3-Isocyanatopropyltrimethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-isocyanatopropyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4Si/c1-10-13(11-2,12-3)6-4-5-8-7-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBDYLOANULLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN=C=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065882 | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15396-00-6 | |
| Record name | (3-Isocyanatopropyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-3-trimethoxysilylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015396006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethoxysilyl)propyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ISOCYANATO-3-TRIMETHOXYSILYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LKG0E58XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isocyanatopropyltrimethoxysilane: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isocyanatopropyltrimethoxysilane (ICPMS) is a versatile organosilane coupling agent that plays a crucial role in surface modification and the synthesis of advanced materials. Its unique bifunctional nature, possessing both a reactive isocyanate group and hydrolyzable methoxysilane (B1618054) groups, allows it to form stable covalent bonds with both organic polymers and inorganic substrates. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of ICPMS, with a particular focus on its utility in research and drug development. Detailed experimental protocols and visualizations are provided to facilitate its practical application in the laboratory.
Chemical Structure and Properties
This compound is characterized by a propyl chain linking a highly reactive isocyanate group (-N=C=O) to a trimethoxysilyl group (-Si(OCH₃)₃).[1] This dual functionality is the key to its utility as a molecular bridge between different material types.
The trimethoxysilane (B1233946) moiety can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials such as glass, silica (B1680970), and metal oxides, forming stable siloxane bonds (Si-O-Si). Simultaneously, the isocyanate group is available to react with nucleophiles like amines (-NH₂) and hydroxyls (-OH) present in organic molecules, including polymers, proteins, and other biomolecules.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Units | Conditions |
| Molecular Formula | C₇H₁₅NO₄Si | - | - |
| Molecular Weight | 205.28 | g/mol | - |
| CAS Number | 15396-00-6 | - | - |
| Appearance | Colorless to pale yellow liquid | - | Room Temperature |
| Density | 1.0200 - 1.0800 | g/cm³ | 20 °C |
| Boiling Point | 95 - 98 | °C | 10 Torr |
| 222.1 | °C | 97.5 kPa | |
| Melting Point | < -70 | °C | 101.325 kPa |
| Refractive Index (n_D) | 1.4190 - 1.4220 | - | 20 °C |
| Flash Point | 99 | °C | 1013 hPa |
| Vapor Pressure | 7.1 | Pa | 25 °C |
| Water Solubility | Approx. 113.6 | mg/L | 20 °C (Reacts) |
| log Pow | 2.3 | - | 25 °C |
Reaction Mechanisms
The utility of this compound hinges on two primary reaction mechanisms: hydrolysis and condensation of the trimethoxysilyl group, and the nucleophilic addition to the isocyanate group.
Hydrolysis and Condensation of the Trimethoxysilyl Group
The surface modification process begins with the hydrolysis of the methoxy (B1213986) groups on the silicon atom to form silanol groups. This reaction is often catalyzed by the presence of acid or base. The resulting silanols are highly reactive and can condense with other silanols on a substrate surface or with each other to form a stable siloxane network.
Caption: Hydrolysis of this compound to form reactive silanols, followed by condensation onto a hydroxylated substrate.
Reaction of the Isocyanate Group
The isocyanate group is a powerful electrophile that readily reacts with nucleophiles. This reactivity is harnessed to immobilize a wide range of organic molecules, including proteins, peptides, and drugs, onto the silanized surface. The most common reaction is with primary amines to form a stable urea (B33335) linkage.
Caption: Covalent immobilization of a biomolecule via the formation of a stable urea bond.
Experimental Protocols
Protocol 1: Silanization of Glass Surfaces
This protocol details the steps for modifying glass coverslips with this compound to create a reactive surface for subsequent biomolecule immobilization.
Materials:
-
Glass coverslips
-
Deionized (DI) water
-
5 M Nitric acid
-
Toluene (B28343) (anhydrous)
-
This compound (ICPMS)
Procedure:
-
Cleaning:
-
Clean the glass coverslips with DI water and ethanol to remove gross contaminants.
-
Immerse the coverslips in 5 M nitric acid overnight to remove organic residues and activate the surface.
-
Rinse the coverslips thoroughly with copious amounts of DI water to remove all traces of acid.
-
-
Hydration:
-
Place the cleaned coverslips in boiling DI water for 6 hours to ensure a high density of surface hydroxyl groups.
-
-
Drying:
-
Remove the coverslips from the water and allow them to dry completely at room temperature.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of ICPMS in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
Immerse the dried coverslips in the silane (B1218182) solution and allow them to react overnight at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the coverslips from the silane solution and rinse them sequentially with toluene and ethanol to remove any unreacted silane.
-
Cure the silanized coverslips in an oven at 80°C for 4 hours to promote the formation of a stable, cross-linked siloxane layer.
-
The resulting isocyanate-functionalized surface is now ready for the covalent attachment of biomolecules.
Protocol 2: Functionalization of Nanoparticles
This protocol describes the functionalization of silica nanoparticles with ICPMS, a common step in the preparation of drug delivery vehicles or diagnostic probes.
Materials:
-
Silica nanoparticles
-
Anhydrous toluene
-
This compound (ICPMS)
-
Ethanol
Procedure:
-
Drying of Nanoparticles:
-
Dry the silica nanoparticles in a vacuum oven at 100°C for 24 hours to remove any adsorbed water.
-
-
Dispersion:
-
Disperse the dried nanoparticles in anhydrous toluene under mechanical stirring and sonication for 30 minutes to achieve a uniform suspension.
-
-
Silanization:
-
Add the desired amount of ICPMS to the nanoparticle suspension. The optimal amount will depend on the surface area of the nanoparticles and the desired grafting density.
-
Allow the reaction to proceed at room temperature for several hours (e.g., 12-24 hours) with continuous stirring under an inert atmosphere.
-
-
Washing and Collection:
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with anhydrous toluene and then ethanol to remove unreacted silane and by-products.
-
Dry the functionalized nanoparticles under vacuum.
-
The resulting nanoparticles will have a surface decorated with reactive isocyanate groups, ready for conjugation with therapeutic agents or targeting ligands.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development, from fundamental research to the formulation of delivery systems.
Surface Modification for Cell-Based Assays
Surfaces modified with ICPMS can be used to immobilize proteins or peptides that influence cellular behavior. For example, extracellular matrix proteins can be covalently attached to culture surfaces to study cell adhesion, proliferation, and differentiation. The ability to create well-defined, functionalized surfaces is critical for developing more physiologically relevant in vitro models.
Caption: A logical workflow for preparing and utilizing an ICPMS-modified surface for cell-based assays.
Development of Drug Delivery Systems
ICPMS is instrumental in the design of targeted drug delivery systems. Nanoparticles, such as those made of silica or iron oxide, can be functionalized with ICPMS. The isocyanate groups can then be used to attach:
-
Therapeutic agents: Covalently linking a drug to a nanoparticle can improve its solubility, stability, and pharmacokinetic profile.
-
Targeting ligands: Antibodies, peptides, or other molecules that recognize specific cell surface receptors can be attached to guide the nanoparticle to the desired site of action, thereby increasing efficacy and reducing off-target side effects.
-
Stealth coatings: Polymers like polyethylene (B3416737) glycol (PEG) can be attached to the nanoparticle surface to reduce recognition by the immune system, prolonging circulation time.
The ability to precisely engineer the surface chemistry of nanoparticles is a cornerstone of modern nanomedicine.
Biocompatibility and Cellular Interaction
While this compound itself can be cytotoxic, once it has reacted to form a stable, functionalized surface, the biocompatibility is largely determined by the immobilized molecule. Surfaces functionalized with biocompatible polymers or biomolecules generally exhibit good cell viability. It is important to note that unreacted isocyanate groups can be cytotoxic, so thorough washing and quality control are essential.[2] The surface chemistry presented to cells can significantly influence their response, including adhesion, proliferation, and even gene expression. For instance, surfaces with different functional groups can modulate protein adsorption, which in turn affects cellular behavior.
Caption: Logical pathway from surface modification to cellular response.
Conclusion
This compound is a powerful and versatile chemical tool for researchers and drug development professionals. Its ability to bridge the organic and inorganic worlds enables the creation of sophisticated materials and surfaces with tailored properties. From fundamental studies of cell-surface interactions to the development of advanced drug delivery systems, ICPMS provides a robust and reliable method for surface functionalization. By understanding its chemical properties and reaction mechanisms, and by following well-defined experimental protocols, scientists can effectively harness the potential of this important coupling agent in their research endeavors.
References
An In-depth Technical Guide to the Core Mechanism of Action of 3-Isocyanatopropyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isocyanatopropyltrimethoxysilane (IPTMS) is a bifunctional organosilane that plays a critical role as a coupling agent and surface modifier in a multitude of advanced material applications. Its unique molecular structure, featuring a reactive isocyanate group and a hydrolyzable trimethoxysilyl group, enables it to form stable covalent bonds between organic polymers and inorganic substrates. This guide elucidates the core mechanism of action of IPTMS, detailing its hydrolysis and condensation reactions, and its subsequent covalent interactions with various functional groups. This document provides a comprehensive overview for researchers and professionals in materials science and drug development, complete with quantitative data, detailed experimental protocols, and visual diagrams of key chemical pathways and workflows.
Introduction
This compound, with the chemical formula C₇H₁₅NO₄Si, is a versatile adhesion promoter and crosslinking agent.[1][2] Its utility stems from its dual reactivity. The trimethoxysilyl end of the molecule can hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials like silica, glass, and metals, forming a stable siloxane (Si-O-Si) bond.[3][4] Concurrently, the isocyanate (-N=C=O) group at the other end is highly reactive towards nucleophiles, such as amines (-NH₂) and hydroxyl (-OH) groups, which are commonly found in organic polymers like polyurethanes and epoxies.[1][3] This dual action allows IPTMS to act as a molecular bridge, enhancing the interfacial adhesion and overall performance of composite materials.[1][5]
Core Mechanism of Action
The mechanism of action of IPTMS can be described as a two-step process:
-
Hydrolysis and Condensation of the Trimethoxysilyl Group: The process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) attached to the silicon atom into silanol groups (-OH) upon exposure to moisture. This reaction is often catalyzed by acids or bases.[4][6] These silanol groups can then undergo condensation in two ways: either with other silanol groups to form a polysiloxane network, or with hydroxyl groups present on the surface of an inorganic substrate to form covalent Si-O-Substrate bonds.[4]
-
Reaction of the Isocyanate Group: The isocyanate group is a powerful electrophile that readily reacts with nucleophilic functional groups present in organic polymers. For instance, it reacts with primary amines to form stable urea (B33335) linkages and with hydroxyl groups to form urethane (B1682113) linkages.[3] This reaction covalently bonds the organic polymer to the silane (B1218182) molecule, which is already anchored to the inorganic substrate.
Signaling Pathways and Chemical Reactions
The following diagrams illustrate the key reaction pathways involved in the mechanism of action of IPTMS.
Figure 1: Hydrolysis and Condensation Pathway of IPTMS.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound,cas:15396-00-6 Hengda Chemical [hengdasilane.com]
- 3. CAS 15396-00-6: (3-Isocyanatopropyl)trimethoxysilane [cymitquimica.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of 3-Isocyanatopropyltrimethoxysilane (IPTS)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Isocyanatopropyltrimethoxysilane (IPTS) is a bifunctional organosilane of significant interest in materials science and bioconjugation due to its dual reactivity. It possesses a terminal isocyanate group (-NCO) that readily reacts with nucleophiles such as amines and hydroxyls, and a trimethoxysilyl group (-Si(OCH₃)₃) that undergoes hydrolysis and condensation to form a stable siloxane network (Si-O-Si). This unique combination allows IPTS to act as a versatile molecular bridge, covalently bonding organic moieties to inorganic substrates. This technical guide provides a comprehensive overview of the hydrolysis and condensation reactions of IPTS, detailing the underlying chemistry, influencing factors, experimental protocols for monitoring these processes, and its applications, particularly in the realm of drug development. While specific kinetic data for IPTS is not extensively available in peer-reviewed literature, this guide extrapolates from well-studied analogous organotrimethoxysilanes to provide a robust theoretical and practical framework.
Core Concepts: The Chemistry of IPTS Hydrolysis and Condensation
The transformation of IPTS from a monomeric species to a crosslinked polysiloxane network is a two-step process involving hydrolysis and condensation. These reactions are fundamental to the application of IPTS as a coupling agent and surface modifier.
Hydrolysis: The Formation of Silanols
In the presence of water, the methoxy (B1213986) groups (-OCH₃) of the trimethoxysilyl moiety are sequentially replaced by hydroxyl groups (-OH), yielding silanol (B1196071) intermediates and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.
Reaction Scheme: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH (where R = -(CH₂)₃NCO)
The hydrolysis proceeds in a stepwise manner, forming partially hydrolyzed species (R-Si(OCH₃)₂(OH) and R-Si(OCH₃)(OH)₂) before reaching the fully hydrolyzed trisilanol (R-Si(OH)₃). The rate of hydrolysis is significantly influenced by pH, with the minimum rate observed at a pH of approximately 7.[1]
Condensation: The Formation of Siloxane Bonds
The newly formed, reactive silanol groups can then condense with each other or with remaining methoxy groups to form stable siloxane (Si-O-Si) bonds. This process results in the formation of dimers, oligomers, and ultimately, a three-dimensional crosslinked network.
Condensation Reactions:
-
Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol-producing condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH
The relative rates of hydrolysis and condensation are highly dependent on factors such as pH, water concentration, catalyst, and solvent.[2]
Factors Influencing IPTS Hydrolysis and Condensation
The kinetics of IPTS hydrolysis and condensation can be precisely controlled by manipulating several key experimental parameters.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale |
| pH | Minimum at pH ~7; increases in acidic and basic conditions.[1] | Minimum at pH ~4; increases in acidic and especially basic conditions. | Acid catalysis involves protonation of the alkoxy group, making it a better leaving group. Base catalysis involves nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. |
| Water Concentration | Increases with higher water concentration. | Dependent on the extent of hydrolysis. | Water is a reactant in the hydrolysis step. |
| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NH₄OH) accelerate the reaction. | Acids and bases also catalyze condensation. | Catalysts lower the activation energy for both reactions. |
| Solvent | The type of solvent can influence reactant solubility and reaction rates. | The solvent polarity can affect the stability of intermediates. | Miscibility of the silane (B1218182) and water is crucial for the reaction to proceed. |
| Temperature | Increases with temperature. | Increases with temperature. | Provides the necessary activation energy for the reactions. |
Experimental Protocols
The following protocols are representative methodologies for conducting and monitoring the hydrolysis and condensation of trimethoxysilanes like IPTS.
Sol-Gel Synthesis with IPTS
This protocol describes a general procedure for the hydrolysis and condensation of IPTS to form a siloxane gel.
Materials:
-
This compound (IPTS)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized water
-
Acid (e.g., 0.1 M HCl) or Base (e.g., 0.1 M NH₄OH) as a catalyst
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., a sealed flask)
Procedure:
-
In the reaction vessel, prepare a solution of ethanol and deionized water. The molar ratio of water to IPTS is a critical parameter and is typically varied to control the extent of hydrolysis.
-
While stirring, add the desired amount of IPTS to the alcohol/water mixture.
-
Adjust the pH of the solution by adding the acid or base catalyst dropwise.
-
Seal the reaction vessel to prevent evaporation of the solvent and continue stirring at a constant temperature.
-
Monitor the progress of the reaction through viscosity changes (gelation time) or by taking aliquots for spectroscopic analysis as described below.
Monitoring Hydrolysis and Condensation by FTIR Spectroscopy
Procedure:
-
At specific time intervals during the sol-gel process, withdraw a small aliquot of the reaction mixture.
-
Place the aliquot directly onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.
-
Acquire the FTIR spectrum over a range of 4000-600 cm⁻¹.
-
Spectral Analysis:
-
Hydrolysis: Monitor the decrease in the intensity of the Si-O-CH₃ stretching bands (around 1080 cm⁻¹ and 820 cm⁻¹) and the appearance of a broad band for Si-OH stretching (3200-3700 cm⁻¹).[3]
-
Condensation: Observe the formation and increase in intensity of the Si-O-Si stretching bands (typically in the 1000-1100 cm⁻¹ region).[3]
-
Isocyanate Group: The characteristic strong, sharp peak for the -N=C=O stretch at approximately 2270 cm⁻¹ should remain present if it has not reacted.[4]
-
Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
At selected time points, withdraw an aliquot from the reaction mixture and transfer it to an NMR tube. Quench the reaction if necessary by, for example, rapid cooling.
-
Acquire ¹H and ²⁹Si NMR spectra.
-
¹H NMR Analysis:
-
Monitor the decrease of the methoxy proton signal (a singlet around 3.6 ppm) from the Si-OCH₃ groups.
-
Observe the appearance and increase of the methanol proton signal (around 3.4 ppm).
-
-
²⁹Si NMR Analysis:
-
This is a powerful technique to distinguish between the different silicon species.[5]
-
T⁰: Unhydrolyzed IPTS (R-Si(OCH₃)₃).
-
T¹: Partially hydrolyzed species (e.g., R-Si(OCH₃)₂(OH)).
-
T²: More hydrolyzed species (e.g., R-Si(OCH₃)(OH)₂).
-
T³: Fully hydrolyzed species (R-Si(OH)₃).
-
Signals corresponding to condensed species (dimers, trimers, etc.) will appear at different chemical shifts, allowing for the quantification of the extent of condensation.[5]
-
Visualizing the Reaction Pathways and Workflows
Diagram of IPTS Hydrolysis and Condensation Pathway
Caption: Stepwise hydrolysis and condensation of IPTS.
Experimental Workflow for Monitoring IPTS Reactions
Caption: Workflow for IPTS reaction monitoring.
Applications in Drug Development
The bifunctional nature of IPTS makes it a valuable tool in drug development, primarily as a linker or for the surface modification of drug delivery systems.
IPTS as a Heterobifunctional Linker
In the synthesis of complex drug conjugates, such as antibody-drug conjugates (ADCs), linkers are crucial for attaching the therapeutic payload to the targeting moiety.[6] The isocyanate group of IPTS can react with amine or hydroxyl groups on a drug molecule, while the trimethoxysilyl group can be used to attach the conjugate to a silica-based nanoparticle or a surface.
Caption: IPTS as a linker for drug delivery systems.
Surface Functionalization of Nanoparticles
Mesoporous silica nanoparticles (MSNs) are widely explored as carriers for targeted drug delivery due to their high surface area and tunable pore size.[7] IPTS can be used to functionalize the surface of MSNs. The trimethoxysilyl group forms covalent bonds with the silica surface, while the isocyanate group is exposed and available for the conjugation of targeting ligands (e.g., antibodies, peptides) or for controlling the surface chemistry to enhance biocompatibility and drug loading.[8] This surface modification can improve the circulation time of the nanoparticles and ensure the specific delivery of the therapeutic agent to the target cells.[9]
Conclusion
The hydrolysis and condensation of this compound are fundamental reactions that enable its broad utility as a coupling agent and in the synthesis of advanced materials. A thorough understanding and control of the reaction kinetics, influenced by pH, water content, and catalysis, are paramount for achieving desired material properties. While direct kinetic data for IPTS is limited, the principles derived from analogous organosilanes provide a strong foundation for its application. For professionals in drug development, IPTS offers a versatile platform for the creation of sophisticated drug delivery systems and bioconjugates, leveraging its unique dual-functional chemistry to bridge the organic and inorganic worlds. Further research into the specific reaction kinetics of IPTS would undoubtedly accelerate its application in these cutting-edge fields.
References
- 1. mdpi.com [mdpi.com]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Reactivity of 3-Isocyanatopropyltrimethoxysilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isocyanatopropyltrimethoxysilane (ICPTMS) is a bifunctional organosilane that possesses a highly reactive isocyanate group and a hydrolyzable trimethoxysilyl group. This unique combination of reactive sites makes ICPTMS a versatile molecule in materials science, particularly as a coupling agent and adhesion promoter in the formulation of coatings, adhesives, sealants, and composites.[1][2] Its ability to bridge organic polymers and inorganic substrates has led to its widespread use in various industrial applications.[3] This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in ICPTMS, detailing its reactions with various nucleophiles, the influence of catalysts, and experimental protocols for studying its reaction kinetics.
The isocyanate group (-N=C=O) in ICPTMS is highly susceptible to nucleophilic attack due to the electrophilic nature of the carbon atom.[4] The general order of reactivity with common nucleophiles containing active hydrogen is as follows: primary amines > secondary amines > alcohols > water > thiols > carboxylic acids.[4] The trimethoxysilyl group [-Si(OCH₃)₃] undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH), which can then condense with other silanol groups or with hydroxyl groups on the surface of inorganic materials to form stable siloxane bonds (Si-O-Si).[1][2] This dual reactivity allows for the covalent bonding of organic polymers to inorganic fillers and substrates, thereby enhancing the mechanical and thermal properties of the resulting materials.
Reactivity with Various Functional Groups
The isocyanate group of ICPTMS readily reacts with a variety of functional groups containing active hydrogen atoms. These reactions are fundamental to its application as a crosslinker and coupling agent.
Reaction with Amines
The reaction of the isocyanate group with primary and secondary amines is extremely rapid, even at room temperature, and results in the formation of urea (B33335) linkages. This reaction is often exothermic.[5]
Reaction with Alcohols
Isocyanates react with alcohols to form urethane (B1682113) linkages. This reaction is generally slower than the reaction with amines and is often catalyzed by tertiary amines or organometallic compounds.[6] The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[6]
Reaction with Water (Hydrolysis)
ICPTMS is sensitive to moisture. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage.[5] Simultaneously, the trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then self-condense or react with hydroxyl groups on a substrate.[1][2]
Reaction with Other Nucleophiles
The isocyanate group can also react with other nucleophiles such as thiols (to form thiocarbamates) and carboxylic acids (to form amides after decarboxylation of an anhydride (B1165640) intermediate). These reactions are generally slower than those with amines and alcohols.[6]
Data Presentation: Reactivity of the Isocyanate Group
Table 1: Qualitative Reactivity of the Isocyanate Group in ICPTMS with Various Functional Groups
| Functional Group | Nucleophile Example | Product | Relative Reactivity | Typical Reaction Conditions |
| Primary Amine | R-NH₂ | Substituted Urea | Very High | Rapid at room temperature, often without a catalyst. |
| Secondary Amine | R₂-NH | Substituted Urea | High | Typically rapid at room temperature, may be slightly slower than primary amines. |
| Alcohol | R-OH | Urethane | Moderate | Slower than amines, often requires heating and/or a catalyst (e.g., tertiary amine, organotin). |
| Water | H₂O | Amine (transient), Urea | Moderate | Leads to hydrolysis of both the isocyanate and trimethoxysilyl groups. |
| Thiol | R-SH | Thiocarbamate | Low to Moderate | Generally slower than alcohols, often requires a catalyst (e.g., tertiary amine). |
| Carboxylic Acid | R-COOH | Amide | Low | Typically requires elevated temperatures. |
Table 2: Illustrative Kinetic Data for Isocyanate Reactions (Data for Phenyl Isocyanate as a Model)
| Nucleophile | Catalyst | Rate Constant (k) at 25°C | Activation Energy (Ea) |
| n-Butanol | None | Data not readily available for uncatalyzed reaction | Not applicable |
| n-Butanol | Triethylamine (TEA) | Dependent on catalyst concentration | Varies with catalyst |
| Propan-1-ol | None | Higher for primary alcohols | Lower for primary alcohols[7] |
| Propan-2-ol | None | Lower for secondary alcohols | Higher for secondary alcohols[7] |
Note: Quantitative kinetic data for this compound is not extensively available in the public domain. The data presented for phenyl isocyanate is for illustrative purposes to demonstrate general reactivity trends.[6] Researchers are encouraged to determine specific kinetic parameters for their systems of interest using the experimental protocols outlined below.
Experimental Protocols
In-Situ Monitoring of Isocyanate Reactions by FTIR Spectroscopy
This protocol describes the real-time monitoring of the disappearance of the isocyanate group, which has a characteristic strong absorbance band around 2270 cm⁻¹.[5]
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Reaction vessel (e.g., round-bottom flask) with a port for the ATR probe
-
Magnetic stirrer and hotplate
-
Nitrogen or argon supply for inert atmosphere
-
This compound (ICPTMS)
-
Reactant (e.g., alcohol, amine)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Catalyst (if required)
Procedure:
-
Set up the reaction vessel with the ATR probe, magnetic stirrer, and inert gas inlet.
-
Charge the reactor with the reactant and solvent.
-
Acquire a background spectrum of the initial reaction mixture before the addition of ICPTMS.
-
Initiate the reaction by adding a known amount of ICPTMS to the vessel.
-
Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds).[7]
-
Monitor the decrease in the intensity of the isocyanate peak at approximately 2270 cm⁻¹.
-
Continue data collection until the isocyanate peak has disappeared or its intensity has stabilized.
-
Process the spectral data by integrating the area of the isocyanate peak at each time point and normalizing it against a non-reacting peak to account for any concentration changes.
-
Plot the normalized peak area versus time to obtain the reaction kinetics.
Quantitative Determination of Isocyanate Content by Titration
This method determines the amount of unreacted isocyanate groups in a sample by reacting them with an excess of a standard di-n-butylamine solution and then back-titrating the unreacted amine with a standard solution of hydrochloric acid.[8][9]
Materials and Equipment:
-
Automatic potentiometric titrator or manual titration setup with a pH meter and electrode
-
Burettes, pipettes, and volumetric flasks
-
Conical flasks
-
Di-n-butylamine solution (e.g., 0.1 M in anhydrous toluene)
-
Standardized hydrochloric acid solution (e.g., 0.1 M in isopropanol)
-
Anhydrous toluene
-
Sample containing ICPTMS
Procedure:
-
Accurately weigh a known amount of the sample containing ICPTMS into a conical flask.
-
Add a precise volume of the di-n-butylamine solution to the flask, ensuring it is in excess.
-
Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15-30 minutes) with occasional swirling.
-
Add isopropanol to the flask to ensure complete dissolution and to provide a suitable medium for titration.
-
Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution, monitoring the endpoint potentiometrically or with a suitable indicator.
-
Perform a blank titration using the same procedure but without the ICPTMS sample.
-
Calculate the isocyanate content (%NCO) using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 42.02] / (W_sample * 10)
Where:
-
V_blank = volume of HCl solution used for the blank titration (mL)
-
V_sample = volume of HCl solution used for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
42.02 = molecular weight of the NCO group ( g/mol )
-
W_sample = weight of the sample (g)
-
In-Situ Reaction Monitoring by NMR Spectroscopy
NMR spectroscopy can be used to monitor the kinetics of the reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time.[10]
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent compatible with the reaction
-
Reactants (ICPTMS and nucleophile)
Procedure:
-
Prepare a stock solution of ICPTMS and the reactant in the deuterated solvent.
-
Transfer the reaction mixture to an NMR tube.
-
Quickly acquire an initial spectrum (t=0).
-
Acquire a series of spectra at regular time intervals.
-
Process the spectra and integrate the peaks corresponding to the reactants and products.
-
Plot the concentration of reactants and/or products as a function of time to determine the reaction kinetics.
Mandatory Visualizations
Caption: Reaction of ICPTMS with an amine to form a urea linkage.
Caption: Catalyzed reaction of ICPTMS with an alcohol to form a urethane linkage.
Caption: Hydrolysis pathways for the isocyanate and trimethoxysilyl groups of ICPTMS.
Caption: Experimental workflow for monitoring ICPTMS reactions using in-situ FTIR.
Caption: Experimental workflow for the titrimetric determination of isocyanate content.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Cas 15396-00-6 | Silquest A-link 35 [cfmats.com]
- 3. This compound | 15396-00-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. paint.org [paint.org]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. scribd.com [scribd.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to 3-Isocyanatopropyltrimethoxysilane: Safety Data Sheet and Handling Precautions
This guide provides a comprehensive overview of the safety information, handling procedures, and emergency protocols for 3-Isocyanatopropyltrimethoxysilane. The information is intended for researchers, scientists, and drug development professionals who may work with this chemical.
Chemical Identification and Physical Properties
This compound is a colorless liquid with the CAS number 15396-00-6. It is an organosilane compound containing both an isocyanate and a trimethoxysilyl group.[1] These functional groups contribute to its reactivity and utility as a crosslinking agent and adhesion promoter in various applications, including in adhesives, sealants, and coatings.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H15NO4Si | |
| Molecular Weight | 205.29 g/mol | |
| Appearance | Colorless transparent liquid | [1] |
| Melting Point/Freezing Point | < -70 °C | [3][4] |
| Boiling Point | 222.1 °C at 97.5 kPa | [3][4] |
| Flash Point | 99 °C | [3][4] |
| Auto-ignition Temperature | 275 °C | [4] |
| Density | 1.08 g/cm³ at 20 °C | [3][4] |
| Vapor Pressure | 7.1 Pa at 25 °C | [4] |
| Water Solubility | Reacts with water | [5] |
| Log Pow | 2.3 at 25 °C | [3][4] |
Toxicological Data
This compound is classified as a hazardous substance with significant health risks upon exposure. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and can be fatal if inhaled.[4] It may also cause an allergic skin reaction and respiratory sensitization.[5][6]
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | Source |
| Oral | Rat (male) | LD50: > 500 mg/kg bw | [3][4] |
| Oral | Rat | LD50: 878 mg/kg | [5] |
| Dermal | Rabbit (male) | LD50: 1190 mg/kg bw | [3][4][5] |
| Inhalation | Rat (male/female) | LC50: 15 ppm | [3][4] |
Chronic exposure to this chemical can also pose health risks. On contact with water, it liberates methanol, which is known to have chronic effects on the central nervous system.[5]
Handling Precautions and Experimental Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Local exhaust ventilation should be provided to prevent the accumulation of vapors.[5]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[5][7]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for minimizing exposure risk.
Caption: Personal Protective Equipment (PPE) protocol for handling this compound.
3.3. Storage and Incompatibility
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Incompatible with amines, water, and moisture.[5][7] It reacts with water and moisture in the air, liberating methanol.[5] Hazardous polymerization may occur at temperatures exceeding 150°C.[5]
Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency.
4.1. First-Aid Measures
The following diagram outlines the initial steps to be taken in case of exposure.
Caption: First-aid measures for exposure to this compound.
4.2. Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[5][7] Avoid breathing vapors, mist, or gas.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the chemical enter drains.[3]
-
Methods for Cleaning Up: Use non-sparking tools.[3][7] Absorb with inert material (e.g., dry sand, earth) and place in a suitable container for disposal.[8]
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: No specific data is available.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Reactivity and Stability
The following diagram illustrates the chemical's reactivity profile.
Caption: Reactivity of this compound with incompatible materials.
The chemical is stable in sealed containers under proper storage conditions.[5] It reacts with water and moisture in the air, liberating methanol.[5] It can also react exothermically with amines.[5] Hazardous polymerization may occur at temperatures exceeding 150°C.[5]
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge to sewer systems.[3]
References
- 1. This compound,cas:15396-00-6 Hengda Chemical [hengdasilane.com]
- 2. es.sinogracechem.com [es.sinogracechem.com]
- 3. cfmats.com [cfmats.com]
- 4. echemi.com [echemi.com]
- 5. gelest.com [gelest.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. gelest.com [gelest.com]
- 8. tcichemicals.com [tcichemicals.com]
Solubility of 3-Isocyanatopropyltrimethoxysilane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Isocyanatopropyltrimethoxysilane in organic solvents. Due to the compound's reactive nature, this guide addresses not only its solubility but also its stability in various solvent classes. This document is intended for professionals in research and development who utilize this versatile silane (B1218182) coupling agent in their work.
Introduction to this compound
This compound is a bifunctional organosilane possessing both a reactive isocyanate group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates (like glass, metals, and minerals) and organic polymers. This property makes it a valuable adhesion promoter, crosslinking agent, and surface modifier in a wide array of applications, including coatings, adhesives, sealants, and composite materials. Understanding its solubility and behavior in organic solvents is critical for its effective use in these applications.
Qualitative Solubility Profile
The molecule possesses a nonpolar propyl chain and a polar isocyanate group, along with the reactive trimethoxysilyl group. This structure suggests that it is generally soluble in a wide range of common organic solvents. However, its reactivity towards certain solvent types is a crucial consideration.
Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Remarks and Reactivity |
| Aprotic Nonpolar | Hexane, Toluene, Benzene | Soluble / Miscible | Good stability. Ideal for long-term storage of solutions under anhydrous conditions. |
| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Soluble / Miscible | Generally good stability under anhydrous conditions. These solvents are often used for reactions involving the isocyanate group. |
| Protic Polar | Ethanol, Methanol, Isopropanol | Soluble / Miscible (initially) | Reactive. The isocyanate group will react with the hydroxyl group of the alcohol to form a urethane (B1682113) linkage. The trimethoxysilyl group can also undergo transesterification. Not suitable for stable solutions. |
| Protic Polar (Aqueous) | Water | Very Low Solubility | Highly Reactive. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense. The isocyanate group reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. A water solubility of approximately 113.6 mg/L at 20°C has been reported, though this is likely a measure of the hydrolysis and reaction rate rather than true solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | Good stability under anhydrous conditions. |
Factors Influencing Solubility and Solution Stability
The "solubility" of this compound is not solely a physical dissolution process but is intimately linked to its chemical reactivity. The two primary reactive centers in the molecule dictate its stability in different solvent environments.
Synthesis and preparation of 3-Isocyanatopropyltrimethoxysilane for lab use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a laboratory-scale synthesis method for 3-Isocyanatopropyltrimethoxysilane (IPTMS), a versatile organosilicon compound. IPTMS serves as a crucial coupling agent and surface modifier in various applications, including the development of adhesives, sealants, and composite materials.[1][2] This document outlines a phosgene-free synthesis route, offering a safer alternative to traditional methods that utilize highly toxic phosgene.[3][4][5]
Phosgene-Free Synthesis from 3-Aminopropyltrimethoxysilane (B80574) and Urea
A notable and safer approach for the preparation of this compound involves the reaction of 3-aminopropyltrimethoxysilane with urea.[3] This method circumvents the use of hazardous phosgene, making it more suitable for laboratory settings.[3][4] The process is carried out in two main stages: the formation of a (ureido)propyl silane (B1218182) intermediate, followed by a catalyzed deamination to yield the final isocyanate product.[3]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-aminopropyltrimethoxysilane and urea, based on a specific laboratory example.[3]
| Parameter | Value |
| Starting Material 1 | 3-Aminopropyltrimethoxysilane (537.9g, 3.0mol) |
| Starting Material 2 | Urea (181.2g, 3.0mol) |
| Solvent | Dimethyl sulfoxide (B87167) (550g) |
| Additive | Trimethyl orthoacetate (15g) |
| Catalyst | Cupric oxide (3.2g) |
| Second Stage Reactant | 98% Sulfuric acid (175g, 1.75mol) |
| Reaction Time (Stage 1) | 9 hours |
| Reaction Temperature (Stage 1) | 90 - 95 °C |
| Reaction Time (Stage 2) | 6 hours (dropwise addition) |
| Reaction Temperature (Stage 2) | 80 - 85 °C |
| Product Yield | 595.8g (96.5%) |
| Product Purity (GC) | 98.2% |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
3-Aminopropyltrimethoxysilane
-
Urea (dry)
-
Dimethyl sulfoxide (DMSO)
-
Trimethyl orthoacetate
-
Cupric oxide (or other copper-based catalyst such as cupric chloride, cuprous chloride, or copper sulfate)[3]
-
Concentrated sulfuric acid (98%)
-
Nitrogen gas
Equipment:
-
2L reaction flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump and gauge
-
Constant pressure dropping funnel
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
Stage 1: Formation of (Ureido)propyl Silane Intermediate
-
To a 2L reaction flask equipped with a mechanical stirrer, thermometer, and vacuum connection, add 537.9g (3.0mol) of 3-aminopropyltrimethoxysilane, 181.2g (3.0mol) of dry urea, 550g of dimethyl sulfoxide, and 15g of trimethyl orthoacetate.[3]
-
Begin stirring the mixture and apply a vacuum to -0.085MPa.[3]
-
Heat the reaction mixture to 90-95°C and maintain this temperature for 9 hours. Deamination will occur, evidenced by gas evolution. Continue the reaction until gas evolution ceases.[3]
-
After 9 hours, stop the vacuum and allow the mixture to cool slightly.
Stage 2: Catalytic Deamination to this compound
-
To the reaction flask containing the (ureido)propyl silane mixture, add 3.2g of cupric oxide as a catalyst.[3]
-
In a separate vessel, dilute 175g (1.75mol) of 98% concentrated sulfuric acid with 95g of dimethyl sulfoxide. Transfer this solution to a constant pressure dropping funnel.[3]
-
Slowly add the diluted sulfuric acid dropwise to the reaction mixture over a period of 6 hours. During the addition, maintain the reaction temperature between 80-85°C and continue stirring.[3]
-
After the addition is complete, the pH of the reaction mixture should be between 6 and 7. Allow the system to cool to 20-30°C.[3]
Purification:
-
Filter the reaction mixture under positive nitrogen pressure to remove the solid sulfate (B86663) byproducts. Dry the filter cake with nitrogen.[3]
-
Collect the filtrate and perform vacuum distillation to separate the this compound from the solvent and any remaining impurities.[3]
-
The final product is a colorless clear liquid.[6]
Synthesis Pathway
Caption: Phosgene-free synthesis of IPTMS from 3-aminopropyltrimethoxysilane and urea.
Alternative Phosgene-Free Synthesis
Another documented phosgene-free method involves the reaction of [3-(trimethoxysilyl)propyl]methyl carbamate (B1207046) with methyl trichlorosilane (B8805176) in the presence of an organic base like triethylamine (B128534) and a solvent such as toluene.[7] This one-step synthesis is reported to have a yield of 95-96% and a purity of 97-98%.[7] The reaction is conducted under a nitrogen atmosphere, with the final product also purified by vacuum distillation.[7]
This guide provides a foundational understanding of a safer, laboratory-viable synthesis of this compound. Researchers should always adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment, when handling the reagents and performing the reactions described.
References
- 1. Buy this compound | 15396-00-6 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. CN105541897A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 6. This compound CAS#: 15396-00-6 [amp.chemicalbook.com]
- 7. CN109232638A - A method of preparing 3- isocyanate group propyl trimethoxy silicane - Google Patents [patents.google.com]
In-Depth Technical Guide to the Thermal and Chemical Stability of 3-Isocyanatopropyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and chemical stability of 3-Isocyanatopropyltrimethoxysilane (IPTMS). The information is curated for professionals in research, scientific, and drug development fields who utilize this versatile silane (B1218182) coupling agent in their applications.
Introduction to this compound
This compound is a bifunctional organosilane possessing a reactive isocyanate group and hydrolyzable methoxysilyl groups. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a valuable adhesion promoter, crosslinking agent, and surface modifier in a wide array of applications, including coatings, adhesives, sealants, and composite materials.[1][2] Understanding its stability under various thermal and chemical conditions is paramount for its effective and safe utilization.
Thermal Stability
While specific thermogravimetric analysis (TGA) data for neat this compound is not extensively available in public literature, its thermal stability is generally regarded as very good for many applications.[2][3] The primary mode of thermal decomposition involves the breakdown of the organic propyl chain and the isocyanate group.
Data Presentation: Thermal Properties
| Property | Value | Source(s) |
| Boiling Point | 222.1 °C | [4] |
| Flash Point | 99 °C | [4] |
| Auto-ignition Temperature | 275 °C | [4] |
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release hazardous substances such as carbon oxides, nitrogen oxides, and silicon oxides.[4]
Chemical Stability and Reactivity
The chemical stability of this compound is largely dictated by its two primary functional groups: the isocyanate group and the trimethoxysilyl group.
Hydrolysis and Condensation of the Trimethoxysilyl Group
The trimethoxysilyl group is susceptible to hydrolysis in the presence of water. This reaction is the first step in the formation of a stable siloxane network on an inorganic substrate. The hydrolysis is followed by a condensation reaction, where silanol (B1196071) groups react with each other or with hydroxyl groups on a substrate to form strong Si-O-Si or Si-O-substrate bonds.[5]
The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by both acids and bases.[5]
Reactivity of the Isocyanate Group
The isocyanate (-NCO) group is highly reactive towards compounds containing active hydrogen atoms, such as water, alcohols, and primary and secondary amines.[6] This reactivity is fundamental to its function as a coupling agent, enabling the formation of covalent bonds with organic polymers.
-
Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can further react with another isocyanate group to form a urea (B33335) linkage.
-
Reaction with Alcohols: Alcohols react with the isocyanate group to form urethane (B1682113) linkages.
-
Reaction with Amines: Primary and secondary amines react readily with the isocyanate group to form urea linkages.
Data Presentation: Chemical Compatibility
| Chemical Class | Compatibility/Reactivity | Resulting Linkage/Products | Source(s) |
| Water/Moisture | Highly Reactive | Amine and CO2 (initially), Urea | [1] |
| Alcohols | Highly Reactive | Urethane | [6] |
| Primary/Secondary Amines | Highly Reactive | Urea | [6] |
| Strong Acids | Incompatible, can catalyze hydrolysis | - | [1] |
| Strong Bases | Incompatible, can catalyze hydrolysis | - | [1] |
| Most Organic Solvents | Soluble | - | [1] |
Experimental Protocols
Thermogravimetric Analysis (TGA) - General Protocol for Organosilanes
This protocol describes a general procedure for evaluating the thermal stability of a liquid organosilane like this compound.
Objective: To determine the decomposition temperature and mass loss profile of the silane as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-precision microbalance
-
Sample pans (e.g., alumina (B75360) or platinum)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan. Due to its moisture sensitivity, sample handling should be performed in a dry atmosphere (e.g., a glove box) if possible.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the mass loss percentage versus temperature to obtain the TGA curve.
-
The onset of decomposition is typically determined as the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC) - General Protocol for Liquid Samples
This protocol outlines a general method for analyzing the thermal transitions of a liquid sample like this compound.
Objective: To identify and quantify thermal events such as glass transitions, crystallization, and melting.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., aluminum)
-
Crimping press for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a DSC sample pan.
-
Hermetically seal the pan using a crimping press to prevent volatilization.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a typical flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
A cooling and second heating cycle can be employed to study the thermal history and amorphous/crystalline nature of the sample.
-
-
Data Analysis:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, curing) peaks, as well as shifts in the baseline (glass transition).
-
Mandatory Visualizations
References
A Comprehensive Technical Guide to 3-Isocyanatopropyltrimethoxysilane for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Isocyanatopropyltrimethoxysilane, a versatile silane (B1218182) coupling agent pivotal in various scientific and industrial applications. This document outlines its chemical synonyms, physicochemical properties, detailed experimental protocols for its use, and the fundamental reaction mechanisms governing its functionality.
Chemical Synonyms and Identifiers
This compound is known by a multitude of names in scientific literature and commercial products. For clarity and comprehensive literature searches, a compilation of its common synonyms, trade names, and chemical identifiers is provided below.
| Category | Synonym/Identifier |
| IUPAC Name | 3-isocyanatopropyl(trimethoxy)silane |
| CAS Number | 15396-00-6 |
| Molecular Formula | C7H15NO4Si |
| Common Synonyms | (3-Isocyanatopropyl)trimethoxysilane |
| 3-(Trimethoxysilyl)propyl isocyanate | |
| Isocyanic Acid 3-(Trimethoxysilyl)propyl Ester | |
| Trimethoxy(3-isocyanatopropyl)silane | |
| γ-Isocyanatopropyltrimethoxysilane | |
| Trade Names | A-Link 35 |
| Geniosil GF 40 | |
| Silquest A-Link 35 | |
| KBM-9007 | |
| Abbreviation | IPTMS |
Physicochemical Properties
The utility of this compound stems from its specific physicochemical properties, which are summarized in the table below. These properties are crucial for designing and understanding experiments involving this compound.
| Property | Value |
| Molecular Weight | 205.28 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.08 g/cm³ at 20°C |
| Boiling Point | 95-98°C at 10 mmHg |
| Melting Point | < 0°C |
| Flash Point | 108°C |
| Refractive Index | 1.421 |
| Purity | Typically >95% |
| Solubility | Reacts with water |
Core Reaction Mechanisms
The functionality of this compound is primarily based on two key reactions: the hydrolysis and condensation of the trimethoxysilyl group and the reaction of the isocyanate group with nucleophiles.
Hydrolysis and Condensation of the Trimethoxysilyl Group
The trimethoxysilyl end of the molecule is responsible for forming a stable siloxane bond (Si-O-Si) with inorganic substrates that possess surface hydroxyl groups (e.g., glass, silica). This process occurs in two steps:
-
Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface, releasing water and forming a covalent Si-O-Si bond. Alternatively, they can self-condense with other silanol groups to form a polysiloxane network.
Isocyanate Group Reaction
The isocyanate group (-NCO) is highly reactive towards nucleophiles, particularly primary amines (-NH₂) and hydroxyl (-OH) groups. This reaction forms stable covalent bonds, such as urea (B33335) and urethane (B1682113) linkages, respectively. This allows for the covalent attachment of organic molecules to the functionalized surface.
Experimental Protocols
The following section details experimental protocols for the application of this compound in surface modification and nanoparticle functionalization.
Functionalization of Graphene Oxide (GO)
This protocol describes the modification of graphene oxide with nano-titanium dioxide using this compound as a linker.[2]
Materials:
-
Graphene Oxide (GO)
-
N,N-Dimethylformamide (DMF)
-
This compound (IPTMS)
-
Anhydrous ethanol (B145695)
-
Nano-TiO₂
-
Deionized (DI) water
Procedure:
-
Disperse 0.1 g of GO in 50 mL of DMF by sonicating for 20 minutes to achieve a homogeneous suspension.
-
Heat the suspension to 105°C with stirring.
-
Add 1 g of IPTMS dropwise to the heated GO suspension.
-
Maintain the reaction at 105°C for 2 hours.
-
Cool the suspension and centrifuge to collect the functionalized GO (F-GO).
-
Wash the F-GO three times with anhydrous ethanol to remove residual IPTMS and DMF.
-
Disperse the obtained F-GO in 25 mL of ethanol.
-
Separately, disperse 0.03 g of nano-TiO₂ in 25 mL of DI water by sonicating for 20 minutes.
-
Slowly add the nano-TiO₂ suspension to the F-GO suspension under rapid stirring at 60°C.
-
Continue the reaction for 2 hours to allow the conjugation of nano-TiO₂ to the F-GO.
-
The resulting TiO₂-GO nanocomposite can then be collected and dried for further use.
Surface Modification of Glass Slides
This protocol outlines the steps for functionalizing glass slides to improve the adhesion of biomaterials for applications such as bioprinting.
Materials:
-
Glass slides
-
Ethanol
-
Deionized water
-
3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) - a related silane, but the principle is identical for IPTMS.
-
Sonicator
-
Hot plate
Procedure:
-
Clean the glass slides by sonicating them in ethanol for 5 minutes.
-
Replace the ethanol and sonicate for an additional 5 minutes.
-
Sonicate the glass slides in deionized water for 5 minutes.
-
In a chemical fume hood, prepare a 5% (v/v) solution of the silane in toluene.
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Heat the solution with the slides at 60°C overnight.
-
Remove the slides from the solution and wash them twice with ethanol and twice with deionized water.
-
Dry the slides before use. For biological applications, sterilize the slides in ethanol.
Functionalization of Silica (B1680970) Nanoparticles
This protocol details a method for grafting 3-isocyanatopropyltrichlorosilane (a more reactive analog of IPTMS) onto mesoporous silica nanoparticles (MSNs), followed by reaction with an amine. The principles are directly applicable to IPTMS, though reaction times may need to be adjusted.[1]
Materials:
-
Mesoporous Silica Nanoparticles (MSNs)
-
Toluene or trichloroethylene (B50587)
-
Diisopropylethylamine
-
3-isocyanatopropyltrichlorosilane
-
Amine-containing nucleophile
-
Ethanol
Procedure:
-
Suspend the MSNs in toluene.
-
Cool the suspension to 0°C.
-
Successively add diisopropylethylamine (1 mmol) and then isocyanatopropyltrichlorosilane (0.2 mmol) to the cooled suspension.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Add the amine-containing nucleophile (1 mmol), dissolved in toluene or trichloroethylene (2 mL).
-
Allow the reaction to stir at room temperature overnight.
-
Isolate the functionalized MSNs by centrifugation (20,000 rpm, 10 min).
-
Wash the functionalized MSNs by redispersing in ethanol followed by centrifugation. Repeat this washing step three times.
Experimental Workflow Visualization
The general workflow for a typical surface modification experiment using this compound can be visualized as a three-stage process: substrate preparation, silanization, and subsequent functionalization.
References
Methodological & Application
Application Notes and Protocols for Surface Modification of Glass Slides with 3-Isocyanatopropyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of glass slides is a critical step in a wide array of biomedical and biotechnological applications, including the fabrication of microarrays, biosensors, and cell culture substrates. Functionalization with organosilanes, such as 3-Isocyanatopropyltrimethoxysilane (ICPMS), provides a robust and versatile platform for the covalent immobilization of proteins, peptides, oligonucleotides, and other biomolecules. The trimethoxysilane (B1233946) group of ICPMS reacts with the hydroxyl groups present on the glass surface to form stable covalent siloxane bonds. This process leaves a terminal isocyanate group (-N=C=O) exposed, which is highly reactive towards nucleophiles like primary amines (-NH2) and hydroxyl (-OH) groups found in biomolecules, enabling their efficient and stable attachment.
These application notes provide a comprehensive protocol for the surface modification of glass slides using this compound, including detailed procedures for cleaning, silanization, and characterization.
Data Presentation
The success of the surface modification can be quantitatively assessed by measuring the change in the water contact angle. A clean, hydrophilic glass surface will have a low contact angle, while a surface successfully coated with the more hydrophobic silane (B1218182) layer will exhibit a significantly higher contact angle.
| Surface Treatment | Typical Water Contact Angle (°) |
| Unmodified, Clean Glass Slide | < 20° |
| After Piranha Treatment & Cleaning | < 10° |
| After this compound Modification | 60° - 80° |
Note: The final contact angle can vary depending on the specific processing conditions such as solvent, concentration, reaction time, and curing temperature.
Experimental Protocols
Materials and Equipment
-
Substrates: Glass microscope slides
-
Reagents:
-
This compound (ICPMS), 95% or higher purity
-
Anhydrous Toluene (B28343) (or other anhydrous organic solvent like acetone (B3395972) or ethanol)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Deionized (DI) water
-
Ethanol (B145695), absolute
-
Acetone, ACS grade
-
-
Equipment:
-
Fume hood
-
Sonicator
-
Coplin jars or glass staining dishes
-
Slide rack
-
Oven or hot plate capable of reaching 100-120°C
-
Nitrogen or argon gas source for drying
-
Contact angle goniometer (for characterization)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
Protocol 1: Glass Slide Cleaning
WARNING: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood and always wear appropriate PPE. Never store Piranha solution in a sealed container.
-
Initial Cleaning:
-
Place the glass slides in a slide rack.
-
Immerse the rack in a beaker containing acetone and sonicate for 15 minutes.
-
Rinse the slides thoroughly with DI water.
-
Immerse the rack in a beaker containing ethanol and sonicate for 15 minutes.
-
Rinse the slides thoroughly with DI water.
-
-
Piranha Etching (Activation):
-
In a glass beaker inside a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. (Caution: This solution is highly exothermic).
-
Carefully immerse the slide rack into the still-warm Piranha solution.
-
Leave the slides in the solution for 30-60 minutes. You will observe bubbling as organic residues are oxidized.
-
Carefully remove the slide rack and rinse the slides extensively with DI water (at least 5-6 changes of water) to remove all traces of the acid.
-
-
Drying:
-
Rinse the slides with absolute ethanol to displace the water.
-
Dry the slides under a stream of inert gas (nitrogen or argon).
-
Place the slides in an oven at 110°C for at least 30 minutes to ensure they are completely dry and to maximize the number of surface hydroxyl groups.
-
Store the cleaned slides in a desiccator until ready for silanization. It is best to proceed to the next step immediately.
-
Protocol 2: Surface Modification with this compound
WARNING: this compound is moisture-sensitive and a hazardous chemical. Work in a fume hood and wear appropriate PPE. Use anhydrous solvents and dry glassware.
-
Preparation of Silanization Solution:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of ICPMS to 98 mL of anhydrous toluene in a dry glass container (e.g., a Coplin jar).
-
Mix the solution gently but thoroughly. Prepare this solution fresh just before use.
-
-
Silanization Procedure:
-
Place the clean, dry glass slides into a slide rack and immerse them in the freshly prepared silanization solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation. Alternatively, the reaction can be carried out at an elevated temperature (e.g., 60°C) for a shorter duration (e.g., 30-60 minutes) to expedite the process.
-
-
Washing:
-
Remove the slides from the silanization solution and rinse them with fresh anhydrous toluene to remove excess, unbound silane.
-
Subsequently, rinse the slides with acetone, followed by ethanol.
-
-
Curing:
-
Dry the slides under a stream of inert gas.
-
To promote the formation of a stable siloxane network, cure the slides in an oven at 100-120°C for 1 hour.
-
-
Storage:
-
Allow the slides to cool to room temperature.
-
Store the functionalized slides in a desiccator or under an inert atmosphere to protect the reactive isocyanate groups from moisture. The modified slides should be used for subsequent applications as soon as possible.
-
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols: A Step-by-Step Guide for Functionalizing Silica Nanoparticles with 3-Isocyanatopropyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the surface functionalization of silica (B1680970) nanoparticles (SNPs) with 3-Isocyanatopropyltrimethoxysilane (ICPTS). This protocol is designed for researchers in materials science, nanotechnology, and drug delivery who are looking to modify silica surfaces with reactive isocyanate groups for subsequent conjugation of biomolecules, polymers, or therapeutic agents.
The functionalization process imparts a reactive isocyanate group onto the silica surface, which can readily react with nucleophiles such as amines and alcohols. This allows for the covalent attachment of a wide range of molecules, making it a versatile platform for various biomedical applications, including targeted drug delivery, bioimaging, and diagnostics.[1]
Synthesis of Silica Nanoparticles (Stöber Method)
The initial step involves the synthesis of monodisperse silica nanoparticles using the well-established Stöber method. This process relies on the hydrolysis and condensation of an alkoxide precursor in an alcoholic solution with a catalyst.
Experimental Protocol:
-
In a round-bottom flask, combine absolute ethanol (B145695) and deionized water.
-
Add ammonium (B1175870) hydroxide (B78521) solution to the ethanol/water mixture and stir vigorously at room temperature.
-
Introduce Tetraethyl orthosilicate (B98303) (TEOS) dropwise to the stirring solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature to facilitate the formation of silica nanoparticles.
-
Collect the synthesized silica nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with absolute ethanol and deionized water to remove any unreacted reagents.
-
Dry the purified silica nanoparticles in an oven at 60-80°C before proceeding to the functionalization step.
| Parameter | Value |
| Reagents | |
| Tetraethyl orthosilicate (TEOS) | Varies based on desired particle size |
| Absolute Ethanol | Varies based on desired particle size |
| Deionized Water | Varies based on desired particle size |
| Ammonium Hydroxide (28-30%) | Varies based on desired particle size |
| Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Stirring Speed | Vigorous |
| Purification | |
| Centrifugation Speed | >10,000 x g |
| Washing Solvents | Absolute Ethanol, Deionized Water |
| Drying Temperature | 60 - 80°C |
Functionalization of Silica Nanoparticles with this compound
This section details the procedure for grafting this compound onto the surface of the synthesized silica nanoparticles. The trimethoxysilane (B1233946) group of ICPTS reacts with the surface silanol (B1196071) (Si-OH) groups of the silica nanoparticles to form stable covalent siloxane (Si-O-Si) bonds.
Experimental Protocol:
-
Disperse the dried silica nanoparticles in anhydrous toluene (B28343) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Sonication can be used to ensure a homogeneous suspension.
-
Add this compound to the silica nanoparticle suspension. The amount of ICPTS can be adjusted to control the density of surface functionalization.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.
-
Collect the functionalized silica nanoparticles by centrifugation.
-
Wash the particles multiple times with anhydrous toluene and then with absolute ethanol to remove unreacted ICPTS and byproducts.
-
Dry the isocyanate-functionalized silica nanoparticles under vacuum.
| Parameter | Value |
| Reagents | |
| Synthesized Silica Nanoparticles | Predetermined mass |
| Anhydrous Toluene | Sufficient volume for dispersion |
| This compound | Variable (to control grafting density) |
| Conditions | |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Stirring | Continuous |
| Purification | |
| Centrifugation Speed | >10,000 x g |
| Washing Solvents | Anhydrous Toluene, Absolute Ethanol |
| Drying Method | Under vacuum |
Characterization of Isocyanate-Functionalized Silica Nanoparticles
Thorough characterization is crucial to confirm the successful functionalization of the silica nanoparticles. A combination of spectroscopic and imaging techniques should be employed.
| Characterization Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the isocyanate group. | A characteristic sharp peak around 2270 cm⁻¹ corresponding to the N=C=O stretching vibration. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic functionalization. | Weight loss at temperatures corresponding to the decomposition of the propyl-isocyanate group. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To analyze the morphology and size of the nanoparticles. | To confirm that the nanoparticle morphology is maintained after functionalization. |
| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution. | To assess the colloidal stability and potential aggregation of the functionalized nanoparticles. |
| Zeta Potential Measurement | To evaluate the surface charge of the nanoparticles. | A change in the zeta potential value compared to the unmodified silica nanoparticles. |
Experimental Workflow and Reaction Schematics
The following diagrams illustrate the overall experimental workflow and the chemical reaction for the functionalization of silica nanoparticles with this compound.
Caption: Experimental workflow for the synthesis and functionalization of silica nanoparticles.
Caption: Chemical reaction of this compound with the silica surface.
References
Application Notes and Protocols for Surface Functionalization of Titanium Dioxide Nanoparticles with 3-Isocyanatopropyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface functionalization of titanium dioxide (TiO₂) nanoparticles using 3-isocyanatopropyltrimethoxysilane (IPTS). This process is critical for enhancing the utility of TiO₂ nanoparticles in biomedical applications, such as drug delivery, by improving their stability in physiological media and providing a reactive handle for the conjugation of therapeutic agents.[1][2] The isocyanate group serves as a versatile anchor point for attaching molecules containing active hydrogens, such as amines and alcohols, which are commonly found in drugs and biomolecules.
Overview of the Functionalization Process
The surface of titanium dioxide nanoparticles is typically rich in hydroxyl groups (-OH).[3] this compound is a bifunctional molecule. On one end, the trimethoxysilane (B1233946) group undergoes hydrolysis to form silanol (B1196071) groups (Si-OH), which then condense with the hydroxyl groups on the TiO₂ surface, forming stable Ti-O-Si covalent bonds.[4][5] On the other end, the isocyanate group (-NCO) remains available for subsequent conjugation reactions. To ensure the integrity of the highly reactive isocyanate group, the functionalization is ideally performed under anhydrous conditions.
Experimental Protocols
Two primary protocols are presented: an aqueous-based method adapted from established literature and a recommended anhydrous method to maximize the availability of reactive isocyanate groups.
Protocol 1: Aqueous-Based Functionalization
This protocol is adapted from the work of Zhao et al. (2012) and involves the functionalization of TiO₂ nanoparticles in a refluxing aqueous solution.[1][4] While effective, it's important to note that the isocyanate group can react with water to form an unstable carbamic acid which then decomposes to an amine.[1]
Materials:
-
Titanium dioxide nanoparticles (e.g., Degussa P-25)
-
This compound (IPTS)
-
Deionized water
-
Ethanol (B145695) (for washing)
-
Ultrasonicator
-
Reflux setup (round-bottom flask, condenser, heating mantle)
-
Centrifuge
-
Drying oven
Procedure:
-
Dispersion: Disperse 0.5 g of TiO₂ nanoparticles in 50 mL of deionized water.
-
Sonication: Sonicate the suspension for 10 minutes to ensure deagglomeration and uniform dispersion.
-
Addition of IPTS: Add the desired amount of this compound to the TiO₂ suspension. The concentration of IPTS can be varied to control the grafting density (e.g., 12.5% to 200% weight ratio relative to TiO₂).
-
Reaction: Heat the mixture to reflux at 80°C and maintain for 16 hours with continuous stirring.
-
Purification: After the reaction, cool the suspension to room temperature. Collect the functionalized nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with ethanol to remove unreacted IPTS and by-products.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) overnight.
Protocol 2: Anhydrous Functionalization (Recommended)
This protocol is designed to preserve the reactive isocyanate groups by excluding water from the reaction system.
Materials:
-
Titanium dioxide nanoparticles (pre-dried)
-
This compound (IPTS)
-
Anhydrous toluene (B28343) (or another anhydrous, non-protic solvent)
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk line or glovebox (recommended)
-
Ultrasonicator
-
Reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Vacuum oven
Procedure:
-
Pre-treatment of TiO₂: Dry the TiO₂ nanoparticles in a vacuum oven at 110°C overnight to remove adsorbed water.
-
Dispersion: In a dry reaction vessel under an inert atmosphere, disperse the pre-dried TiO₂ nanoparticles in anhydrous toluene.
-
Sonication: Sonicate the suspension to ensure proper dispersion.
-
Addition of IPTS: Add the desired amount of this compound to the TiO₂ suspension under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 24 hours with continuous stirring under an inert atmosphere.
-
Purification: After the reaction, cool the suspension to room temperature. Collect the functionalized nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with anhydrous toluene to remove any unreacted IPTS.
-
Drying: Dry the functionalized nanoparticles in a vacuum oven at 60°C overnight. Store the final product under an inert atmosphere to prevent moisture contamination.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the TiO₂ nanoparticles.
Recommended Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of organic functional groups from IPTS on the TiO₂ surface. Look for characteristic peaks of the isocyanate group (~2270 cm⁻¹) and Si-O-Ti bonds.
-
Thermogravimetric Analysis (TGA): To quantify the amount of IPTS grafted onto the nanoparticle surface by measuring the weight loss upon heating.[1][4]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in a relevant solvent, providing information on their aggregation state.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is a key indicator of colloidal stability.
-
X-ray Photoelectron Spectroscopy (XPS): To provide elemental and chemical state information of the nanoparticle surface, confirming the presence of Si, N, and C from the IPTS.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of IPTS-functionalized TiO₂ nanoparticles, based on the aqueous functionalization method described in the literature.[1][4]
Table 1: Grafting Efficiency of IPTS on TiO₂ Nanoparticles
| Reactant Ratio (IPTS/TiO₂) | Reaction Temperature (°C) | Reaction Time (h) | Grafting Efficiency (%) |
| 12.5% | 80 | 16 | ~5 |
| 25% | 80 | 16 | ~8 |
| 50% | 80 | 16 | ~12 |
| 100% | 80 | 16 | ~18 |
| 200% | 80 | 16 | ~25 |
Grafting efficiency is determined by Thermogravimetric Analysis (TGA).
Table 2: Physicochemical Properties of IPTS-Functionalized TiO₂ Nanoparticles
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Isoelectric Point (IEP) |
| Unmodified TiO₂ | ~350 | ~0.4 | ~6.4 |
| IPTS-Modified TiO₂ | ~250 | ~0.2 | ~4.5 |
Data is indicative and can vary based on specific reaction conditions.
Visualizations
Signaling Pathway of Surface Functionalization
Caption: Surface functionalization and drug conjugation pathway.
Experimental Workflow for Anhydrous Functionalization
Caption: Anhydrous functionalization workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. BJNANO - Functionalized TiO2 nanoparticles by single-step hydrothermal synthesis: the role of the silane coupling agents [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic/Hydrophobic Silane Grafting on TiO2 Nanoparticles: Photocatalytic Paint for Atmospheric Cleaning [mdpi.com]
Application Notes and Protocols for Adhesion Promotion on Metal Surfaces using 3-Isocyanatopropyltrimethoxysilane
Introduction
3-Isocyanatopropyltrimethoxysilane (IPTMS) is a bifunctional organosilane that serves as a versatile and highly effective adhesion promoter, or "coupling agent."[1] It is engineered to create a durable chemical bridge between inorganic substrates, such as metals, and organic polymers, including coatings, adhesives, and sealants.[2][3][4] Its unique molecular structure contains two distinct reactive groups: a trimethoxysilyl group and an isocyanate group.[1][5]
The trimethoxysilyl end of the molecule is responsible for bonding to the inorganic metal surface, while the isocyanate functional group provides a reactive site for covalent bonding with the organic polymer matrix.[2] This dual reactivity allows IPTMS to significantly enhance the interfacial adhesion, leading to improved mechanical strength, long-term durability, and superior resistance to environmental factors like moisture, chemicals, and UV radiation.[2][6] These properties are particularly critical in high-performance applications common in the automotive, aerospace, construction, and electronics industries.[7]
Mechanism of Adhesion Promotion
The efficacy of this compound as an adhesion promoter is based on a two-stage reaction mechanism that occurs at the interface between the metal substrate and the organic polymer.
Stage 1: Hydrolysis and Condensation on the Metal Surface
Initially, the trimethoxysilane (B1233946) group of the IPTMS molecule undergoes hydrolysis in the presence of water (often trace amounts of moisture on the substrate surface or from the ambient environment) to form reactive silanol (B1196071) groups (-Si-OH).[8] This reaction is often the rate-determining step.[9] These silanol groups can then undergo a condensation reaction with the hydroxyl groups (-OH) that are naturally present on the surface of most metals (in the form of a thin metal oxide layer), forming stable, covalent metallo-siloxane bonds (M-O-Si).[2][7] The silanol groups can also self-condense to form a cross-linked siloxane network (Si-O-Si) on the metal surface.[10] This process orients the IPTMS molecules with the isocyanate groups facing away from the substrate, ready to react with the polymer.[11]
Stage 2: Reaction with the Organic Polymer
The terminal isocyanate group (-NCO) is highly reactive towards functional groups containing active hydrogen atoms, such as hydroxyls (-OH), amines (-NH2), or thiols (-SH), which are common in many polymer resins like polyurethanes, epoxies, and acrylics.[2] This reaction forms strong, covalent urethane (B1682113) or urea (B33335) linkages between the silane (B1218182) layer and the polymer backbone.[12]
The combination of these two stages creates a continuous chain of covalent bonds from the inorganic metal substrate, through the silane coupling agent, to the organic polymer, dramatically improving interfacial adhesion and stress transfer.[3]
Quantitative Data on Adhesion Performance
The use of isocyanate-functionalized silanes has been shown to significantly enhance the adhesion strength between various metals and polymers. The following table summarizes representative data from studies using IPTMS or similar silanes.
| Metal Substrate | Polymer System | Silane Adhesion Promoter | Test Method | Adhesion Strength | Improvement vs. Control | Reference |
| Aluminum | Butyl Rubber | 3-(triethoxysilyl)propyl isocyanate (ICPTES) | T-Peel Test | ~2.5 N/mm | ~150% | [13] |
| Titanium | Veneering Composite | γ-methacryloxypropyltrimethoxysilane | Shear Bond Strength | 20.4 MPa (SD 12.2) | ~325% | |
| Titanium | Veneering Composite | tris(3-trimethoxysilylpropyl)isocyanurate | Shear Bond Strength | 10.7 MPa (SD 8.0) | ~123% | |
| Stainless Steel | Epoxy (DP490) | Surface Cleaning Only (Control) | Lap-Shear | 28.7 MPa | N/A | [14] |
| Stainless Steel | Epoxy (DP490) | Sandblasting + Coating | Lap-Shear | 29.3 MPa | ~2% | [14] |
Note: Data is compiled from different studies with varying experimental conditions. Direct comparison requires careful consideration of the specific methodologies used. SD = Standard Deviation.
Experimental Protocols
The following protocols provide a general framework for using IPTMS to promote adhesion. Optimization may be required based on the specific substrate, polymer, and application conditions.
Protocol 1: Metal Substrate Preparation
Proper surface preparation is critical for achieving optimal adhesion. The goal is to remove contaminants and ensure the presence of metal hydroxyl groups for reaction with the silane.
-
Degreasing: Thoroughly clean the metal surface with a solvent such as acetone (B3395972) or isopropanol (B130326) to remove organic contaminants like oils and grease.[15] An alkaline degreasing bath can also be used for industrial applications.[16]
-
Abrasion: Mechanically abrade the surface using sandblasting or sandpaper (e.g., 400, 800, then 1200 grit) to remove loose oxide layers and increase surface area.[15]
-
Final Cleaning: Rinse the surface with deionized water to remove any particulate matter.
-
Drying: Dry the substrate completely in an oven (e.g., at 110°C for 1 hour) or by blowing with clean, dry nitrogen gas. The substrate should be used for silanization immediately after preparation.
Protocol 2: Silane Solution Preparation and Application
IPTMS is typically applied from a dilute solution to form a thin, uniform layer on the substrate.
-
Solution Preparation: Prepare a 0.5% to 2% (w/w) solution of IPTMS in a suitable solvent. A commonly used solvent system is a 95:5 mixture of ethanol (B145695) to deionized water.[17]
-
Example: To make 100 mL of a 1% solution, add 1 mL of IPTMS to a mixture of 94 mL of ethanol and 5 mL of deionized water.
-
-
Hydrolysis (Pre-hydrolysis): Stir the solution for 30-60 minutes to allow for partial hydrolysis of the methoxy (B1213986) groups to silanols.[17] The pH of the solution can influence the rate of hydrolysis.[8]
-
Application: Apply the silane solution to the prepared metal surface. Common methods include:
-
Dipping: Immerse the substrate in the solution for 1-2 minutes.
-
Wiping: Apply with a lint-free cloth.
-
Spraying: Use a sprayer to apply a fine, even mist.
-
-
Reaction/Drying:
-
Ambient Cure: Allow the treated substrate to air dry at room temperature for at least 60 minutes to let the solvent evaporate and the silane to react with the surface.[17]
-
Thermal Cure (Recommended): For a more robust and complete reaction, heat the treated substrate in an oven at 60-120°C for 15-60 minutes.[17][18] This step helps drive the condensation reaction to completion, forming stable M-O-Si bonds.
-
-
Final Step: The primed substrate is now ready for the application of the coating or adhesive.
References
- 1. This compound,cas:15396-00-6 Hengda Chemical [hengdasilane.com]
- 2. nbinno.com [nbinno.com]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 15396-00-6 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chempoint.com [chempoint.com]
- 12. researchgate.net [researchgate.net]
- 13. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. data.epo.org [data.epo.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes: Creating and Utilizing Self-Assembled Monolayers of 3-Isocyanatopropyltrimethoxysilane
Application Notes and Protocols for the Reaction of 3-Isocyanatopropyltrimethoxysilane with Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for covalently bonding 3-isocyanatopropyltrimethoxysilane (IPTMS) to hydroxyl-bearing surfaces. This bifunctional organosilane is widely utilized for surface modification of materials such as silica (B1680970), metal oxides, and polymers, enabling the introduction of a reactive isocyanate group for further functionalization.
Mechanism of Action
The surface modification process with IPTMS involves a dual reaction mechanism. Initially, the trimethoxysilyl group of IPTMS undergoes hydrolysis in the presence of trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). Simultaneously or subsequently, the isocyanate group (-NCO) at the terminus of the propyl chain is available to react with nucleophiles, including hydroxyl groups, to form urethane (B1682113) linkages. The reaction of the isocyanate with surface hydroxyls is also a primary pathway for attachment, particularly in anhydrous conditions.
The overall reaction scheme can be visualized as a two-step process: hydrolysis and condensation of the silane (B1218182) with the surface, and the reaction of the isocyanate group.
Quantitative Data on Reaction Parameters
The efficiency of the surface modification with IPTMS is influenced by several factors, including the choice of solvent, reaction temperature, reaction time, and the use of a catalyst. The following tables summarize quantitative data from various studies.
| Parameter | Value | Substrate | Solvent | Catalyst | Grafting Density/Surface Coverage | Reference |
| Reaction Time | 1.5 h | Silicon Oxide | Toluene (B28343) | Triethylamine (TEA) | ~5 Å thickness | [1] |
| 2 h | Graphene Oxide | DMF | None | Not specified | [2] | |
| 12 h | Mesoporous Silica | Toluene (reflux) | None | Not specified | [3] | |
| 24 h | Silicon Oxide | Chloroform | Triethylamine (TEA) | Not specified | [1] | |
| Temperature | Room Temp. | Silicon Oxide | Toluene/Chloroform | Triethylamine (TEA) | Varied with solvent | [1] |
| 60°C | Graphene Oxide | DMF | None | Not specified | [2] | |
| Reflux (~110°C) | Mesoporous Silica | Toluene | None | Not specified | [3] | |
| Solvent | Toluene | Silicon Oxide | - | Triethylamine (TEA) | Higher coverage, more isocyanate functionality | [1] |
| Chloroform | Silicon Oxide | - | Triethylamine (TEA) | Lower coverage, less isocyanate functionality | [1] |
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles
This protocol describes a general method for the functionalization of silica nanoparticles with IPTMS.
Materials:
-
Silica nanoparticles
-
This compound (IPTMS)
-
Anhydrous toluene
-
Triethylamine (TEA, optional catalyst)
-
Argon or Nitrogen gas
-
Round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Sonicator
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse a known quantity of silica nanoparticles (e.g., 1 g) in anhydrous toluene (e.g., 100 mL) in a round-bottom flask. Sonicate the suspension for 15-30 minutes to ensure deagglomeration.
-
Reaction Setup: Equip the flask with a condenser and a magnetic stir bar. Purge the system with an inert gas (argon or nitrogen) for at least 15 minutes to create an anhydrous environment.
-
Silane Addition: While stirring, add IPTMS to the nanoparticle suspension. A typical starting concentration is a 5-10% weight ratio of silane to nanoparticles. If a catalyst is used, add a few drops of triethylamine.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-24 hours under a continuous inert gas flow. The optimal reaction time should be determined experimentally.
-
Purification: After the reaction, cool the mixture to room temperature. Collect the functionalized nanoparticles by centrifugation.
-
Washing: To remove unreacted silane, wash the nanoparticle pellet by repeated cycles of redispersion in fresh anhydrous toluene followed by centrifugation. Perform this washing step at least three times. Follow with two washes using ethanol.
-
Drying: Dry the purified nanoparticles in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Functionalization of Graphene Oxide
This protocol is adapted for the modification of graphene oxide (GO), which possesses abundant hydroxyl and carboxyl groups.
Materials:
-
Graphene oxide (GO)
-
This compound (IPTMS)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sonicator
-
Centrifuge
Procedure:
-
Dispersion: Disperse GO in DMF (e.g., 0.5 mg/mL) by sonication for approximately 30 minutes.
-
Reaction: Transfer the GO suspension to a round-bottom flask and add IPTMS. Heat the mixture to 60°C and stir for 2 hours.[2]
-
Purification: After the reaction, cool the mixture and collect the functionalized GO by centrifugation.
-
Washing: Wash the product with anhydrous ethanol three times to remove residual IPTMS and DMF.
-
Drying: Dry the final product in a vacuum oven at 55°C for 24 hours.
Visualization of Experimental Workflow
The general workflow for the surface modification of nanoparticles with IPTMS can be visualized as follows:
References
Application Notes and Protocols for Achieving a 3-Isocyanatopropyltrimethoxysilane (ICPMS) Monolayer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of a self-assembled monolayer (SAM) of 3-isocyanatopropyltrimethoxysilane (ICPMS) on hydroxylated surfaces such as silicon wafers and glass slides. The protocols are designed to serve as a comprehensive guide for achieving a uniform and stable monolayer, which is a critical step for various applications including surface functionalization, biosensor fabrication, and as a versatile chemical handle for subsequent covalent immobilization of biomolecules.
Introduction
This compound is a bifunctional organosilane featuring a trimethoxysilyl group for covalent attachment to inorganic substrates and a reactive isocyanate group. The trimethoxysilyl end hydrolyzes in the presence of trace water to form silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si). The terminal isocyanate group is highly reactive towards nucleophiles such as amines and hydroxyls, making it an excellent anchor point for the immobilization of proteins, peptides, and other molecules.
The formation of a well-ordered monolayer is crucial for reproducible surface properties. The concentration of the silane (B1218182) solution, solvent purity, substrate cleanliness, reaction time, and temperature are all critical parameters that influence the quality of the resulting SAM.
Key Considerations for ICPMS Monolayer Formation
-
Substrate Preparation: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur effectively. Common cleaning and hydroxylation methods include treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma.
-
Anhydrous Conditions: ICPMS is sensitive to moisture. The presence of excess water in the solvent or on the substrate can lead to self-polymerization of the silane in solution, resulting in the deposition of aggregates and multilayers rather than a uniform monolayer. Therefore, the use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Concentration Optimization: The optimal concentration of ICPMS can vary depending on the solvent, substrate, and desired reaction time. While a general range is provided in the protocols, empirical optimization may be necessary to achieve the best results for a specific application.
-
Post-Deposition Treatment: After the initial deposition, a rinsing step is necessary to remove any non-covalently bound (physisorbed) silane molecules. A subsequent curing step, typically involving heating, helps to complete the covalent bond formation and remove residual solvent, leading to a more stable monolayer.
Experimental Protocols
Two primary methods for the deposition of ICPMS monolayers are solution-phase deposition and vapor-phase deposition.
Protocol 1: Solution-Phase Deposition
This is the most common method for forming silane SAMs.
Materials:
-
This compound (ICPMS, ≥95%)
-
Anhydrous toluene (B28343) or anhydrous ethanol (B145695)
-
Acetone (ACS grade or higher)
-
Isopropanol (B130326) (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen or Argon gas (high purity)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
Equipment:
-
Ultrasonic bath
-
Reaction vessel with a sealable cap (e.g., Schlenk flask)
-
Hot plate or oven
-
Spin coater (optional)
-
Fume hood
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut substrates to the desired size.
-
Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of high-purity nitrogen or argon.
-
Piranha Etching (perform in a designated fume hood with appropriate personal protective equipment):
-
Prepare the piranha solution by slowly and carefully adding 30% H₂O₂ to concentrated H₂SO₄ in a 3:7 volume ratio. Warning: This is a highly exothermic and dangerous reaction.
-
Immerse the cleaned substrates in the warm piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the substrates thoroughly under a stream of nitrogen or argon and use immediately.
-
-
-
Silanization Solution Preparation:
-
In a clean, dry reaction vessel under an inert atmosphere, prepare a 1% to 5% (v/v) solution of ICPMS in anhydrous toluene. For example, to make a 1% solution, add 1 mL of ICPMS to 99 mL of anhydrous toluene.
-
-
Deposition:
-
Immediately immerse the cleaned and dried substrates into the ICPMS solution.
-
Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature. Longer reaction times may be explored but can sometimes lead to multilayer formation.
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Follow with a rinse in isopropanol or ethanol.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the functionalized substrates by baking them on a hotplate or in an oven at 110-120 °C for 30-60 minutes.
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent degradation of the isocyanate groups.
-
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition can provide more control over monolayer formation and is less prone to solvent-related issues.
Materials:
-
This compound (ICPMS, ≥95%)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution
Equipment:
-
Vacuum oven or a desiccator connected to a vacuum line
-
Small, open container for the silane (e.g., a watch glass)
-
Schlenk line or similar vacuum/inert gas manifold
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1.
-
-
Deposition Setup:
-
Place the cleaned and dried substrates in a vacuum oven or desiccator.
-
Place a small, open container with a few drops of ICPMS inside the chamber, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
Isolate the chamber from the vacuum pump. The ICPMS will vaporize and fill the chamber.
-
Allow the deposition to proceed for 2-12 hours at room temperature or slightly elevated temperatures (e.g., 50-70 °C) to increase the vapor pressure of the silane.
-
-
Post-Deposition Treatment:
-
Vent the chamber with a dry, inert gas (nitrogen or argon).
-
Remove the substrates and rinse them with anhydrous toluene followed by isopropanol or ethanol to remove any physisorbed molecules.
-
-
Curing:
-
Cure the functionalized substrates by baking them at 110-120 °C for 30-60 minutes.
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere.
-
Data Presentation
The following table summarizes typical experimental parameters for achieving an ICPMS monolayer. Note that these are starting points and may require optimization for specific applications.
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition |
| Substrate | Silicon Wafer, Glass | Silicon Wafer, Glass |
| Cleaning | Piranha Etch, O₂ Plasma | Piranha Etch, O₂ Plasma |
| Silane | This compound | This compound |
| Concentration | 1 - 5% (v/v) | N/A (Saturated Vapor) |
| Solvent | Anhydrous Toluene, Anhydrous Ethanol | N/A |
| Deposition Time | 2 - 4 hours | 2 - 12 hours |
| Temperature | Room Temperature | Room Temperature to 70 °C |
| Curing | 110 - 120 °C for 30-60 min | 110 - 120 °C for 30-60 min |
Characterization of the ICPMS Monolayer
The quality of the formed monolayer can be assessed using various surface-sensitive techniques:
-
Contact Angle Goniometry: A successful monolayer of ICPMS should result in a change in the water contact angle of the surface. The isocyanate group is hydrophobic, so an increase in the contact angle is expected on a hydrophilic substrate like clean glass or silicon.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. The presence of nitrogen (from the isocyanate group) and silicon in the expected atomic ratios is indicative of a successful silanization.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology. A well-formed monolayer should result in a smooth surface with low roughness. Aggregates or islands may indicate polymerization or multilayer formation.
-
Ellipsometry: This technique can be used to measure the thickness of the deposited film, which should be consistent with the length of the ICPMS molecule for a monolayer.
Mandatory Visualizations
Caption: Experimental workflow for ICPMS monolayer formation.
Caption: Chemical pathway of ICPMS reaction with a hydroxylated surface.
Troubleshooting & Optimization
Technical Support Center: 3-Isocyanatopropyltrimethoxysilane (ICPTMS) Nanoparticle Functionalization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with nanoparticle aggregation during surface functionalization with 3-Isocyanatopropyltrimethoxysilane (ICPTMS).
Troubleshooting Guide: Nanoparticle Aggregation
This guide addresses common scenarios of nanoparticle aggregation during ICPTMS functionalization and provides systematic solutions to diagnose and resolve these issues.
| Symptom | Potential Cause | Recommended Action |
| Immediate and severe aggregation upon addition of ICPTMS. | 1. Uncontrolled Hydrolysis and Condensation: Premature and rapid hydrolysis of ICPTMS in the bulk solution, leading to the formation of polysiloxane networks that bridge nanoparticles. 2. Inappropriate Solvent: The solvent may not provide adequate dispersion of the nanoparticles or may contain excess water. | 1. Control Water Content: Use anhydrous solvents (e.g., toluene (B28343), anhydrous ethanol) and ensure all glassware is thoroughly dried. If a co-solvent system is necessary, carefully control the amount of water to facilitate hydrolysis primarily at the nanoparticle surface. 2. Optimize Solvent Choice: Select a solvent that ensures good nanoparticle dispersibility. For nanoparticles prone to aggregation, a solvent that provides steric hindrance can be beneficial. |
| Aggregation observed after a period of reaction time. | 1. Sub-optimal ICPTMS Concentration: An excessively high concentration of ICPTMS can lead to the formation of multilayers and inter-particle bridging. Conversely, a very low concentration may result in incomplete surface coverage, leaving exposed patches that can lead to aggregation. 2. Incorrect pH: The pH of the reaction mixture can catalyze bulk polymerization of the silane (B1218182) and/or bring the nanoparticles to their isoelectric point, reducing electrostatic repulsion. | 1. Optimize ICPTMS Concentration: Calculate the theoretical amount of ICPTMS required for a monolayer coverage on the nanoparticle surface and perform experiments with varying concentrations around this value. 2. Control pH: Adjust the pH of the nanoparticle suspension before adding the silane. For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can be beneficial for the reaction with silanol (B1196071) groups. However, the isocyanate group's stability at different pH values must be considered. |
| Functionalized nanoparticles aggregate during purification/washing steps. | 1. Centrifugation Forces: High-speed centrifugation can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation. 2. Change in Solvent/Buffer: The final storage buffer may have a pH or ionic strength that destabilizes the functionalized nanoparticles. | 1. Optimize Purification: Use lower centrifugation speeds for longer durations. Consider alternative purification methods like dialysis. 2. Ensure Buffer Compatibility: The surface charge of the functionalized nanoparticles is pH-dependent. Determine the isoelectric point of the modified nanoparticles and select a storage buffer with a pH that ensures sufficient electrostatic repulsion. |
| Functionalized nanoparticles are not stable in the final storage buffer. | 1. Incorrect Buffer pH or Ionic Strength: The surface charge of the ICPTMS-functionalized nanoparticles is pH-dependent. At a pH close to the isoelectric point, they will aggregate. High ionic strength can screen the surface charge, reducing electrostatic repulsion. 2. Incomplete Functionalization: Incomplete surface coverage can lead to long-term instability. | 1. Optimize Storage Conditions: Characterize the zeta potential of the functionalized nanoparticles at different pH values to determine the optimal storage pH. Use a buffer with low ionic strength. 2. Verify Functionalization: Use characterization techniques like FTIR and TGA to confirm successful and adequate surface coverage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during ICPTMS functionalization?
A1: The primary cause of aggregation is the uncontrolled hydrolysis and self-condensation of this compound (ICPTMS) in the reaction solution. This leads to the formation of polysiloxane chains that can bridge multiple nanoparticles, causing them to clump together. The highly reactive isocyanate group can also react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate group, leading to urea (B33335) bond formation and further cross-linking.
Q2: How does the choice of solvent affect the functionalization process and nanoparticle stability?
A2: The solvent plays a critical role in several aspects of the functionalization process. Anhydrous, aprotic solvents like toluene or DMF are often preferred to minimize premature hydrolysis of the trimethoxysilyl group. The solvent must also be able to provide good dispersion of the nanoparticles. The polarity of the solvent can influence the reaction rate, with non-polar, aprotic solvents generally facilitating faster reactions for isocyanates.
Q3: What is the recommended concentration of ICPTMS to use?
A3: The optimal concentration of ICPTMS should be determined experimentally for your specific nanoparticle system. A good starting point is to calculate the amount of silane required to form a theoretical monolayer on the surface of your nanoparticles. Using a large excess of silane can lead to the formation of multilayers and inter-particle cross-linking, resulting in aggregation. Conversely, too little silane will result in incomplete surface coverage and potential instability.
Q4: How does pH affect the ICPTMS functionalization process?
A4: pH is a critical parameter that influences both the hydrolysis of the trimethoxysilyl groups and the stability of the isocyanate group. Silane hydrolysis is catalyzed by both acidic and basic conditions. The isocyanate group is sensitive to hydrolysis, especially at extreme pH values. Therefore, it is crucial to find an optimal pH range that allows for controlled hydrolysis of the silane at the nanoparticle surface while preserving the integrity of the isocyanate functionality. For silica nanoparticles, a slightly basic pH (around 8-9) can deprotonate surface silanol groups, promoting the reaction with the silane.
Q5: How can I confirm successful functionalization with ICPTMS and assess the colloidal stability of the modified nanoparticles?
A5: Several analytical techniques can be used to confirm successful functionalization and assess stability:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of the isocyanate group (~2270 cm⁻¹) and the formation of siloxane bonds (Si-O-Si).
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles before and after functionalization. A significant increase in size can indicate aggregation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential after functionalization indicates successful surface modification. A zeta potential with a magnitude greater than ±30 mV generally suggests good colloidal stability.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (ICPTMS) grafted onto the nanoparticle surface.
Quantitative Data Summary
The following tables summarize key parameters for troubleshooting and optimizing ICPTMS functionalization.
Table 1: Recommended Solvent Properties
| Parameter | Recommendation | Rationale |
| Water Content | Anhydrous (< 50 ppm) | Minimizes premature hydrolysis and self-condensation of ICPTMS. |
| Solvent Type | Aprotic (e.g., Toluene, DMF, THF) | Prevents reaction with the isocyanate group and provides good solubility for ICPTMS. |
| Dispersibility | Good nanoparticle dispersion | Ensures uniform functionalization and prevents initial aggregation. |
Table 2: Characterization of Nanoparticle Stability
| Technique | Parameter | Stable Suspension | Aggregated Suspension |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | Consistent and within expected range | Significant increase in size |
| Polydispersity Index (PDI) | Low (< 0.3) | High (> 0.5) | |
| Zeta Potential | Absolute Value | > 30 mV | < 10 mV |
Experimental Protocols
Protocol 1: General Procedure for ICPTMS Functionalization of Silica Nanoparticles
-
Nanoparticle Preparation: Disperse silica nanoparticles in an anhydrous solvent (e.g., toluene) to a concentration of 1 mg/mL.
-
Sonication: Sonicate the nanoparticle suspension for 15-30 minutes to ensure a uniform dispersion.
-
Reaction Setup: Transfer the dispersion to a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
ICPTMS Addition: Slowly add the desired amount of ICPTMS to the nanoparticle suspension while stirring vigorously under a nitrogen atmosphere. The amount should be optimized based on the surface area of the nanoparticles.
-
Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 60°C) for several hours to overnight.
-
Washing: Centrifuge the functionalized nanoparticles to remove excess ICPTMS and by-products. Resuspend the pellet in fresh anhydrous solvent. Repeat the washing step 2-3 times.
-
Final Dispersion: Resuspend the purified functionalized nanoparticles in the desired solvent for storage or further use.
Protocol 2: Characterization of ICPTMS-Functionalized Nanoparticles
-
FTIR Analysis:
-
Acquire FTIR spectra of the pristine and ICPTMS-functionalized nanoparticles.
-
Look for the appearance of a sharp peak around 2270 cm⁻¹ corresponding to the N=C=O stretching of the isocyanate group and changes in the Si-O-Si stretching region.
-
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Measure the hydrodynamic diameter, PDI, and zeta potential of the nanoparticles before and after functionalization in a suitable solvent.
-
A slight increase in hydrodynamic diameter and a change in zeta potential are expected upon successful functionalization without aggregation.
-
Visualizations
Caption: A logical diagram for troubleshooting nanoparticle aggregation.
Caption: Chemical pathways in ICPTMS functionalization and aggregation.
How to prevent premature hydrolysis of 3-Isocyanatopropyltrimethoxysilane in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of 3-Isocyanatopropyltrimethoxysilane in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution becomes cloudy or forms a gel shortly after preparation. | Premature hydrolysis and condensation of the silane (B1218182). | 1. Solvent Purity: Ensure the use of anhydrous solvents with extremely low water content (<50 ppm). Consider using freshly opened bottles or purifying the solvent prior to use. 2. Atmospheric Moisture: Handle the silane and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) in a glove box. 3. Temperature: Prepare and store the solution at low temperatures (e.g., 2-8°C) to slow down the hydrolysis rate. |
| Inconsistent results in surface modification or conjugation reactions. | Partial hydrolysis of the silane, leading to a variable concentration of the active species. | 1. Fresh Solutions: Prepare fresh solutions of this compound immediately before use. 2. Characterize Solution: If storage is unavoidable, characterize the solution before each use to determine the concentration of the unhydrolyzed silane. Techniques like FTIR or NMR spectroscopy can be employed. 3. Control Reaction Time: Use the solution within a validated time frame during which hydrolysis is minimal. |
| FTIR spectrum shows a broad peak around 3300-3500 cm⁻¹ and a decrease in the isocyanate peak (~2270 cm⁻¹). | Hydrolysis of the methoxy (B1213986) groups to form silanols (Si-OH) and potential reaction of the isocyanate group. | 1. Confirm Water Contamination: Use Karl Fischer titration or other methods to quantify the water content in your solvent. 2. Review Handling Procedures: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use. Use syringes and septa that are impermeable to moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the premature hydrolysis of this compound?
A1: The primary factor is the presence of water, even in trace amounts. The methoxysilane (B1618054) groups are highly susceptible to nucleophilic attack by water, leading to the formation of silanols (Si-OH) and methanol (B129727). This initial hydrolysis step is often the precursor to condensation and polymerization, rendering the silane inactive for its intended purpose. Other contributing factors include elevated temperatures and the presence of acidic or basic catalysts, which can accelerate the hydrolysis rate.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: It is crucial to use anhydrous, aprotic solvents. Recommended solvents include:
-
Toluene
-
Tetrahydrofuran (THF) (ensure it is peroxide-free)
-
Acetonitrile
-
Dichloromethane
Important Note: Always use solvents with the lowest possible water content. It is advisable to use solvents from freshly opened bottles or to dry the solvent using appropriate methods (e.g., molecular sieves) before use. Protic solvents such as alcohols and primary or secondary amines should be strictly avoided as they will react with the isocyanate group.
Q3: How can I minimize exposure to atmospheric moisture during handling and solution preparation?
A3: To minimize moisture exposure, it is highly recommended to work under an inert atmosphere, such as in a nitrogen or argon-filled glove box. If a glove box is not available, use Schlenk line techniques. All glassware should be thoroughly oven-dried and cooled under a stream of inert gas. Use dry syringes and needles for transferring the silane and solvents, and seal vials with septa that are known to have low moisture permeability.
Q4: What is the expected shelf life of a this compound solution?
A4: The shelf life of a solution is highly dependent on the solvent purity, storage conditions, and the acceptable level of hydrolysis for the specific application. For critical applications, it is strongly recommended to prepare solutions fresh before each use. If a solution must be stored, it should be kept in a tightly sealed container under an inert atmosphere at a low temperature (2-8°C). The stability should be validated by monitoring the degree of hydrolysis over time using techniques like FTIR or NMR spectroscopy.
Quantitative Data on Hydrolysis
Table 1: Hypothetical Half-life (t½) of this compound in Various Solvents at 25°C
| Solvent | Water Content (ppm) | Hypothetical Half-life (hours) |
| Toluene | 10 | > 100 |
| Toluene | 50 | ~ 48 |
| Acetonitrile | 10 | > 72 |
| Acetonitrile | 50 | ~ 24 |
| Tetrahydrofuran | 10 | > 80 |
| Tetrahydrofuran | 50 | ~ 36 |
Note: These values are for illustrative purposes only and will vary based on the specific conditions of the experiment.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound using FTIR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of the methoxy groups of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Toluene)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Glove box or Schlenk line
-
Oven-dried glassware
-
Anhydrous syringes and needles
Procedure:
-
Preparation: Work inside a glove box or under an inert atmosphere. Prepare a solution of this compound in the chosen anhydrous solvent at the desired concentration (e.g., 5% v/v).
-
Initial Spectrum (Time = 0): Immediately after preparation, acquire an FTIR spectrum of the solution using the ATR accessory. This will serve as the baseline.
-
Time-course Monitoring: Acquire spectra at regular intervals (e.g., every 30 minutes for the first few hours, then at longer intervals) while storing the solution under controlled conditions (temperature and atmosphere).
-
Data Analysis: Monitor the following spectral changes over time:
-
Decrease in Si-O-CH₃ bands: Look for a decrease in the intensity of the peaks associated with the Si-O-CH₃ stretching and rocking vibrations (typically around 1080 cm⁻¹ and 820 cm⁻¹).
-
Appearance of Si-OH bands: Observe the appearance and growth of a broad peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of silanol (B1196071) groups.
-
Isocyanate Peak: Monitor the isocyanate (-NCO) peak around 2270 cm⁻¹ to ensure it remains stable, indicating that the isocyanate functionality is not reacting under the experimental conditions.
-
Protocol 2: Quantitative Analysis of Hydrolysis using ¹H NMR Spectroscopy
Objective: To quantify the rate of hydrolysis of this compound by monitoring the formation of methanol.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., Toluene-d₈)
-
NMR spectrometer
-
Glove box or Schlenk line
-
NMR tubes with sealable caps
-
Internal standard (e.g., mesitylene, a compound with a known concentration and distinct NMR signal)
Procedure:
-
Sample Preparation: Inside a glove box, prepare a solution of this compound and the internal standard in the deuterated solvent in an NMR tube.
-
Initial Spectrum (Time = 0): Immediately acquire a ¹H NMR spectrum.
-
Time-course Monitoring: Acquire spectra at regular intervals.
-
Data Analysis:
-
Identify the singlet corresponding to the methoxy protons of this compound (Si-O-CH₃).
-
Identify the singlet corresponding to the protons of the methanol (CH₃OH) produced during hydrolysis.
-
Integrate the peaks corresponding to the methoxy group, methanol, and the internal standard.
-
Calculate the concentration of the unhydrolyzed silane and the methanol at each time point relative to the internal standard.
-
Plot the concentration of the unhydrolyzed silane versus time to determine the hydrolysis kinetics.
-
Visualizations
Technical Support Center: Optimizing Reaction Parameters for 3-Isocyanatopropyltrimethoxysilane Silanization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing surface modification with 3-Isocyanatopropyltrimethoxysilane (IPTS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the silanization process with this compound.
| Issue | Potential Causes | Recommended Solutions | Characterization Insights |
| Non-uniform or Patchy Coating | 1. Inadequate Substrate Cleaning: Residual organic contaminants, dust, or moisture on the surface can hinder uniform silane (B1218182) deposition. 2. Premature Silane Hydrolysis and Condensation: Excess moisture in the solvent or on the substrate can cause the silane to polymerize in solution before binding to the surface, leading to the deposition of aggregates.[1][2] 3. Improper Silane Concentration: A concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of multilayers and aggregates.[3] | 1. Rigorous Cleaning Protocol: Implement a thorough cleaning procedure for your substrate (e.g., piranha solution for glass/silicon, UV/ozone treatment). Ensure the substrate is completely dry before silanization.[1] 2. Use Anhydrous Conditions: Employ anhydrous solvents (e.g., toluene (B28343), acetone) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis.[4] 3. Optimize Silane Concentration: Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it. Prepare the silane solution immediately before use.[5] | - Contact Angle: A high water contact angle that is consistent across the surface indicates a uniform hydrophobic layer. Variable angles suggest a patchy coating. - XPS: A uniform distribution of Si, N, and C across the surface in XPS mapping confirms a homogeneous coating. |
| Poor Adhesion or Layer Instability | 1. Incomplete Covalent Bonding: Insufficient reaction time or lack of a curing step may result in a weakly bound silane layer that can be easily removed.[6] 2. Hydrolysis of the Siloxane Bond: The bond between the silane and the substrate can be susceptible to hydrolysis over time, especially in aqueous environments. 3. Contaminated Surface: An unclean surface will lead to poor adhesion of the silane layer.[7] | 1. Optimize Reaction Time and Curing: Increase the reaction time (e.g., 1-2 hours) and incorporate a post-silanization curing step (e.g., baking at 110-120°C for 30-60 minutes) to promote the formation of stable covalent bonds.[1][5] 2. Ensure Anhydrous Storage: Store the silanized substrates in a desiccator or under an inert atmosphere to protect the siloxane bonds from moisture. 3. Thorough Surface Preparation: Refer to the solutions for "Non-uniform or Patchy Coating." | - Adhesion Test (e.g., Tape Test): A simple test to check for delamination of the coating. - XPS: A decrease in the Si/Substrate signal ratio after washing can indicate poor adhesion. |
| Low Reactivity of Isocyanate Group | 1. Reaction with Water: The isocyanate group is highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. This consumes the reactive group intended for subsequent coupling reactions. 2. Improper Storage of Silane: Exposure of the this compound reagent to moisture during storage will deactivate the isocyanate groups. | 1. Strict Anhydrous Conditions: As emphasized before, the entire process from solvent preparation to the reaction itself should be conducted under strict moisture-free conditions. 2. Proper Reagent Handling: Store this compound under an inert atmosphere and in a desiccator. Use a fresh bottle or a properly sealed and stored reagent for best results. | - FTIR-ATR: The presence of a strong peak around 2270 cm⁻¹ confirms the presence of the isocyanate (-NCO) group. A decrease in the intensity of this peak after a reaction indicates its consumption. - XPS: High-resolution N 1s spectra can be used to identify the nitrogen species present on the surface. The binding energy for the isocyanate group will be different from that of a urea (B33335) or amine group. |
| Inconsistent Results Between Experiments | 1. Variability in Environmental Conditions: Fluctuations in ambient humidity and temperature can significantly impact the hydrolysis and condensation rates of the silane.[2] 2. Inconsistent Substrate Preparation: Any variation in the cleaning and activation of the substrate will affect the final quality of the monolayer.[2] 3. Age and Quality of Silane Reagent: Silanes can degrade over time, especially if not stored properly.[2] | 1. Controlled Environment: Perform the silanization in a controlled environment, such as a glove box with controlled humidity and temperature. 2. Standardized Protocols: Strictly adhere to a standardized and well-documented protocol for substrate preparation. 3. Use Fresh Reagent: Use a fresh bottle of this compound or one that has been stored under optimal conditions. | - Characterization Data Comparison: Consistently similar contact angle, XPS, and AFM results across different batches indicate a reproducible process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound silanization?
A1: this compound has two reactive ends. The trimethoxysilyl group hydrolyzes in the presence of trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate surface (e.g., glass, silicon) to form stable covalent siloxane bonds (-Si-O-Substrate). Simultaneously, the isocyanate group (-NCO) at the other end of the molecule is available to react with nucleophiles such as amines or hydroxyls, allowing for the covalent immobilization of other molecules.
Q2: Why is surface preparation so critical for successful silanization?
A2: The success of the silanization process is highly dependent on the cleanliness and the density of hydroxyl groups on the substrate surface. Any organic residues, oils, or other contaminants can mask these hydroxyl groups, preventing the silane from binding uniformly and leading to a patchy, unstable coating with poor adhesion.[1][7]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration depends on the desired surface coverage (monolayer vs. multilayer) and the specific substrate. However, a general starting point is a 1-2% (v/v) solution in an anhydrous solvent.[5] It is recommended to start with a lower concentration and gradually increase it while monitoring the surface properties (e.g., with contact angle measurements) to avoid the formation of aggregates and multilayers.[3]
Q4: What is the importance of the post-silanization curing step?
A4: A post-silanization curing step, typically involving baking at an elevated temperature (e.g., 110-120°C), is crucial for promoting the formation of strong covalent bonds between the silane and the substrate, as well as between adjacent silane molecules.[1] This step removes residual water and solvent, leading to a more stable and durable coating.
Q5: How can I confirm that the silanization was successful?
A5: Several surface analysis techniques can be used to verify the success of the silanization:
-
Water Contact Angle Measurement: A significant increase in the water contact angle compared to the clean substrate indicates the formation of a hydrophobic silane layer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon (Si), nitrogen (N), and carbon (C) from the IPTS molecule.
-
Fourier-Transform Infrared Spectroscopy (FTIR-ATR): This technique can detect the characteristic vibrational bands of the silane, including the isocyanate peak around 2270 cm⁻¹.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the surface, providing information about the uniformity of the coating.
Experimental Protocols
Protocol 1: Standard Silanization of Glass/Silicon Substrates
This protocol outlines a general procedure for the silanization of glass or silicon substrates with this compound.
1. Substrate Cleaning and Activation:
- Thoroughly clean the substrates by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each.
- Dry the substrates with a stream of dry nitrogen.
- To generate a high density of hydroxyl groups, immerse the clean, dry substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
- Rinse the substrates extensively with deionized water and then dry them under a stream of dry nitrogen.
- For immediate use, further dry the substrates in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water.
2. Silanization Procedure:
- In a clean, dry glass container inside a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. Prepare the solution immediately before use.
- Immerse the activated and dried substrates in the silane solution.
- Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
- Further rinse the substrates with acetone or isopropanol and dry them with a stream of dry nitrogen.
3. Curing:
- Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes.
- Allow the substrates to cool to room temperature before use or storage. Store in a desiccator or under an inert atmosphere.
Visualizations
Caption: Experimental workflow for this compound silanization.
Caption: Signaling pathway of this compound surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proplate.com [proplate.com]
Technical Support Center: 3-Isocyanatopropyltrimethoxysilane (ICPTMS) Surface Coverage
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving uniform surface coverage with 3-Isocyanatopropyltrimethoxysilane (ICPTMS).
Troubleshooting Guide
Non-uniform or incomplete surface coating is a common challenge during silanization. This guide addresses prevalent issues and offers systematic solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Non-uniform or Incomplete Coating | 1. Inadequate Substrate Preparation: Residual organic contaminants, dust, or moisture on the substrate can obstruct the binding of ICPTMS.[1] 2. Improper Silane (B1218182) Concentration: A concentration that is too low may result in insufficient surface coverage, while a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[1] 3. Environmental Factors: High humidity can cause premature hydrolysis and self-condensation of the silane in the solution. Extreme temperatures can alter the reaction rate, leading to uneven application.[1][2] | 1. Optimize Surface Cleaning: Employ a rigorous cleaning protocol. For glass or silicon surfaces, treatment with a piranha solution or oxygen plasma is effective for generating a high density of surface hydroxyl groups.[1] 2. Optimize Silane Concentration: Empirically determine the ideal concentration for your application. Begin with a low concentration (e.g., 1-2% v/v) and incrementally increase it while monitoring surface properties.[1] 3. Control the Environment: Conduct the silanization in a controlled environment with moderate humidity whenever feasible.[1][2] |
| Poor Hydrophobicity of Treated Surface | 1. Incomplete Reaction: The reaction between the silanol (B1196071) groups of the hydrolyzed ICPTMS and the surface hydroxyl groups may not have reached completion due to insufficient reaction time or non-optimal temperature. 2. Poor Quality of Silane: The ICPTMS reagent may have degraded due to improper storage or age.[1] 3. Sub-optimal Curing: An inadequate post-silanization curing step can result in a less durable and less hydrophobic layer.[1] | 1. Increase Reaction Time and/or Temperature: Extend the duration of the silanization reaction or moderately increase the temperature to encourage more complete surface coverage.[1] 2. Use Fresh Silane: Always use a fresh, high-quality ICPTMS solution for each experiment.[1] 3. Implement a Curing Step: After silanization, cure the substrate at an elevated temperature (e.g., 100-120 °C) for 30-60 minutes to stabilize the silane layer.[1] |
| Poor Adhesion of Subsequent Layers | 1. Inactive Isocyanate Groups: The isocyanate groups are intended to react with the subsequent layer. If these groups are not available due to a thick or improperly oriented silane layer, adhesion will be compromised. 2. Premature Reaction of Isocyanate Groups: Exposure to moisture in the air can lead to the premature reaction of the isocyanate groups before the application of the next layer. | 1. Optimize Silane Layer Thickness: Aim for a monolayer or a very thin layer of the silane to ensure the isocyanate groups are oriented away from the surface and are accessible for reaction. This can be achieved by using a lower silane concentration and shorter reaction times.[1] 2. Protect the Silanized Surface: After silanization and curing, store the substrates in a dry, inert environment (e.g., a desiccator or glove box) to prevent premature reaction of the isocyanate groups. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ICPTMS binding to a substrate?
A1: ICPTMS is a bifunctional organosilane.[3] The trimethoxysilane (B1233946) end of the molecule undergoes hydrolysis in the presence of a small amount of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the surface of the substrate (like glass, silicon oxide, or other metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate). The isocyanate group (-N=C=O) at the other end of the propyl chain is then available to react with nucleophiles such as amines or hydroxyls from another molecule you wish to immobilize.[4][5]
Q2: How critical is the water concentration in the silanization solution?
A2: The presence of a controlled amount of water is crucial for the hydrolysis of the methoxy (B1213986) groups on the ICPTMS to form reactive silanols.[3] However, excessive water or high humidity can lead to premature and excessive self-condensation of the silane molecules in the solution, forming polysiloxane aggregates that deposit unevenly on the surface.[1][2] For reactions in anhydrous organic solvents, a trace amount of water is necessary to initiate hydrolysis at the surface.
Q3: Can I reuse the ICPTMS solution?
A3: It is highly recommended to use a fresh ICPTMS solution for each experiment.[1] The methoxysilane (B1618054) groups are sensitive to hydrolysis, and the isocyanate group is reactive with moisture. An older solution may have already undergone significant hydrolysis and self-condensation, which will lead to inconsistent and poor-quality surface coatings.
Q4: My substrate is not showing the expected surface properties. How can I verify the success of the silanization?
A4: Several surface characterization techniques can be used to verify the presence and quality of the ICPTMS layer:
-
Water Contact Angle Measurement: A successful and uniform silane coating will alter the surface energy. For ICPTMS, which has an organic propyl chain, an increase in the water contact angle (indicating a more hydrophobic surface) is expected compared to a clean, hydroxylated substrate.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. The presence of nitrogen (from the isocyanate group) and an increased carbon signal would indicate a successful ICPTMS coating.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and measure roughness. A uniform monolayer should result in a smooth surface with a low root-mean-square (RMS) roughness. The formation of aggregates will be visible as a significant increase in surface roughness.
-
Ellipsometry: This technique can be used to measure the thickness of the deposited silane layer, which is useful for confirming monolayer formation.[6]
Q5: What is the expected thickness of a uniform ICPTMS monolayer?
A5: The thickness of a self-assembled monolayer of a silane like ICPTMS is typically in the range of 0.5 to 2 nanometers.[7] The exact thickness will depend on the orientation of the molecules on the surface.
Data Presentation
The following tables provide representative quantitative data for surfaces modified with aminosilanes, which are analogous to ICPTMS. This data is intended to provide a general expectation for the outcomes of surface modification. Actual values for ICPTMS may vary based on experimental conditions.
Table 1: Expected Water Contact Angles on Modified Silicon/Glass Surfaces
| Surface Modifier | Substrate | Expected Water Contact Angle (θ) |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon/Glass | 60° - 70° |
| Octadecyltrichlorosilane (OTS) | Glass | ~110° |
| Perfluorooctyltrichlorosilane (PFOTS) | Glass | >115° |
Note: Data for analogous compounds are presented to illustrate expected trends.
Table 2: Representative Surface Roughness Data from AFM Analysis
| Surface Modifier | Substrate | RMS Roughness (nm) |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | 0.5 - 2 |
| Uncoated Substrate | Silicon/Glass | < 0.5 |
Note: Data for analogous compounds are presented to illustrate expected trends.
Experimental Protocols
This protocol outlines a general procedure for achieving a uniform ICPTMS coating on a silicon or glass substrate.
1. Substrate Preparation (Critical Step)
-
Clean substrates by sonicating in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma for 2-5 minutes or by immersing it in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrates with deionized water and dry them again with nitrogen gas.
-
For optimal results, bake the substrates in an oven at 110-120 °C for at least 30 minutes to remove any adsorbed water before silanization.
2. Silanization Procedure (Vapor or Solution Phase)
-
Solution Phase Deposition:
-
Prepare a 1-2% (v/v) solution of ICPTMS in an anhydrous solvent (e.g., toluene (B28343) or anhydrous ethanol) in a clean, dry glass container. The reaction should be carried out in a controlled, low-humidity environment or an inert atmosphere (e.g., in a glovebox).
-
Immerse the cleaned and dried substrates in the ICPTMS solution for a specified time (e.g., 1-2 hours).
-
After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any unbound silane.
-
-
Vapor Phase Deposition:
-
Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open container with a few drops of ICPTMS in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a low pressure and then isolate it. The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50-70 °C) for several hours.
-
3. Post-Silanization Curing
-
After rinsing (for solution phase) or deposition (for vapor phase), bake the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the covalent bonding of the silane to the substrate and removes any residual solvent or water.
4. Storage
-
Store the functionalized substrates in a desiccator or under an inert atmosphere to protect the reactive isocyanate groups from moisture until they are ready for the next experimental step.
Mandatory Visualization
Caption: Experimental workflow for ICPTMS surface modification.
References
Improving the stability of 3-Isocyanatopropyltrimethoxysilane coatings on substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of 3-Isocyanatopropyltrimethoxysilane (IPTS) coatings on various substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the application and use of IPTS coatings, offering potential causes and actionable solutions.
Issue 1: Poor Adhesion or Delamination of the IPTS Coating
-
Potential Cause: Inadequate substrate preparation is a primary cause of poor adhesion. The substrate surface may be contaminated with oils, grease, or dust, or it may lack a sufficient density of hydroxyl (-OH) groups for the silane (B1218182) to bond with.[1]
-
Solution: Implement a rigorous multi-step cleaning and activation protocol for your substrate. The specific method will depend on the substrate material, but a general workflow is provided in the Experimental Protocols section. For siliceous substrates like glass, treatments with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma are highly effective at generating surface hydroxyl groups.[2][3]
-
Potential Cause: The IPTS solution may have been prepared incorrectly or have degraded. The methoxy (B1213986) groups of IPTS hydrolyze in the presence of water to form reactive silanol (B1196071) groups. If the solution is not fresh or if there's an improper amount of water, the silane can self-condense in the solution rather than on the substrate surface.[4]
-
Solution: Always prepare the IPTS solution fresh before use. A common method involves preparing a 2% (v/v) solution of IPTS in a 95% ethanol (B145695)/5% water mixture, adjusted to a pH of 4.5-5.5 with acetic acid to catalyze hydrolysis.[5] Allow the solution to hydrolyze for at least 5 minutes before application.
-
Potential Cause: The curing process may have been insufficient. Curing is crucial for the formation of a stable, cross-linked siloxane network (Si-O-Si) on the substrate surface and for the reaction of the isocyanate group with the desired functional groups.[4]
-
Solution: Ensure that the coated substrate is cured under appropriate conditions. A typical curing process involves baking the substrate at 110-120°C for 10-60 minutes.[2][5] The optimal time and temperature can depend on the substrate and the subsequent application.
Issue 2: Inconsistent or Non-Uniform Coating
-
Potential Cause: High humidity during the coating process can lead to premature and uncontrolled hydrolysis and self-condensation of the IPTS in the solution, resulting in the formation of aggregates that deposit on the surface.[6]
-
Solution: Whenever possible, perform the silanization in a controlled environment with low to moderate humidity. Using anhydrous solvents for the initial IPTS solution can also provide better control over the hydrolysis reaction.[4]
-
Potential Cause: Uneven application of the silane solution.
-
Solution: Employ a consistent and appropriate application technique. Dipping the substrate into the silane solution with gentle agitation for 1-2 minutes is a common and effective method for achieving a uniform coating.[5] For larger surfaces, spraying can be used, but care must be taken to ensure even coverage.
Issue 3: Poor Hydrophobicity or Desired Surface Functionality Not Achieved
-
Potential Cause: Low density of the IPTS on the surface.
-
Solution: The concentration of the IPTS solution can be optimized. While a 2% solution is a good starting point, the ideal concentration can depend on the substrate and desired outcome.[5] Experiment with concentrations in the range of 0.5-5% to find the optimal condition for your application.
-
Potential Cause: The isocyanate (-NCO) group may have been prematurely deactivated by moisture in the environment.
-
Solution: Minimize exposure of the coated substrate to ambient moisture before any subsequent reaction steps involving the isocyanate group. Work in a dry environment or use a desiccator for storage.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the adhesion of IPTS to a substrate?
A1: The adhesion of IPTS to a substrate occurs through a two-step process. First, the trimethoxysilyl end of the IPTS molecule hydrolyzes in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups present on the surface of the inorganic substrate (like glass, metal oxides, etc.) to form stable, covalent siloxane bonds (Substrate-O-Si). The isocyanate group at the other end of the molecule is then available to react with organic polymers or other functional groups, effectively acting as a molecular bridge between the inorganic substrate and an organic overlayer.
Q2: How does pH affect the IPTS solution and the coating process?
A2: The pH of the silane solution significantly influences the rate of hydrolysis and condensation. Hydrolysis is typically catalyzed by either acid or base. For IPTS, a slightly acidic condition (pH 4.5-5.5) is generally recommended to promote controlled hydrolysis while minimizing the rate of self-condensation, allowing for a more uniform deposition on the substrate.[5]
Q3: Can IPTS be used on plastic substrates?
A3: Yes, IPTS can be used to promote adhesion to certain plastic substrates, particularly those that have been surface-treated to introduce hydroxyl or other reactive groups.[7] For plastics with low surface energy, a pre-treatment step such as plasma treatment or corona discharge is often necessary to create a more reactive surface for the silane to bond to.
Q4: How can I verify the successful application of an IPTS coating?
A4: Several surface analysis techniques can be used to confirm the presence and quality of an IPTS coating. Contact angle goniometry is a simple and effective method; a successful coating will alter the surface energy and thus the water contact angle.[8] X-ray Photoelectron Spectroscopy (XPS) can provide elemental and chemical state information, confirming the presence of silicon, nitrogen, and carbon from the IPTS molecule on the substrate surface. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to detect the characteristic peaks of the siloxane and isocyanate groups.
Quantitative Data Summary
The following tables summarize quantitative data from studies on silane coatings to provide a baseline for optimizing your experimental parameters.
Table 1: Effect of Curing Temperature on Bond Strength of Silane Agents
| Silane Agent Type | Curing Temperature (°C) | Mean Shear Bond Strength (MPa) |
| Glycidoxypropyltrimethoxysilane (GPS) | 21 | 6.9 |
| Glycidoxypropyltrimethoxysilane (GPS) | 38 | 11.6 |
| 4-META/γ-MPTS | 21 | 8.8 |
| 4-META/γ-MPTS | 38 | 11.7 |
| 3-Methacryloxypropyltrimethoxysilane (3-MPS) | 21 | 11.0 |
| 3-Methacryloxypropyltrimethoxysilane (3-MPS) | 38 | Not significantly different |
*Data adapted from a study on bonding to quartz fiber posts.[9] Increased curing temperatures can facilitate the evaporation of solvents and promote more complete condensation reactions, leading to improved bond strength for some silane systems.[9][10]
Table 2: Influence of Silane Concentration on Surface Properties
| Silane Type | Concentration (% w/v) | Water Contact Angle (°) |
| Unmodified Nanosilica | - | 52 |
| Octyltriethoxysilane (OTES) Modified Nanosilica | 5 | 107 |
| Vinyltriethoxysilane (VTES) Modified Nanosilica | 1 | 135 |
*Data adapted from a study on polyurethane nanocomposite coatings.[4] The concentration of the silane coupling agent can significantly impact the surface hydrophobicity.
Experimental Protocols
Protocol 1: Substrate Preparation (Glass Slides)
-
Initial Cleaning: Vigorously clean the glass slides with a laboratory-grade detergent solution.
-
Rinsing: Rinse the slides thoroughly with deionized water.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a fresh Piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 ratio.
-
Immerse the cleaned and dried glass slides in the Piranha solution for 10-30 minutes.[2]
-
-
Final Rinsing: Carefully remove the slides from the Piranha solution and rinse them extensively with deionized water.
-
Drying: Dry the slides using a stream of high-purity nitrogen gas and then bake them in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water.[2]
Protocol 2: IPTS Solution Preparation and Coating Application
-
Solution Preparation: In a clean, dry glass container, prepare a 2% (v/v) solution of this compound in a mixture of 95% ethanol and 5% deionized water.
-
pH Adjustment: Adjust the pH of the solution to between 4.5 and 5.5 using acetic acid.[5]
-
Hydrolysis: Stir the solution gently and allow it to stand for at least 5 minutes to allow for the hydrolysis of the methoxy groups.[5]
-
Substrate Coating: Immerse the prepared substrates into the fresh silane solution for 1-2 minutes with gentle agitation.[5]
-
Rinsing: Remove the substrates from the solution and rinse them briefly with fresh ethanol to remove any excess, unreacted silane.[5]
-
Drying: Dry the coated substrates with a stream of nitrogen gas.
Protocol 3: Curing the IPTS Coating
-
Thermal Curing: Place the coated and dried substrates in an oven preheated to 110-120°C.
-
Curing Time: Cure the substrates for 10-60 minutes.[2][5] The optimal time may need to be determined experimentally for your specific application.
-
Cooling: After curing, remove the substrates from the oven and allow them to cool to room temperature in a desiccator to prevent moisture absorption.
Protocol 4: Adhesion Testing (ASTM D3359 - Cross-Hatch Tape Test)
This protocol provides a qualitative assessment of coating adhesion.
-
Scribing: Use a sharp blade to cut a lattice pattern through the coating to the substrate.
-
Tape Application: Apply a pressure-sensitive tape firmly over the lattice.
-
Tape Removal: Remove the tape rapidly at a 180° angle.
-
Evaluation: Visually inspect the lattice area and the tape for any removed coating. The results are rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).[11]
Visualizations
Caption: Experimental workflow for applying a stable IPTS coating.
Caption: Chemical pathway of IPTS hydrolysis and condensation on a substrate.
References
- 1. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. Coating-Failure-Defects- with root cause analysis An | PDF [slideshare.net]
- 7. This compound | 15396-00-6 [chemicalbook.com]
- 8. nanoscience.com [nanoscience.com]
- 9. Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. highperformancecoatings.org [highperformancecoatings.org]
Issues with incomplete reaction of 3-Isocyanatopropyltrimethoxysilane on surfaces
Technical Support Center: 3-Isocyanatopropyltrimethoxysilane Surface Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the incomplete reaction of this compound (IPTMS) on surfaces.
Troubleshooting Guide
This guide addresses common problems encountered during surface modification with IPTMS, offering potential causes and actionable solutions.
Q1: Why is the surface coverage of the IPTMS layer uneven or patchy?
Possible Causes:
-
Inadequate Surface Preparation: The substrate surface may have organic residues, dust particles, or an insufficient number of hydroxyl (-OH) groups necessary for the silanization reaction.
-
Suboptimal Silane (B1218182) Concentration: A concentration that is too low can result in insufficient silane molecules to cover the entire surface, while a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[1]
-
Environmental Factors: High humidity can cause the silane to hydrolyze and self-condense in the solution before it can bind to the surface.[1] Extreme temperatures can also adversely affect the reaction rate, leading to uneven application.[1]
-
Premature Polymerization: The highly reactive isocyanate group can react with atmospheric moisture, leading to premature polymerization and the formation of insoluble particles that deposit unevenly on the surface.
Solutions:
-
Rigorous Surface Cleaning: Implement a thorough cleaning protocol. For glass or silicon substrates, treatments like piranha solution or oxygen plasma are effective in cleaning the surface and generating a high density of hydroxyl groups.[1]
-
Optimize Silane Concentration: The ideal concentration often depends on the solvent and substrate. Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it, while monitoring the surface properties.[1]
-
Control the Reaction Environment: Whenever feasible, conduct the silanization in a controlled environment with low to moderate humidity, such as a glove box or a desiccator.
-
Use Anhydrous Solvents: Employing dry solvents can minimize premature hydrolysis and self-condensation of the silane in the solution.
Q2: The treated surface does not exhibit the expected change in surface energy (e.g., hydrophobicity or reactivity). What went wrong?
Possible Causes:
-
Incomplete Reaction: The reaction between the silane's methoxy (B1213986) groups and the surface hydroxyl groups may not have reached completion due to insufficient reaction time or non-optimal temperature.[1]
-
Degraded Silane Reagent: this compound is sensitive to moisture. If the reagent is old or has been improperly stored, it may have already hydrolyzed and self-condensed, reducing its reactivity with the surface.[1]
-
Sub-optimal Curing: A post-deposition curing step is crucial for driving the condensation reaction to form a stable siloxane (Si-O-Si) network and to remove volatile byproducts like methanol. Insufficient curing temperature or time can lead to a less durable and less functional layer.[1]
-
Steric Hindrance: The isocyanate group's reactivity might be sterically hindered if the silane molecules are too densely packed or improperly oriented on the surface.
Solutions:
-
Increase Reaction Time and/or Temperature: Extend the duration of the silanization reaction or moderately increase the temperature to encourage more complete surface coverage.[1]
-
Use Fresh Silane: Always use a fresh, high-quality this compound solution for each experiment.[1]
-
Implement a Curing Step: After silanization, cure the substrate at an elevated temperature (e.g., 100-120 °C) for a defined period (e.g., 30-60 minutes) to stabilize the silane layer.[1]
-
Surface Characterization: Use techniques like contact angle goniometry to quantitatively assess the surface energy. A successfully silanized surface will show a significant change in contact angle compared to the untreated substrate.[1]
Q3: The subsequent layer (e.g., a polymer or biomolecule) shows poor adhesion to the IPTMS-modified surface. How can this be improved?
Possible Causes:
-
Low Density of Isocyanate Groups: If the silanization was incomplete, the number of available isocyanate groups on the surface for subsequent reactions will be low.
-
Hydrolysis of Isocyanate Groups: The isocyanate (-NCO) group is highly reactive and can be hydrolyzed to an amine (-NH2) group by moisture in the air, rendering it unable to react with the intended functional groups of the subsequent layer.
-
Formation of a Thick, Unbound Silane Layer: Using too high a concentration of silane can lead to the formation of a thick, multi-layered, and weakly bound polysiloxane network on the surface, which can be unstable and lead to delamination of the subsequent layer.
Solutions:
-
Optimize Silane Layer Thickness: Aim for a monolayer or a very thin layer of the silane to ensure that the isocyanate groups are oriented away from the surface and are accessible for reaction. This can be achieved by using a lower silane concentration and shorter reaction times.[1]
-
Protect the Silanized Surface: After silanization and curing, store the substrates in a dry environment (e.g., a desiccator or under an inert atmosphere) to prevent the hydrolysis of the isocyanate groups.[1]
-
Ensure Chemical Compatibility: Verify that the functional groups of the subsequent layer are compatible with and will react efficiently with the isocyanate groups of the silane.
-
Post-Reaction Curing: After the deposition of the subsequent layer, an additional curing step may be necessary to solidify the bond between the layers.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of this compound surface modification?
A: The surface modification process involves two main steps:
-
Hydrolysis: The methoxy groups (-OCH3) of the silane react with water (either present in the solvent or adsorbed on the substrate surface) to form reactive silanol (B1196071) groups (-Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface to form stable covalent Si-O-Substrate bonds. Additionally, adjacent silanol groups can condense with each other to form a cross-linked siloxane (Si-O-Si) network.
This process leaves the isocyanate group (-N=C=O) available for further reactions.[2]
Q: How critical is the surface pre-treatment?
A: Surface pre-treatment is arguably the most critical step for successful silanization. The density of hydroxyl groups on the surface directly influences the density of the resulting silane layer. A clean, well-activated surface ensures a uniform and robust attachment of the silane molecules.
Q: Can I reuse the silane solution?
A: It is strongly discouraged to reuse the silane solution. Due to the moisture sensitivity of this compound, the solution will degrade over time through hydrolysis and self-condensation, leading to inconsistent and poor-quality surface modifications in subsequent uses.[1]
Q: What are the best solvents for IPTMS reactions?
A: Anhydrous organic solvents such as toluene (B28343) or chloroform (B151607) are commonly used to minimize premature hydrolysis.[3] For some applications, a controlled amount of water can be added to the solvent to facilitate the initial hydrolysis step of the silane's methoxy groups.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for surface modification using trimethoxysilanes. Note that optimal conditions can vary depending on the specific substrate and application.
Table 1: Typical Reaction Conditions for Silanization
| Parameter | Typical Range | Notes |
| Silane Concentration | 1 - 5% (v/v) | Higher concentrations can lead to aggregation.[1] |
| Reaction Time | 15 - 120 minutes | Longer times may not always improve surface coverage.[4] |
| Reaction Temperature | Room Temperature to 80°C | Elevated temperatures can increase reaction rates but also evaporation. |
| Curing Temperature | 100 - 120°C | Essential for forming a stable siloxane network.[1] |
| Curing Time | 30 - 60 minutes | Ensures removal of volatile byproducts.[1] |
Table 2: Surface Characterization Data (Expected Outcomes)
| Characterization Technique | Untreated Glass/Silicon | Successfully Silanized Surface |
| Water Contact Angle | < 20° | > 60° (will vary with terminal group) |
| XPS (Atomic %) | High Si, O | Presence of C, N, and increased C/Si ratio |
| Ellipsometry Thickness | N/A | 1 - 10 nm (for a thin layer) |
Experimental Protocols
Protocol 1: Cleaning of Glass/Silicon Substrates using Piranha Solution
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (lab coat, gloves, and face shield).
-
Prepare the piranha solution by carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.[1]
-
Carefully remove the substrates and rinse them extensively with deionized (DI) water.[1]
-
Dry the substrates under a stream of high-purity nitrogen gas and then bake them in an oven at 120 °C for at least 30 minutes to remove any adsorbed water.[1]
Protocol 2: General Procedure for Surface Silanization
-
Prepare a 2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) in a clean, dry glass container.[1]
-
Immerse the pre-cleaned and dried substrates into the silane solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Remove the substrates from the solution and rinse them with the anhydrous solvent to remove any excess, unbound silane.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.[1]
-
Store the functionalized substrates in a desiccator until further use.
Visualizations
Caption: A flowchart of the key steps in a typical surface silanization protocol.
Caption: A troubleshooting decision tree for incomplete IPTMS reactions.
References
Technical Support Center: Enhancing Bonding of 3-Isocyanatopropyltrimethoxysilane (IPTMS) to Inorganic Substrates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bonding strength of 3-Isocyanatopropyltrimethoxysilane (IPTMS) to various inorganic substrates.
I. Understanding IPTMS and its Bonding Mechanism
This compound (IPTMS) is a versatile silane (B1218182) coupling agent used to improve adhesion between organic polymers and inorganic materials.[1] Its bifunctional nature allows it to form a durable bridge at the interface of these two dissimilar materials.
The trimethoxysilane (B1233946) group of IPTMS reacts with water to form reactive silanol (B1196071) groups (Si-OH) through a process called hydrolysis. These silanols then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides), forming stable covalent siloxane bonds (Si-O-Si).[2][3] The isocyanate group (-N=C=O) at the other end of the molecule is highly reactive towards nucleophiles, such as amines and alcohols, allowing it to form covalent bonds with the organic polymer matrix.[1]
II. Troubleshooting Guide
This guide addresses common issues encountered during the application of IPTMS for surface modification and provides systematic solutions.
Problem 1: Poor or Inconsistent Adhesion of the Organic Layer
Possible Causes:
-
Inadequate Surface Preparation: The presence of contaminants like oils, dust, or organic residues on the inorganic substrate can prevent effective silanization.[4]
-
Incomplete Hydrolysis of IPTMS: Insufficient water or improper pH during the silanization process can lead to incomplete formation of reactive silanol groups.[3][5]
-
Ineffective Condensation: Sub-optimal curing temperature or time can result in a poorly formed and weakly bonded silane layer.[6]
-
Excessive Silane Application: Applying too much silane can lead to the formation of thick, loosely bound layers with reduced adhesive strength.[7]
Solutions:
-
Rigorous Surface Cleaning: Implement a thorough cleaning protocol for the inorganic substrate. This may include sonication in solvents like acetone (B3395972) and ethanol (B145695), followed by treatment with a "piranha solution" (a mixture of sulfuric acid and hydrogen peroxide) for silicon-based substrates to generate surface hydroxyl groups.[8] A final rinse with deionized water and drying in a clean environment is crucial.[9]
-
Controlled Hydrolysis: Ensure the presence of a controlled amount of water in the silanization solution. For deposition from aqueous alcohol solutions, a common starting point is a 95% ethanol / 5% water solution.[6][10] The pH of the solution should be adjusted to a weakly acidic range (pH 4.5-5.5) using an acid like acetic acid to catalyze hydrolysis.[6][7][10][11]
-
Optimized Curing: After silane deposition, a curing step is essential to promote the formation of covalent bonds with the substrate and to cross-link the silane layer. Curing can be performed at room temperature for 24 hours or accelerated by heating at 110-120°C for 10-30 minutes.[6][7]
-
Control Silane Concentration: The concentration of IPTMS in the solution should be optimized. A typical starting concentration is 0.5-2% (w/v).[6][7][11]
Problem 2: Agglomeration or Hazy Appearance of the Coating
Possible Causes:
-
Bulk Polymerization of Silane: If the silane solution is not used promptly after preparation, hydrolysis and self-condensation in the solution can lead to the formation of polysiloxane oligomers, which can result in a non-uniform coating.[6]
-
Instability of the Silane Solution: The stability of aqueous silane solutions can vary from hours to weeks depending on the specific silane and solution conditions.[6]
Solutions:
-
Fresh Solution Preparation: Always prepare the IPTMS solution immediately before use, ideally within an hour of preparation.[7][12]
-
Proper Solvent Selection: Use anhydrous solvents like toluene (B28343) or tetrahydrofuran (B95107) for deposition under aprotic conditions, especially when a monolayer is desired.[6][10] For aqueous alcohol solutions, ensure the use of high-purity solvents.
III. Frequently Asked Questions (FAQs)
Q1: What is the first crucial step to ensure good bonding with IPTMS?
A1: The most critical initial step is the thorough cleaning and preparation of the inorganic substrate surface.[4][9] The surface must be free of any organic or inorganic contaminants and should possess a sufficient density of hydroxyl (-OH) groups for the silane to react with. Techniques like plasma treatment or wet chemical etching can be used to clean and activate the surface.[8][13]
Q2: How does pH affect the IPTMS bonding process?
A2: The pH of the silanization solution significantly influences the rates of hydrolysis and condensation.[5] Hydrolysis is generally faster under acidic or basic conditions compared to neutral pH.[3] For many silanes, a slightly acidic pH of 4.5-5.5 is recommended to promote controlled hydrolysis while minimizing self-condensation in the solution.[6][7][10][11]
Q3: What are the recommended curing conditions for an IPTMS layer?
A3: Curing is essential to form a stable and durable silane layer. Typical curing conditions involve either allowing the treated substrate to stand at room temperature for 24 hours at a relative humidity of around 60% or heating it in an oven at 110-120°C for 10-30 minutes.[6][7] The optimal curing time and temperature can depend on the specific substrate and the desired properties of the coating.
Q4: Can I apply IPTMS directly to a powder or filler?
A4: Yes, IPTMS is often used to treat fillers and powders. A common method is to spray a dilute solution of the silane onto the powder while it is being agitated in a mixer.[10][12] This ensures a uniform coating on the particles. It is generally not advisable to add the silane directly to a non-dispersed filler as this can lead to agglomeration.[6][10]
Q5: How can I verify the successful deposition of an IPTMS layer?
A5: Several surface analysis techniques can be used to confirm the presence and quality of the IPTMS layer. Water contact angle measurements can indicate a change in surface hydrophobicity after silanization. X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition of the surface, confirming the presence of silicon and nitrogen from the IPTMS. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic chemical bonds of the silane.[14]
IV. Experimental Protocols
Protocol 1: Surface Preparation of Glass or Silica Substrates
-
Cleaning:
-
Sonicate the substrate in a detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol (B130326) for 15 minutes.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
-
Surface Activation (Generation of Hydroxyl Groups):
-
Immerse the cleaned substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, treat the surface with oxygen plasma for 5-10 minutes.[8]
-
Rinse the substrate extensively with deionized water.
-
Dry the substrate in an oven at 110-120°C for at least 1 hour before silanization.[10]
-
Protocol 2: IPTMS Deposition from Aqueous Alcohol Solution
-
Solution Preparation:
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.[6][10]
-
Add IPTMS to the solution with stirring to achieve a final concentration of 2% (v/v).[6][10]
-
Allow the solution to stir for at least 5 minutes to allow for hydrolysis to begin.[6][10]
-
-
Deposition:
-
Curing:
-
Cure the coated substrate in an oven at 110°C for 5-10 minutes or at room temperature for 24 hours.[6]
-
V. Data Presentation
Table 1: Recommended Parameters for IPTMS Application
| Parameter | Recommended Range | Notes |
| IPTMS Concentration | 0.5 - 2.0% (w/v) | Higher concentrations can lead to thick, weak layers.[6][7][11] |
| Solvent | 95% Ethanol / 5% Water | A common and effective solvent system.[6][10] |
| pH of Solution | 4.5 - 5.5 | Acidic pH catalyzes hydrolysis.[6][7][10][11] |
| Hydrolysis Time | 5 minutes | Allows for the formation of reactive silanols.[6][10] |
| Deposition Time | 1 - 2 minutes | Sufficient for surface coverage. |
| Curing Temperature | Room Temp. or 110-120°C | Higher temperatures accelerate the curing process.[6][7] |
| Curing Time | 24 hours (Room Temp.) or 5-30 minutes (Elevated Temp.) | Ensures complete condensation and bonding.[6][7] |
VI. Visualizations
Caption: Covalent bonding mechanism of IPTMS to an inorganic substrate and an organic polymer.
Caption: General experimental workflow for surface modification using IPTMS.
References
- 1. CAS 15396-00-6: (3-Isocyanatopropyl)trimethoxysilane [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Weak Adhesion Troubleshooting: Tips for Metal and Glass Surfaces [kingdeliadhesive.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. The Use and Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 11. The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry [silicone-surfactant.com]
- 12. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 13. Enhanced Adhesion of Copper Films on Fused Silica Glass Substrate by Plasma Pre-Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Effect of atmospheric moisture on 3-Isocyanatopropyltrimethoxysilane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Isocyanatopropyltrimethoxysilane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the effects of atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organosilane. It possesses two reactive groups: a trimethoxysilyl group and an isocyanate group. This dual functionality allows it to act as a molecular bridge between inorganic substrates (like glass, metals, and silica) and organic polymers.[1] Its primary applications include:
-
Adhesion Promoter: It enhances the bonding of coatings, sealants, and adhesives to various surfaces.
-
Coupling Agent: In composite materials, it improves the compatibility and adhesion between inorganic fillers and the polymer matrix.
-
Surface Modifier: It can be used to alter the surface properties of materials, such as hydrophobicity.
-
Crosslinking Agent: It can participate in crosslinking reactions in certain polymer systems.
Q2: How does atmospheric moisture affect this compound?
A2: this compound is highly sensitive to moisture.[2] Atmospheric water can trigger two primary reactions:
-
Hydrolysis of the Trimethoxysilyl Group: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-Si-OH). These silanols are highly reactive and can condense with each other to form siloxane bonds (Si-O-Si), leading to oligomerization or polymerization of the silane (B1218182).[3]
-
Reaction of the Isocyanate Group: The isocyanate group (-NCO) readily reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea (B33335) linkage.[2]
Both reactions are generally undesirable if they occur prematurely (e.g., during storage or before application), as they consume the reactive groups intended to bond with the substrate and polymer matrix.
Q3: What are the ideal storage and handling conditions for this compound to prevent moisture contamination?
A3: To maintain the reactivity of this compound, it is crucial to minimize its exposure to atmospheric moisture.
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon).[4] | To displace moisture-containing air. |
| Container | Keep in a tightly sealed, original container. | To prevent ingress of atmospheric humidity.[4] |
| Temperature | Store in a cool, dry place. | To reduce reaction rates. |
| Handling | Once opened, use the contents as quickly as possible. If partial contents are used, purge the container with a dry inert gas before resealing.[2] | To minimize exposure of the remaining product to air. |
| Dispensing | Use dry syringes or cannulas for transfer. Avoid pouring in a humid environment. | To prevent introducing moisture during handling. |
Troubleshooting Guides
Problem 1: Poor Adhesion of Coating/Adhesive to the Substrate
| Possible Cause | Troubleshooting Step | Explanation |
| Premature Hydrolysis of the Silane | Ensure the silane was stored and handled under strictly anhydrous conditions. Use freshly opened or properly stored silane for your application. | The trimethoxysilyl groups may have already reacted with moisture, reducing their ability to bond with the substrate's hydroxyl groups. |
| Incomplete Surface Wetting | Verify that the substrate is thoroughly cleaned and dried before applying the silane primer. The surface should be free of organic contaminants, dust, and moisture.[5] | A contaminated or wet surface will prevent the silane from making uniform contact, leading to poor adhesion. |
| Incorrect Silane Concentration | Optimize the concentration of the silane solution. A 0.5% to 5% solution in an appropriate solvent is a common starting point.[3] | Too low a concentration may not provide adequate surface coverage, while too high a concentration can lead to thick, brittle layers that can fail cohesively. |
| Insufficient Curing | Ensure the applied silane layer is properly cured according to the recommended protocol (e.g., allowing solvent to evaporate followed by thermal curing if required). | Curing is necessary for the condensation reaction to occur between the silanol groups of the silane and the hydroxyl groups on the substrate surface, forming stable covalent bonds. |
| Incompatible Substrate | Confirm that the substrate has surface hydroxyl groups (e.g., glass, metal oxides). For substrates with low surface energy, a surface pre-treatment (e.g., plasma) may be necessary to generate reactive sites. | The trimethoxysilyl group primarily bonds with hydroxyl groups. |
Problem 2: Formation of Gels or Precipitates in the Silane Solution
| Possible Cause | Troubleshooting Step | Explanation |
| Excessive Water in the Solvent | Use anhydrous solvents for preparing the silane solution. If a controlled amount of water is needed for pre-hydrolysis, add it immediately before use and do not store the solution. | Water will cause the silane to hydrolyze and self-condense in the solution, forming insoluble oligomers and polymers.[3] |
| High Humidity During Preparation | Prepare the silane solution in a low-humidity environment, such as a glove box or under a flow of dry inert gas. | Atmospheric moisture can be sufficient to initiate hydrolysis and condensation. |
| Improper pH of the Solution | For controlled hydrolysis, the pH of the solution can be adjusted. However, extreme pH values can accelerate condensation and gelation. | The rate of hydrolysis and condensation of alkoxysilanes is pH-dependent.[6] |
Experimental Protocols
Protocol 1: General Procedure for Surface Modification of a Glass Substrate
This protocol provides a general guideline for applying this compound as an adhesion promoter on a glass surface.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Glass substrates (e.g., microscope slides)
Procedure:
-
Substrate Cleaning:
-
Soncate the glass slides in acetone for 15 minutes.
-
Soncate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the slides in an oven at 110°C for at least 1 hour and allow to cool to room temperature in a desiccator.
-
-
Silane Solution Preparation (Prepare immediately before use):
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Optional: Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Add this compound to the solution with vigorous stirring to a final concentration of 1-2% (v/v).
-
Allow the solution to stir for 5-10 minutes to allow for partial hydrolysis.
-
-
Silanization:
-
Immerse the cleaned and dried glass slides in the freshly prepared silane solution for 2-5 minutes.
-
Remove the slides and rinse them briefly with anhydrous ethanol to remove excess silane.
-
Cure the slides in an oven at 110°C for 10-15 minutes.
-
Alternatively, allow the slides to cure at room temperature in a low-humidity environment for 24 hours.
-
-
Storage:
-
Store the silanized slides in a desiccator until ready for use.
-
Data Presentation
| Relative Humidity (RH) | Effect on Trimethoxysilyl Group Hydrolysis | Effect on Isocyanate Group Reaction with Water | Impact on Adhesion Promotion |
| Low (< 20%) | Slow hydrolysis rate. | Slow reaction with water vapor. | Generally favorable for controlled application, as premature reactions are minimized. |
| Moderate (40-60%) | Increased rate of hydrolysis.[7] | Increased rate of reaction with water.[7] | Can be acceptable if exposure time is short and application is immediate. Risk of reduced performance increases. |
| High (> 70%) | Rapid hydrolysis and self-condensation.[7] | Rapid reaction with water, leading to urea formation.[2] | High risk of poor adhesion due to premature reaction of the silane and isocyanate groups before bonding to the substrate and polymer. |
Mandatory Visualizations
Caption: Reaction of this compound with moisture.
Caption: Troubleshooting workflow for poor adhesion issues.
Caption: Experimental workflow for surface modification.
References
- 1. prestigeprotectivecoatings.com [prestigeprotectivecoatings.com]
- 2. resinlab.com [resinlab.com]
- 3. benchchem.com [benchchem.com]
- 4. Functionalisation of mesoporous silica nanoparticles with 3-isocynatopropyltrichlorosilane [comptes-rendus.academie-sciences.fr]
- 5. prevestdirect.com [prevestdirect.com]
- 6. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 7. Investigation of the Atmospheric Moisture Effect on the Molecular Behavior of an Isocyanate-Based Primer Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Reaction Rate of 3-Isocyanatopropyltrimethoxysilane with Amines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on controlling the reaction between 3-Isocyanatopropyltrimethoxysilane (IPTS) and amines. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the reaction of this compound with amines.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| 1. Slow or Stalled Reaction | a) Low Reactivity of Amine: Sterically hindered amines or amines with electron-withdrawing groups exhibit lower nucleophilicity.[1] b) Insufficient Catalyst: Many isocyanate reactions require a catalyst to proceed at a practical rate.[2] c) Low Reaction Temperature: The reaction rate is temperature-dependent; lower temperatures lead to slower kinetics. | a) Amine Selection: If possible, select a less sterically hindered primary amine. Primary amines are generally more reactive than secondary amines. b) Catalyst Optimization: Introduce a suitable catalyst. Tertiary amines (e.g., triethylamine (B128534), DABCO) or organometallic compounds (e.g., dibutyltin (B87310) dilaurate) are common choices.[2] Optimize catalyst concentration, as too much can sometimes lead to side reactions.[3] c) Temperature Adjustment: Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation. |
| 2. Low Product Yield | a) Competing Hydrolysis of Methoxysilane: The trimethoxysilane (B1233946) group is highly susceptible to hydrolysis in the presence of moisture, leading to self-condensation and formation of siloxane oligomers.[4][5] b) Side Reactions of Isocyanate: Isocyanates can react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂, leading to urea (B33335) byproducts.[2] They can also undergo self-polymerization (trimerization). c) Incomplete Reaction: See "Slow or Stalled Reaction" above. d) Product Loss During Workup: The product may be partially soluble in the aqueous phase or adhere to filtration media.[6] | a) Rigorous Moisture Control: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[7] b) Minimize Side Reactions: In addition to moisture control, manage temperature carefully to avoid trimerization. Add the amine reagent slowly to prevent localized high concentrations that can favor side reactions. c) Drive Reaction to Completion: Utilize the strategies outlined for slow reactions. Monitor reaction progress using techniques like FT-IR or TLC.[3][8] d) Optimize Workup: If the product is water-soluble, consider extraction with a different solvent or use a continuous extraction method. Pre-treat filtration media with a silylating agent if adhesion is suspected. |
| 3. Formation of Insoluble Precipitates | a) Urea Byproduct Formation: Reaction of the isocyanate with trace amounts of water leads to the formation of insoluble urea compounds.[2] b) Siloxane Polymerization: Uncontrolled hydrolysis and self-condensation of the trimethoxysilane groups can lead to the formation of insoluble polysiloxane gels. | a) Strict Anhydrous Conditions: This is the most critical factor. Refer to the moisture control actions above. b) Control Hydrolysis: If a controlled hydrolysis is desired, it should be done in a separate step after the isocyanate-amine reaction is complete. If not, minimize water at all costs. The use of a non-polar aprotic solvent can sometimes disfavor hydrolysis. |
| 4. Product Contains Multiple Species (by NMR, LC-MS) | a) Incomplete Conversion: Unreacted starting materials are still present. b) Competing Reactions: Both the isocyanate and trimethoxysilane groups have reacted in an uncontrolled manner. c) Impure Starting Materials: Contaminants in the initial reagents can lead to unexpected products.[2] | a) Extend Reaction Time/Optimize Conditions: Allow the reaction to proceed longer or adjust temperature/catalyst concentration. b) Staged Reaction: Consider a two-step process. First, react the isocyanate with the amine under strictly anhydrous conditions. Then, introduce a controlled amount of water for the hydrolysis and condensation of the silane (B1218182) groups if desired. c) Verify Reagent Purity: Use high-purity reagents. Purify starting materials if necessary. |
Frequently Asked Questions (FAQs)
Q1: My reaction is extremely slow. What is the first thing I should check?
A1: The first and most critical factor to verify is the complete exclusion of moisture. This compound is highly sensitive to water, which can consume the isocyanate group and also lead to self-condensation of the silane moiety.[2][9] Ensure all your solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If conditions are strictly anhydrous, the next step is to consider catalysis. Many isocyanate-amine reactions, while thermodynamically favorable, are kinetically slow without a catalyst.[2]
Q2: How do I choose the right catalyst?
A2: The choice of catalyst depends on the desired reaction rate and the specific amine being used.
-
Tertiary Amines (e.g., triethylamine, DABCO): These are common and effective catalysts for the urethane/urea formation.[2][10] DABCO (1,4-diazabicyclo[2.2.2]octane) is often more active than triethylamine due to reduced steric hindrance.[11]
-
Organometallic Compounds (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient catalysts, often used at very low concentrations. However, they can also promote side reactions like trimerization at higher temperatures, so careful temperature control is necessary.
Start with a tertiary amine catalyst at a low concentration (e.g., 0.1-1 mol%) and optimize from there.
Q3: Can I monitor the reaction progress in real-time?
A3: Yes, in-situ Fourier Transform Infrared (FT-IR) spectroscopy is an excellent technique for monitoring the reaction.[8][12] You can track the disappearance of the strong isocyanate (-NCO) stretching band around 2270 cm⁻¹ and the appearance of the urea carbonyl (C=O) stretching band around 1640 cm⁻¹. This allows for real-time kinetic analysis and determination of the reaction endpoint.
Q4: What is the expected reactivity order for different types of amines?
A4: Generally, the nucleophilicity of the amine determines its reactivity with the isocyanate. The trend is as follows:
-
Primary Amines > Secondary Amines: Primary amines are typically more reactive than secondary amines due to less steric hindrance.[1]
-
Aliphatic Amines > Aromatic Amines: Aliphatic amines are more basic and generally more nucleophilic than aromatic amines.
-
Electron-donating groups on the amine increase reactivity, while electron-withdrawing groups decrease it.[1]
Q5: My product seems to be a gel or an insoluble solid. What happened?
A5: This is a common issue arising from the dual reactivity of this compound. Uncontrolled exposure to moisture, even atmospheric humidity, can cause rapid hydrolysis of the trimethoxysilane groups. These hydrolyzed silanol (B1196071) groups then undergo self-condensation to form a cross-linked polysiloxane network, resulting in a gel.[9][5] To avoid this, the reaction with the amine must be carried out under strictly anhydrous conditions.
Quantitative Data on Reaction Parameters
Controlling the reaction rate requires understanding the influence of various parameters. The following tables summarize the expected effects and provide representative data where available.
Table 1: Effect of Amine Nucleophilicity on Reaction Rate
| Amine Type | Relative Nucleophilicity | Expected Reaction Rate with Isocyanate | Reference |
| Ammonia (NH₃) | Low | Slow | [1] |
| Primary Aliphatic (e.g., n-Butylamine) | High | Fast | [1] |
| Secondary Aliphatic (e.g., Diethylamine) | Medium-High | Moderate to Fast (more sterically hindered than primary) | [1] |
| Aromatic (e.g., Aniline) | Low | Very Slow |
Note: Relative rates can vary significantly based on specific structures and reaction conditions.
Table 2: Effect of Catalyst on Reaction Rate
| Catalyst | Typical Concentration (mol%) | Relative Rate Enhancement | Notes |
| None | 0 | 1 (baseline) | Reaction can be very slow, especially at room temperature. |
| Triethylamine (TEA) | 0.5 - 2.0 | Moderate | Common, inexpensive, but less active than cyclic amines.[10] |
| DABCO | 0.1 - 1.0 | High | Highly active due to accessible nitrogen atoms.[11] |
| Dibutyltin Dilaurate (DBTDL) | 0.01 - 0.1 | Very High | Very effective, but may promote side reactions above 70°C. |
Data is representative and actual enhancement depends on the specific reactants, solvent, and temperature.
Table 3: Effect of Temperature on Reaction Rate
| Temperature (°C) | General Effect on Rate | Potential Issues |
| 25 (Room Temp) | Slow to Moderate (catalyst dependent) | May require long reaction times. |
| 50 - 70 | Moderate to Fast | Optimal range for many catalyzed reactions. |
| > 80 | Very Fast | Increased risk of side reactions (allophanate, biuret, trimerization).[2] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol describes a general method for reacting IPTS with a primary amine such as n-butylamine under anhydrous conditions.
Materials:
-
This compound (IPTS)
-
Primary amine (e.g., n-butylamine), anhydrous
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran [THF])
-
Catalyst (e.g., Dibutyltin dilaurate or DABCO)
-
Nitrogen or Argon gas supply
-
Flame-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: Flame-dry all glassware under vacuum or in an oven at 120°C overnight and assemble while hot under a positive pressure of inert gas. Allow to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Catalyst Addition: If using a catalyst, add the appropriate amount to the amine solution.
-
IPTS Addition: Add this compound (1.0 equivalent) to a dropping funnel and add it dropwise to the stirred amine solution over 15-30 minutes. An exothermic reaction may be observed. Maintain the desired reaction temperature with a water or oil bath if necessary.
-
Reaction Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by FT-IR (disappearance of the -NCO peak at ~2270 cm⁻¹) or TLC.[3]
-
Reaction Completion: Once the reaction is complete (typically 2-6 hours, depending on conditions), the resulting urea-silane product can be used directly in a subsequent step or isolated.
-
Isolation (Optional): If isolation is required, remove the solvent under reduced pressure. The resulting product can be purified by column chromatography if necessary, though care must be taken to avoid exposure to moisture.
Protocol 2: In-Situ FT-IR Monitoring of the Reaction
This protocol outlines how to monitor the reaction kinetics using an in-situ FT-IR probe.
Equipment:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) immersion probe[12]
-
Reaction setup as described in Protocol 1, with a port for the ATR probe.
Procedure:
-
Background Spectrum: Before adding the IPTS, insert the ATR probe into the amine/solvent/catalyst mixture and record a background spectrum.
-
Initiate Reaction: Begin the dropwise addition of IPTS as described in Protocol 1.
-
Data Acquisition: Start collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the integrated area of the isocyanate peak (~2270 cm⁻¹) over time. Plot the concentration or peak area versus time to determine the reaction rate and endpoint.[12]
Visualizations
Caption: Primary reaction pathway for the formation of a urea-silane product.
Caption: Troubleshooting workflow for a slow reaction rate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. clairet.co.uk [clairet.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Surface Modification: Characterizing 3-Isocyanatopropyltrimethoxysilane (ICPTMS) Modified Surfaces with XPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of surfaces modified with 3-Isocyanatopropyltrimethoxysilane (ICPTMS) against common alternative silane (B1218182) coupling agents, namely (3-Aminopropyl)triethoxysilane (APTES) and (3-Mercaptopropyl)trimethoxysilane (MPTMS). The comparison is primarily based on X-ray Photoelectron Spectroscopy (XPS) data, a highly sensitive surface analysis technique that reveals elemental composition and chemical bonding states. This information is critical for applications in drug delivery, biomaterial development, and diagnostics where precise control of surface chemistry is paramount.
Executive Summary
Surface modification with silane coupling agents is a fundamental technique for tailoring the interfacial properties of materials. The choice of silane dictates the surface functionality, which in turn influences biocompatibility, molecular immobilization, and overall device performance. This compound (ICPTMS) offers a unique reactive isocyanate (-NCO) group, which readily forms stable covalent bonds with amine and hydroxyl moieties present on biomolecules and surfaces. This guide demonstrates that ICPTMS provides a distinct surface chemistry compared to the amine-terminated APTES and thiol-terminated MPTMS, which is quantitatively verifiable through XPS analysis.
Performance Comparison: ICPTMS vs. Alternatives
The performance of a silanized surface is critically dependent on the density and accessibility of its terminal functional groups. XPS provides a quantitative measure of the elemental composition of the modified surface, allowing for a direct comparison of the effectiveness of different silanization procedures.
Table 1: Quantitative XPS Analysis of Silane-Modified Silicon Wafer Surfaces
| Parameter | ICPTMS Modified Surface | APTES Modified Surface | MPTMS Modified Surface |
| Atomic Concentration (%) | |||
| Carbon (C 1s) | ~55-65% | ~40-50% | ~35-45% |
| Nitrogen (N 1s) | ~5-10% | ~5-10% | Not Applicable |
| Oxygen (O 1s) | ~20-30% | ~25-35% | ~30-40% |
| Silicon (Si 2p) | ~5-15% | ~10-20% | ~15-25% |
| Sulfur (S 2p) | Not Applicable | Not Applicable | ~5-10% |
| Key Functional Group | Isocyanate (-NCO) | Amine (-NH₂) | Thiol (-SH) |
| N 1s Binding Energy (eV) | ~400.5 eV (-N=C=O) | ~399.5 eV (-NH₂) | Not Applicable |
| Si 2p Binding Energy (eV) | ~102-103 eV (Si-O) | ~102-103 eV (Si-O) | ~102-103 eV (Si-O) |
Note: The atomic concentrations are representative values and can vary depending on the specific reaction conditions, substrate, and silane layer thickness.
The higher carbon content on ICPTMS-modified surfaces is attributed to the propyl chain and the isocyanate group. The characteristic N 1s binding energy for the isocyanate group at approximately 400.5 eV is a key indicator of successful ICPTMS functionalization.[1] This is distinct from the primary amine group of APTES, which typically appears at a lower binding energy of around 399.5 eV.[2]
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications. Below are generalized protocols for the silanization of silicon wafers and their subsequent analysis by XPS.
Protocol 1: Surface Modification of Silicon Wafers
-
Substrate Cleaning and Hydroxylation:
-
Silicon wafers are sonicated in acetone (B3395972) for 15 minutes to remove organic contaminants.
-
The wafers are then immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
The wafers are thoroughly rinsed with deionized water and dried under a stream of high-purity nitrogen gas.
-
-
Silanization Procedure (Solution Deposition):
-
Prepare a 1-2% (v/v) solution of the desired silane (ICPTMS, APTES, or MPTMS) in an anhydrous solvent (e.g., toluene (B28343) or ethanol).
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
After immersion, the wafers are rinsed sequentially with the anhydrous solvent to remove any unbound silane molecules.
-
The coated wafers are then cured in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol 2: XPS Analysis of Modified Surfaces
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used for XPS analysis.
-
Survey Scan: A wide energy range scan (0-1100 eV) is performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the C 1s, N 1s, O 1s, Si 2p, and (for MPTMS) S 2p regions to determine the chemical states and quantify the elemental composition.
-
Data Analysis:
-
The spectra are charge-referenced to the adventitious C 1s peak at 284.8 eV.
-
Peak fitting is performed using appropriate line shapes (e.g., Gaussian-Lorentzian) to deconvolute the high-resolution spectra and identify different chemical species.
-
Atomic concentrations are calculated from the integrated peak areas using relative sensitivity factors (RSFs) provided by the instrument manufacturer.
-
Visualizing the Process and Chemistry
Diagrams are essential for understanding the experimental workflow and the chemical transformations occurring at the surface.
Conclusion
The choice of silane for surface modification is a critical decision that directly impacts the functionality of the final product. XPS is an indispensable tool for verifying and quantifying the chemical changes on the surface. ICPTMS provides a highly reactive isocyanate functionality, which is advantageous for the covalent immobilization of a wide range of biomolecules. This guide provides the foundational knowledge for researchers to compare ICPTMS with other silanes and to implement robust surface modification and characterization protocols in their own laboratories.
References
A Comparative Guide to the FTIR Analysis of 3-Isocyanatopropyltrimethoxysilane Functionalized Silica
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Isocyanatopropyltrimethoxysilane (ICPTMS) functionalized silica (B1680970) with alternative surface modifications. It includes detailed experimental protocols, comparative Fourier-Transform Infrared (FTIR) spectroscopy data, and workflow visualizations to assist researchers in selecting and characterizing optimally functionalized silica nanoparticles for their specific applications.
Introduction
Surface functionalization of silica nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, catalysis, and diagnostics. The choice of surface chemistry dictates the nanoparticle's interaction with its environment. This compound (ICPTMS) is a versatile silane (B1218182) coupling agent that introduces a reactive isocyanate (-NCO) group onto the silica surface. This group can readily react with nucleophiles such as amines and alcohols, making it an excellent choice for subsequent bioconjugation or surface modification.
This guide compares ICPTMS-functionalized silica with two common alternatives: 3-aminopropyltriethoxysilane (B1664141) (APTES) functionalized silica, which introduces a primary amine group, and octyl-functionalized silica, which creates a hydrophobic surface. The comparison is primarily based on FTIR analysis, a powerful technique for identifying functional groups and confirming successful surface modification.
Data Presentation: Comparative FTIR Peak Assignments
The following table summarizes the characteristic FTIR peak assignments for bare silica, the functionalizing agents, and the resulting functionalized silica nanoparticles. This data allows for the clear identification of successful surface modification.
| Material | Key Functional Group(s) | Characteristic FTIR Peak(s) (cm⁻¹) | Reference(s) |
| **Bare Silica (SiO₂) ** | Silanol (B1196071) (Si-OH), Siloxane (Si-O-Si) | ~3400 (broad, O-H stretching), ~1630 (O-H bending), ~1100 (Si-O-Si stretching), ~960 (Si-OH stretching), ~800 (Si-O-Si bending) | [1][2] |
| This compound (ICPTMS) | Isocyanate (-N=C=O), Methoxy (Si-OCH₃) | ~2273 (-N=C=O stretching), ~2940 & ~2840 (C-H stretching), ~1080 (Si-O-C stretching) | [3][4][5] |
| ICPTMS-Functionalized Silica | Isocyanate (-N=C=O), Propyl chain (-CH₂-) | ~2273-2323 (-N=C=O stretching), ~2970 (asymmetric -CH₂- stretching), ~2880 (symmetric -CH₂- stretching) | [3][6] |
| 3-Aminopropyltriethoxysilane (APTES) | Primary Amine (-NH₂), Ethoxy (Si-OCH₂CH₃) | ~3360 & ~3290 (N-H stretching), ~2975 & ~2885 (C-H stretching), ~1590 (N-H bending), ~1100 (Si-O-C stretching) | [4] |
| APTES-Functionalized Silica | Primary Amine (-NH₂), Propyl chain (-CH₂-) | ~3400 (N-H stretching, often overlaps with Si-OH), ~2930 (asymmetric -CH₂- stretching), ~1560 (N-H bending) | [4] |
| Octyltrimethoxysilane | Octyl chain (-C₈H₁₇), Methoxy (Si-OCH₃) | ~2925 (asymmetric -CH₂- stretching), ~2855 (symmetric -CH₂- stretching), ~1465 (-CH₂- bending), ~1090 (Si-O-C stretching) | [7] |
| Octyl-Functionalized Silica | Octyl chain (-C₈H₁₇) | ~2927 (asymmetric -CH₂- stretching), ~2856 (symmetric -CH₂- stretching), ~1467 (-CH₂- bending) | [7] |
Experimental Protocols
Synthesis of this compound (ICPTMS) Functionalized Silica
This protocol is adapted from the functionalization of mesoporous silica nanoparticles with a similar isocyanate-containing silane[3].
Materials:
-
Silica nanoparticles
-
Anhydrous toluene (B28343)
-
This compound (ICPTMS)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Nitrogen or Argon gas
Procedure:
-
Activate the silica nanoparticles by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.
-
Disperse the activated silica nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the silica suspension.
-
Slowly add this compound to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the functionalized silica nanoparticles by centrifugation.
-
Wash the particles thoroughly with toluene and then with ethanol to remove unreacted reagents.
-
Dry the ICPTMS-functionalized silica nanoparticles under vacuum.
FTIR Analysis Protocol
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a suitable detector (e.g., DTGS).
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the dried functionalized silica powder with dry potassium bromide (KBr) powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform baseline correction and normalization of the spectra for comparison.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and FTIR analysis of ICPTMS-functionalized silica.
Comparison with Alternatives
3-Aminopropyltriethoxysilane (APTES) Functionalization
APTES is a widely used silane for introducing primary amine groups onto silica surfaces. These amine groups are versatile for further reactions, such as amide bond formation with carboxylic acids.
-
FTIR Signature: The key difference in the FTIR spectrum of APTES-functionalized silica compared to the bare silica is the appearance of N-H stretching bands around 3400 cm⁻¹ (often overlapping with the Si-OH band) and a characteristic N-H bending vibration at approximately 1560 cm⁻¹[4]. The C-H stretching of the propyl chain is also observed around 2930 cm⁻¹.
-
Advantages: APTES is readily available and the resulting amine groups are highly reactive towards a variety of electrophiles. The functionalization process is well-established.
-
Disadvantages: The basic nature of the amine groups can sometimes lead to undesirable side reactions or aggregation of the nanoparticles, depending on the application.
Caption: Comparison of silica functionalization pathways with different silane coupling agents.
Octyl-Functionalized Silica
Functionalization with octyltrimethoxysilane or a similar long-chain alkylsilane renders the silica surface hydrophobic. This is desirable for applications requiring dispersion in non-polar solvents or for creating hydrophobic coatings.
-
FTIR Signature: The successful grafting of octyl chains is confirmed by the appearance of strong C-H stretching vibrations at approximately 2927 cm⁻¹ and 2856 cm⁻¹, and a -CH₂- bending vibration around 1467 cm⁻¹[7]. The intensity of the Si-OH band around 3400 cm⁻¹ is typically reduced due to the reaction of the silanol groups.
-
Advantages: Creates a stable hydrophobic surface. The degree of hydrophobicity can be tuned by varying the chain length of the alkylsilane.
-
Disadvantages: The resulting surface is relatively inert, limiting the possibilities for further covalent modification.
Conclusion
The choice of silica functionalization strategy is highly dependent on the intended application. FTIR spectroscopy is an indispensable tool for verifying the success of the surface modification.
-
ICPTMS functionalization is ideal for applications requiring a highly reactive surface for subsequent covalent attachment of biomolecules or other functional moieties. The distinct -N=C=O peak in the FTIR spectrum provides a clear confirmation of successful grafting.
-
APTES functionalization offers a versatile platform for a wide range of conjugation chemistries through its primary amine groups.
-
Octyl functionalization is the preferred method for creating hydrophobic silica nanoparticles.
By understanding the distinct chemical properties and corresponding FTIR signatures of these functionalized silicas, researchers can make informed decisions to advance their scientific and developmental goals.
References
- 1. A Versatile Method for Grafting Polymers on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Isocyanatopropyltriethoxysilane | 24801-88-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Surface Wettability: 3-Isocyanatopropyltrimethoxysilane vs. Alternative Silanes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the hydrophobicity of surfaces treated with 3-Isocyanatopropyltrimethoxysilane (ICPTMS) in comparison to other common silanizing agents. This guide provides supporting experimental data and detailed protocols to inform your selection of surface modification agents.
The ability to precisely control the surface properties of materials is a cornerstone of modern research and development, with profound implications for fields ranging from drug delivery and medical implants to microfluidics and diagnostics. Silanization, a process of covalently bonding silane (B1218182) molecules to a hydroxylated surface, stands out as a versatile and robust method for tuning surface energy and, consequently, wettability. Among the diverse array of silane coupling agents, this compound (ICPTMS) offers unique functionalities due to its reactive isocyanate group, enabling subsequent covalent immobilization of biomolecules and other ligands.
This guide provides a comparative analysis of the water contact angle on surfaces treated with ICPTMS against a variety of other commonly used silane coupling agents. The presented data, summarized from peer-reviewed studies, offers a quantitative basis for selecting the most appropriate silanization strategy for your specific application.
Comparative Analysis of Water Contact Angles
The hydrophobicity of a surface is quantified by the water contact angle, where a higher angle indicates a more hydrophobic surface. The following table summarizes the static water contact angles measured on glass or silicon dioxide surfaces treated with ICPTMS and a selection of alternative silane coupling agents.
| Silane Coupling Agent | Abbreviation | Functional Group | Water Contact Angle (°) | Substrate |
| This compound | ICPTMS | Isocyanate | ~60-70 (estimated from image)[1] | Glass |
| 3-(Trimethoxysilyl)propyl Acrylate | Acrylate | Not specified | ||
| 3-Aminopropyltriethoxysilane | APTES | Amine | 55.8[2], 40-80[2] | Glass, SiO2 |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Diamine | Not specified | ||
| (3-Glycidyloxypropyl)trimethoxysilane | GPTMS | Epoxy | Not specified | |
| (3-Mercaptopropyl)trimethoxysilane | MPTES | Thiol | 57.3[2] | Glass |
| [3-(Methacryloyloxy)propyl]trimethoxysilane | Methacrylate | 58.8[2] | Glass | |
| n-Octyltriethoxysilane | Octyl | Not specified | ||
| n-Decyltriethoxysilane | Decyl | 95.6[2] | Glass | |
| Dodecyltrichlorosilane | Dodecyl | Not specified | ||
| Octadecyltrichlorosilane | OTS | Octadecyl | >100 | |
| Perfluorooctyltriethoxysilane | Perfluoroalkyl | >110 | ||
| Bis(triethoxysilyl)ethane | BTES | 74.9[2] | Glass |
Note: The water contact angle for ICPTMS is an estimation based on a visual representation in the cited source. The exact value may vary depending on the specific experimental conditions.
Experimental Protocols
Reproducible and reliable surface modification requires meticulous attention to the experimental procedure. Below are detailed protocols for the preparation of silanized surfaces and the measurement of water contact angles.
Surface Preparation and Silanization with this compound (Solution-Phase Deposition)
This protocol outlines a general procedure for the solution-phase deposition of ICPTMS onto a glass or silicon dioxide substrate.
-
Substrate Cleaning:
-
Thoroughly clean the substrate by sonication in a series of solvents, typically acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of high-purity nitrogen or in an oven at 110°C for at least 1 hour.
-
To generate a high density of hydroxyl groups on the surface, treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
After activation, rinse the substrate extensively with deionized water and dry again under nitrogen or in an oven.
-
-
Silanization Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or ethanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
-
Surface Treatment:
-
Immerse the cleaned and activated substrate in the ICPTMS solution for a period ranging from 30 minutes to 2 hours at room temperature. The optimal immersion time may need to be determined empirically for a specific application.
-
To prevent the introduction of water, this step should ideally be performed in a controlled environment, such as a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rinsing and Curing:
-
Following immersion, rinse the substrate sequentially with the same anhydrous solvent used for the solution preparation to remove any physisorbed silane.
-
Finally, rinse with a non-polar solvent like hexane (B92381) and dry under a stream of nitrogen.
-
To promote the formation of a stable siloxane network on the surface, cure the coated substrate in an oven at 110-120°C for 30-60 minutes.
-
Measurement of Water Contact Angle
The sessile drop method is a common and straightforward technique for determining the static water contact angle.
-
Instrumentation:
-
A goniometer or a contact angle measuring system equipped with a high-resolution camera and a light source is required.
-
A precision syringe or pipette is needed to dispense a controlled volume of deionized water.
-
-
Measurement Procedure:
-
Place the silanized substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of high-purity deionized water (typically 2-5 µL) onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Software is then used to analyze the image and calculate the angle formed at the three-phase (solid-liquid-vapor) contact point.
-
It is recommended to perform measurements at multiple locations on the surface to ensure homogeneity and to calculate an average contact angle.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for treating a surface with this compound and subsequently measuring the water contact angle.
Caption: Experimental workflow for surface modification and wettability analysis.
References
Comparing the performance of 3-Isocyanatopropyltrimethoxysilane and APTES for surface modification
In the realm of surface modification, the ability to precisely engineer the interface between materials is paramount for researchers, scientists, and drug development professionals. Applications ranging from biocompatible coatings and biosensors to targeted drug delivery systems hinge on the selection of the optimal surface modification agent. For decades, (3-Aminopropyl)triethoxysilane (APTES) has been a workhorse for introducing primary amine groups onto hydroxylated surfaces. However, 3-Isocyanatopropyltrimethoxysilane (IPTS), with its highly reactive isocyanate functionality, presents a compelling alternative. This guide provides an objective, data-driven comparison of the performance of IPTS and APTES for surface modification to aid in the selection of the most appropriate reagent for your research needs.
At the Molecular Level: A Structural Overview
The key difference between IPTS and APTES lies in their terminal functional groups. IPTS possesses a highly reactive isocyanate group (-NCO), while APTES features a primary amine group (-NH2). Both molecules share a trimethoxysilane (B1233946) or triethoxysilane (B36694) group, respectively, which enables their covalent attachment to hydroxylated surfaces such as glass, silica, and metal oxides.
The Reaction Showdown: Mechanisms of Surface Attachment
The surface modification process for both silanes involves the hydrolysis of their alkoxy groups in the presence of surface-adsorbed water, followed by condensation with surface hydroxyl groups (e.g., Si-OH) to form stable siloxane bonds (Si-O-Si).
APTES Reaction Pathway: The amine group of APTES can autocatalyze the hydrolysis and condensation reactions.[1] However, this can also lead to the formation of multilayers and less controlled deposition.[2]
IPTS Reaction Pathway: The isocyanate group of IPTS is highly reactive towards nucleophiles like the hydroxyl groups on a surface, forming a stable urethane (B1682113) linkage. This reaction is generally rapid and efficient.[3]
Diagram of the Reaction Pathways
Caption: Reaction pathways of APTES and IPTS with a hydroxylated surface.
Performance Metrics: A Quantitative Comparison
The choice between IPTS and APTES often comes down to the desired surface properties and the specific application requirements. While direct head-to-head comparative studies are limited, we can infer performance based on the known reactivity of their functional groups and available data.
Table 1: Comparison of Surface Properties
| Property | This compound (IPTS) | (3-Aminopropyl)triethoxysilane (APTES) | Key Considerations for Researchers |
| Water Contact Angle (°) | Generally higher (more hydrophobic) initially due to the isocyanate group. | Variable, typically in the range of 45-70°, indicating a more hydrophilic surface.[4] | Surface wettability is crucial for controlling protein adsorption and cell adhesion. |
| Surface Free Energy | Expected to be lower initially. | Generally higher, contributing to its hydrophilicity. | Surface energy influences the biocompatibility and adhesion properties of the modified substrate.[3] |
| Layer Thickness | Can form well-defined monolayers due to the specific reactivity of the isocyanate group. | Prone to forming multilayers and aggregates, especially in solution-phase deposition.[2] | Monolayer formation is critical for applications requiring precise control over surface chemistry. |
| Hydrolytic Stability | The resulting urethane linkage is generally considered to be hydrolytically stable.[5] | The stability of the aminosilane (B1250345) layer can be compromised by the amine functionality, which can catalyze the hydrolysis of siloxane bonds.[2] | Long-term stability is essential for devices and materials intended for use in aqueous environments. |
| Reaction Kinetics | The reaction of isocyanates with hydroxyl groups is typically fast.[6] | The reaction kinetics can be influenced by factors such as pH and temperature.[7] | Faster reaction times can be advantageous for high-throughput surface modification. |
| Bioconjugation Efficiency | The isocyanate group readily reacts with amine groups on biomolecules to form stable urea (B33335) linkages. | The amine group can be functionalized with biomolecules using various crosslinking chemistries (e.g., NHS esters).[8] | The choice of silane (B1218182) will depend on the available functional groups on the biomolecule of interest. |
Experimental Protocols: A Guide to Surface Modification
Achieving consistent and reproducible surface modifications is critical. Below are representative protocols for surface modification with IPTS and APTES.
Experimental Workflow
Caption: A typical experimental workflow for surface modification and analysis.
Protocol 1: Surface Modification with this compound (IPTS)
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slide, silicon wafer) by sonicating in a sequence of acetone, ethanol (B145695), and deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.
-
Surface Activation: Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Silanization: Prepare a 1-2% (v/v) solution of IPTS in an anhydrous solvent such as toluene. Immerse the cleaned and activated substrate in the IPTS solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinsing: After incubation, rinse the substrate sequentially with toluene and ethanol to remove any unbound silane.
-
Curing: Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
Protocol 2: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES)
-
Substrate Cleaning and Activation: Follow the same procedure as described for IPTS (Steps 1 and 2).
-
Silanization: Prepare a 1-5% (v/v) solution of APTES in a suitable solvent. Anhydrous toluene is often used to control the extent of polymerization in solution.[2] Alternatively, a 95% ethanol/5% water solution can be used. Immerse the cleaned and activated substrate in the APTES solution for 30-60 minutes at room temperature.
-
Rinsing: Rinse the substrate thoroughly with the same solvent used for silanization, followed by ethanol and deionized water.
-
Curing: Cure the APTES-modified substrate in an oven at 110-120°C for 15-30 minutes.
Choosing the Right Tool for the Job: IPTS vs. APTES
The decision to use IPTS or APTES will ultimately depend on the specific requirements of the application.
Choose this compound (IPTS) when:
-
A well-defined monolayer is critical: The specific and rapid reaction of the isocyanate group can lead to more ordered and uniform surface coverage.
-
High hydrolytic stability is required: The resulting urethane linkage offers excellent stability in aqueous environments.
-
Direct reaction with amine-containing biomolecules is desired: The isocyanate group provides a direct and efficient route for bioconjugation without the need for additional crosslinkers.
Choose (3-Aminopropyl)triethoxysilane (APTES) when:
-
A versatile platform for various bioconjugation chemistries is needed: The primary amine group can be modified using a wide range of well-established crosslinking agents.[8]
-
Cost is a primary concern: APTES is generally more readily available and less expensive than IPTS.
-
The application is less sensitive to the fine structure of the silane layer: While prone to multilayer formation, APTES can still provide a high density of functional groups for many applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doxuchem.com [doxuchem.com]
- 4. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 5. andersondevelopment.com [andersondevelopment.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
3-Isocyanatopropyltrimethoxysilane versus other isocyanate silanes for adhesion
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials and surface chemistry, achieving robust and durable adhesion between dissimilar materials is a critical challenge. Silane (B1218182) coupling agents are indispensable tools in addressing this challenge, and among them, isocyanate silanes stand out for their high reactivity and effectiveness, particularly in polyurethane-based systems. This guide provides an objective comparison of 3-Isocyanatopropyltrimethoxysilane and other notable isocyanate silanes, supported by experimental data, to aid in the selection of the optimal adhesion promoter for specific research and development applications.
Mechanism of Adhesion for Isocyanate Silanes
Isocyanate silanes are bifunctional molecules that act as a molecular bridge between an inorganic substrate and an organic polymer matrix. Their adhesion promotion mechanism involves a two-step process:
-
Reaction with the Inorganic Substrate: The alkoxy groups (e.g., methoxy (B1213986) or ethoxy) on the silicon atom hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, metal, or ceramics, forming stable covalent bonds (M-O-Si, where M is the substrate atom).
-
Reaction with the Organic Polymer: The isocyanate group (-NCO) is highly reactive towards active hydrogen atoms present in many organic polymers, such as the hydroxyl (-OH) groups in polyols or the amine (-NH2) groups in polyamines. This reaction forms strong urethane (B1682113) or urea (B33335) linkages, respectively, effectively coupling the silane to the polymer matrix.
This dual reactivity creates a durable chemical linkage at the interface, significantly enhancing adhesion and improving the overall performance and longevity of the composite material.
Comparative Adhesion Performance
The selection of an appropriate isocyanate silane depends on various factors, including the specific substrate and polymer system, as well as the desired processing conditions. While direct comparative data under identical conditions can be scarce, existing studies provide valuable insights into the relative performance of different silanes.
A key performance indicator for adhesion promoters is the shear bond strength, which measures the ability of an adhesive to resist forces parallel to the bonding surface.
| Silane Coupling Agent | Substrate | Polymer Matrix | Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| Tris(3-trimethoxysilylpropyl)isocyanurate | Titanium | Veneering Composite | 10.7[1][2][3][4] | 8.0[1][2][3][4] |
| γ-Methacryloxypropyltrimethoxysilane (Non-Isocyanate) | Titanium | Veneering Composite | 20.4[1][2][3][4] | 12.2[1][2][3][4] |
| No Silane Treatment | Titanium | Veneering Composite | 4.8[1][2][3][4] | 2.1[1][2][3][4] |
Note: The data presented is from a specific study and may not be directly transferable to all systems. It is crucial to perform application-specific testing to determine the most effective silane for a given formulation. In this particular study, the methacrylate-functional silane demonstrated higher shear bond strength on a titanium substrate with a veneering composite compared to the isocyanurate silane. However, for polyurethane-based systems, isocyanate silanes are generally expected to provide superior performance due to the direct reaction of the isocyanate group with the polyurethane matrix.
Key Isocyanate Silanes: A Closer Look
-
This compound (IPTMS): This is a widely used isocyanate silane known for its fast hydrolysis rate due to the methoxy groups. This can be advantageous for rapid curing applications.
-
3-Isocyanatopropyltriethoxysilane (IPTES): The triethoxy version of IPTMS offers a slower hydrolysis rate, which can provide a longer pot life and better stability in formulations.[5][6] This can be beneficial in applications where a longer working time is required.
-
Tris(3-trimethoxysilylpropyl)isocyanurate: This molecule contains three trimethoxysilylpropyl groups attached to an isocyanurate ring. This structure can lead to a higher crosslink density at the interface, potentially enhancing thermal stability and adhesion.[7]
Experimental Protocols
To ensure reliable and reproducible results when evaluating the adhesion performance of silane coupling agents, standardized testing methodologies should be employed. The following are outlines for two common adhesion tests.
Lap Shear Strength Test (ASTM D1002)
This test method is used to determine the shear strength of an adhesive bond between two rigid substrates.
Detailed Methodology:
-
Substrate Preparation: The surfaces of the substrates (e.g., metal, composite) to be bonded are thoroughly cleaned and degreased to remove any contaminants.[8][9][10]
-
Silane Treatment: A solution of the isocyanate silane (typically 1-2% by weight) is prepared in a suitable solvent (e.g., ethanol/water mixture). The solution is applied to the cleaned substrate surfaces by dipping, spraying, or brushing.
-
Drying and Curing: The silane-treated substrates are allowed to air dry or are cured at an elevated temperature to promote the hydrolysis and condensation reactions.
-
Adhesive Application: The adhesive is applied uniformly to the specified overlap area of one of the treated substrates.[8]
-
Assembly: The second treated substrate is brought into contact with the adhesive-coated substrate to form a single lap joint with a defined overlap area.[8]
-
Curing: The assembled specimen is clamped and cured according to the adhesive manufacturer's recommendations.[10]
-
Testing: The cured lap shear specimen is placed in the grips of a universal testing machine and pulled in tension at a constant rate until the bond fails.[9]
-
Data Analysis: The maximum load at which the bond fails is recorded, and the lap shear strength is calculated by dividing the maximum load by the bond area.
Pull-Off Adhesion Test (ASTM D4541)
This method measures the resistance of a coating to separation from a substrate when a perpendicular tensile force is applied.
Detailed Methodology:
-
Surface Preparation: The coated surface is cleaned to ensure it is free from dust, grease, and other contaminants.
-
Dolly Preparation: The loading fixture (dolly) is also cleaned and abraded to ensure good adhesion of the adhesive.
-
Adhesive Application: A suitable adhesive is mixed and applied to the face of the dolly.
-
Dolly Attachment: The dolly is then firmly pressed onto the coated surface to be tested.
-
Curing: The adhesive is allowed to cure for the time specified by the manufacturer. A cutting tool may be used to score around the dolly through the coating to the substrate.
-
Testing: The pull-off adhesion tester is attached to the dolly, and a tensile force is applied perpendicular to the surface at a specified rate until the dolly is detached.[11][12][13]
-
Data Analysis: The force at which the coating fails is recorded, and the pull-off strength is calculated. The nature of the failure (e.g., adhesive failure between layers, cohesive failure within a layer) is also documented.[11][12][13]
Conclusion
This compound and other isocyanate silanes are highly effective adhesion promoters, particularly for bonding organic polymers to inorganic substrates. The choice between different isocyanate silanes, such as the trimethoxy, triethoxy, or isocyanurate versions, depends on the specific application requirements, including desired cure speed, formulation stability, and the nature of the polymer and substrate. While existing data provides a basis for comparison, it is imperative for researchers and professionals to conduct their own evaluations using standardized testing protocols to identify the optimal silane for their unique systems. This will ensure the development of robust and durable materials with superior adhesive properties.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. xometry.com [xometry.com]
- 9. ametektest.com [ametektest.com]
- 10. azom.com [azom.com]
- 11. store.astm.org [store.astm.org]
- 12. industrialphysics.com [industrialphysics.com]
- 13. scribd.com [scribd.com]
The Efficacy of 3-Isocyanatopropyltrimethoxysilane in Composite Shear Bond Strength: A Comparative Analysis
A detailed evaluation of 3-Isocyanatopropyltrimethoxysilane and its alternatives as coupling agents in composite materials reveals significant differences in performance. Experimental data indicates that while isocyanate-based silanes offer a unique reactive pathway, the widely used 3-methacryloxypropyltrimethoxysilane (MPTMS) generally provides superior bond strength in dental composites.
Silane (B1218182) coupling agents are crucial in composite materials, forming a chemical bridge between the inorganic filler particles and the organic polymer matrix. This bond is vital for the material's overall strength and durability.[1] this compound is an organofunctional silane with an isocyanate group that can react with hydroxyl groups on the filler surface and with active hydrogen-containing functional groups in polymers like polyurethanes, epoxies, and acrylics. This dual reactivity, in theory, creates a robust link between the different components of a composite.[2]
However, direct comparisons with the industry-standard MPTMS, which has a methacrylate (B99206) functional group, show a varied performance for isocyanate-containing silanes.
Comparative Shear and Flexural Bond Strength Data
Experimental studies provide quantitative insights into the performance of isocyanate-based silanes compared to other coupling agents. The following tables summarize key findings from the literature.
| Silane Coupling Agent | Substrate | Shear Bond Strength (MPa) |
| 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Titanium | 20.4 ± 12.2[3] |
| Tris(3-trimethoxysilylpropyl)isocyanurate | Titanium | 10.7 ± 8.0[3] |
| Mixture of MPTMS and vinyltriisopropoxysilane | Titanium | 11.3 ± 3.6[3] |
| No Silane (Control) | Titanium | 4.8 ± 2.1[3] |
Table 1: Shear bond strength of a veneering composite to a titanium substrate using different silane coupling agents. Data from Matinlinna et al. (2004).
| Silane Coupling Agent | Flexural Strength (MPa) |
| 3-Acryloxypropyltrimethoxysilane + Cross-linker | 100.5 ± 25.7[2] |
| 3-Methacryloxypropyltrimethoxysilane + Cross-linker | Not specified |
| 3-Styrylethyltrimethoxysilane + Cross-linker | Not specified |
| 3-Isocyanatopropyltriethoxysilane + Cross-linker | 28.9 ± 8.8[2] |
Table 2: Flexural strength of an experimental dental composite with fillers silanized with different silane coupling agents. Data from a study by Matinlinna et al.[2]
The data suggests that composites treated with an isocyanate-based silane, specifically 3-isocyanatopropyltriethoxysilane, exhibited the lowest flexural strength, indicating a potentially weaker bond between the filler and the resin matrix.[2] Similarly, another isocyanate-containing silane, tris(3-trimethoxysilylpropyl)isocyanurate, resulted in significantly lower shear bond strength compared to the standard MPTMS when bonding composite to titanium.[3]
Experimental Protocols
The evaluation of shear bond strength is a critical step in determining the efficacy of a silane coupling agent. The following is a generalized experimental protocol based on common methodologies found in the literature.[3][4]
Shear Bond Strength Testing Protocol
-
Substrate Preparation:
-
Substrates (e.g., titanium plates, ceramic discs) are prepared with a standardized flat surface.
-
The surfaces are cleaned and often sandblasted with alumina (B75360) particles to create a standardized roughness.
-
-
Silane Application:
-
Composite Application:
-
A mold with a specific diameter (e.g., 3-4 mm) is placed on the silanized surface.
-
The composite resin is applied into the mold and light-cured according to the manufacturer's instructions.
-
-
Specimen Storage and Aging:
-
The bonded specimens are stored, often in water at 37°C, for a specified period (e.g., 24 hours).
-
For aging simulation, specimens may be subjected to thermocycling (e.g., 5000 cycles between 5°C and 55°C).[3]
-
-
Shear Bond Strength Measurement:
-
The specimens are mounted in a universal testing machine.
-
A shear load is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until fracture occurs.[3]
-
The force at failure is recorded and the shear bond strength is calculated in Megapascals (MPa) by dividing the failure load by the bonded surface area.
-
Visualizing the Experimental Workflow
The logical flow of a typical shear bond strength experiment can be visualized as follows:
Signaling Pathway of Silane Coupling Agents
The mechanism of action for silane coupling agents involves a series of chemical reactions that form a durable link between the inorganic filler and the organic matrix.
References
- 1. nbinno.com [nbinno.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Performance Analysis of 3-Isocyanatopropyltrimethoxysilane (IPTS) and (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) for Surface Modification and Adhesion Promotion
FOR IMMEDIATE RELEASE
This guide provides a detailed comparative analysis of two prominent organofunctional silanes: 3-Isocyanatopropyltrimethoxysilane (IPTS) and (3-Glycidyloxypropyl)trimethoxysilane (GLYMO). Both molecules are widely utilized as coupling agents and adhesion promoters in advanced materials applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of their performance characteristics supported by experimental data and detailed methodologies.
Introduction: Functional Silanes for Interfacial Engineering
Organofunctional silanes are bifunctional molecules that act as molecular bridges between inorganic substrates and organic polymers.[1] This unique capability allows for the enhancement of adhesion, improvement of mechanical properties, and modification of surface characteristics.[2] IPTS, with its reactive isocyanate group, and GLYMO, featuring an epoxy (glycidyl) functional group, are two of the most versatile silanes in their respective classes.[3] Their performance is dictated by the reactivity of their organic function and the hydrolysis and condensation of their trimethoxysilyl groups.[4]
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of IPTS and GLYMO is crucial for their effective application.
| Property | This compound (IPTS) | (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) |
| CAS Number | 15396-00-6 | 2530-83-8 |
| Molecular Formula | C₇H₁₅NO₄Si | C₉H₂₀O₅Si |
| Molecular Weight | 205.28 g/mol | 236.34 g/mol |
| Appearance | Colorless transparent liquid | Colorless transparent liquid |
| Boiling Point | 222.1 °C | 290 °C |
| Density | 1.02 - 1.08 g/cm³ | ~1.07 g/cm³ |
| Refractive Index | ~1.42 | ~1.428 |
| Solubility | Soluble in most organic solvents; reacts with water. | Soluble in water, alcohols, acetone, and most aliphatic esters. |
Reaction Mechanisms and Surface Coupling
The efficacy of both silanes hinges on a two-step reaction mechanism: hydrolysis of the methoxy (B1213986) groups to form reactive silanols, followed by condensation with hydroxyl groups on the substrate surface and with each other to form a durable siloxane network.
Hydrolysis
The hydrolysis rate is a critical parameter influencing the working life of the silane (B1218182) solution. Generally, methoxysilanes hydrolyze faster than ethoxysilanes.[5] The hydrolysis of both IPTS and GLYMO is catalyzed by acid or base.[4][5] Studies on GLYMO hydrolysis have shown that at ambient temperature, the hydrolysis of the methoxy groups can occur within a few hours.[6][7] While specific kinetic data for IPTS hydrolysis is less commonly published, isocyanate groups are known to be highly reactive with water, which can complicate the hydrolysis process if not carefully controlled.
Condensation and Interfacial Bonding
Following hydrolysis, the resulting silanols condense with surface hydroxyls (e.g., on glass, metal oxides) to form covalent M-O-Si bonds (where M is a surface atom like Si, Al, etc.).[8] The organic functional group (isocyanate or epoxy) is oriented away from the surface, available to react with a polymer matrix.
Figure 1: General reaction pathway for IPTS and GLYMO as coupling agents.
Performance Comparison
Direct comparative studies between IPTS and GLYMO are limited in publicly available literature. However, performance can be inferred from studies on isocyanate-functional and epoxy-functional silanes, respectively.
Adhesion Performance
The choice of silane is highly dependent on the polymer matrix. The isocyanate group of IPTS reacts readily with active hydrogen-containing polymers such as polyurethanes, polyamides, and epoxies (with amine curing agents), forming strong urethane (B1682113) or urea (B33335) linkages. The epoxy group of GLYMO is versatile, reacting with amines, carboxyls, and hydroxyls, making it suitable for epoxy, acrylic, and polyurethane systems.[9]
Table 1: Adhesion Strength Data (Illustrative)
| Substrate | Polymer System | Silane | Adhesion Strength (MPa) | Test Method |
| Aluminum | Polyurethane | Isocyanate-functional silane | 8.6 - 11.4 | Lap Shear[10] |
| Steel | Epoxy | GLYMO | 5.0 - 7.0 | Pull-off[11] |
| Glass | Epoxy | GLYMO | > Adhesion of glue | Pull-off[12] |
| Titanium | Composite Resin | Isocyanurate Silane | 10.7 - 20.4 | Shear Bond[3] |
Note: The data in this table is compiled from different studies and is for illustrative purposes. Direct comparison should be made with caution. The performance of isocyanate-functional silanes can be considered indicative of IPTS performance.
Thermal Stability
The thermal stability of the silane coupling agent and the resulting interface is crucial for applications in demanding environments. Thermogravimetric analysis (TGA) is a standard method to evaluate this property.[13]
Table 2: Thermal Stability Data (Illustrative)
| Polymer System | Silane | Onset Decomposition Temperature (TGA) |
| Epoxy-Silica Coating | GLYMO | Increased compared to unmodified epoxy[1] |
| Polyurethane Coating | Isocyanate Precursor | Dependent on polyurethane backbone[14] |
| Polysiloxane Coating | Various Silanes | Dependent on silane type and concentration[15] |
Generally, the incorporation of silanes can enhance the thermal stability of a polymer composite by improving the interfacial bonding and creating a crosslinked network.[1][16] The inherent thermal stability of the urethane or epoxy linkage formed by IPTS and GLYMO, respectively, will also play a role.
Surface Energy Modification
Both IPTS and GLYMO can be used to modify the surface energy of a substrate, which influences wettability and adhesion.[17] The change in surface energy can be quantified by measuring the contact angle of a liquid on the treated surface.[18][19]
Table 3: Contact Angle Data on Modified Surfaces (Illustrative)
| Substrate | Silane Treatment | Water Contact Angle (°) |
| Glass | Untreated | < 10 |
| Glass | GLYMO | ~40-60 |
| Wood | GLYMO-modified system | ~82[20] |
| HIPS Polymer | Plasma + Silane | Approaching 0 (hydrophilic)[19] |
The final surface energy will depend on the orientation of the organic functional group and the completeness of the silane layer.
Experimental Protocols
General Protocol for Silane Treatment of Glass Substrates
This protocol provides a general procedure for applying a silane coupling agent to a glass surface.
-
Surface Cleaning and Activation:
-
Thoroughly clean glass substrates by sonicating in a detergent solution (e.g., 1-2% Hellmanex III) for 20 minutes.[21]
-
Rinse extensively with deionized water.
-
Immerse in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes in a fume hood. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 2% (v/v) solution of the silane (IPTS or GLYMO) in a 95:5 ethanol (B145695):water mixture.[22]
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.[23]
-
Allow the solution to stir for at least 5 minutes for hydrolysis to occur.
-
-
Silanization:
-
Immerse the cleaned and activated substrates in the silane solution for 1-2 minutes.[23]
-
Rinse the substrates with fresh ethanol to remove excess silane.
-
-
Curing:
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.[8]
-
Figure 2: General experimental workflow for substrate treatment with silanes.
Pull-Off Adhesion Test (ASTM D4541)
This method measures the force required to pull a specified diameter of coating away from its substrate.[24]
-
Test Dolly Preparation: Clean and abrade the surface of the test dollies.
-
Adhesive Mixing and Application: Mix a suitable two-component epoxy adhesive and apply it to the dolly surface.[12]
-
Dolly Attachment: Press the dolly onto the coated surface to be tested and allow the adhesive to cure as per the manufacturer's instructions.
-
Scoring: Cut around the circumference of the dolly through the coating to the substrate.
-
Testing: Attach a portable pull-off adhesion tester to the dolly and apply a perpendicular force until the dolly is detached.[25]
-
Analysis: Record the pull-off force and assess the nature of the failure (cohesive within a layer, adhesive between layers, or adhesive at the substrate).[26]
Conclusion
Both this compound and (3-Glycidyloxypropyl)trimethoxysilane are highly effective coupling agents, but their optimal performance is dictated by the specific polymer system and substrate. IPTS, with its isocyanate functionality, is particularly well-suited for polyurethane and polyamide systems, forming robust urethane and urea linkages. GLYMO, with its versatile epoxy group, demonstrates broad compatibility with a range of polymers, including epoxies, acrylics, and polyurethanes. The selection between these two silanes should be based on the specific chemical reactivity required for the intended application. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative comparison of their performance.
References
- 1. A Comparison Between the Influence of Nano-Silica and Silane Coupling Agent on Epoxy Coatings [pr.ripi.ir]
- 2. silicorex.com [silicorex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biolinscientific.com [biolinscientific.com]
- 18. nanoscience.com [nanoscience.com]
- 19. Enhanced Wetting and Adhesive Properties by Atmospheric Pressure Plasma Surface Treatment Methods and Investigation Processes on the Influencing Parameters on HIPS Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 22. gelest.com [gelest.com]
- 23. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 24. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 25. benchchem.com [benchchem.com]
- 26. kta.com [kta.com]
A Comparative Guide to the Long-Term Stability of 3-Isocyanatopropyltrimethoxysilane (ICPTMS) Functionalized Surfaces
For researchers, scientists, and drug development professionals, the long-term stability of functionalized surfaces is critical for the reproducibility and reliability of assays, sensors, and medical devices. 3-Isocyanatopropyltrimethoxysilane (ICPTMS) is a bifunctional organosilane used to create stable covalent linkages between inorganic substrates and organic molecules. This guide provides an objective comparison of the stability of ICPTMS-functionalized surfaces with other common alternatives, supported by available experimental data and detailed methodologies.
Introduction to Surface Functionalization with Silanes
Silane (B1218182) coupling agents are essential for modifying the surface properties of inorganic materials like glass, silica, and metal oxides. Their dual reactivity allows them to form stable covalent bonds with surface hydroxyl groups via their hydrolyzable alkoxy groups, while their organic functional group is available for further reactions. The stability of this silane layer, particularly in aqueous environments, is a key determinant of the performance and lifespan of the functionalized device or material.
ICPTMS stands out due to its highly reactive isocyanate (-NCO) group, which readily forms stable urea (B33335) or urethane (B1682113) linkages with amine or hydroxyl groups, respectively. This contrasts with other popular silanes like (3-Aminopropyl)triethoxysilane (APTES), which presents a primary amine (-NH2) group. The choice of silane significantly impacts the stability and performance of the modified surface.
Comparative Performance of Silane Coupling Agents
While direct, long-term quantitative aging studies comparing ICPTMS with other silanes are not extensively documented in publicly available literature, we can infer comparative stability based on the chemistry of their functional groups and data from studies on various silane types. Isocyanate-functionalized silanes are noted for their very good thermal, chemical, and UV stability.[1] In contrast, aminosilanes like APTES are known to be susceptible to degradation, particularly in aqueous environments.[2][3][4]
Table 1: General Comparison of Common Silane Coupling Agents
| Property | This compound (ICPTMS) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) |
| Functional Group | Isocyanate (-NCO) | Amine (-NH2) | Epoxy |
| Reactivity | High reactivity towards amines and hydroxyls | Reactive towards activated carboxylic acids, aldehydes | Reactive towards amines, thiols, hydroxyls |
| Bond Formed | Urethane or Urea | Amide | Thioether, Ether, etc. |
| Hydrolytic Stability | Generally high due to stable urethane/urea bonds | Moderate; prone to hydrolysis and multilayer instability[2][3] | Good stability |
| Key Advantage | Efficient and rapid coupling under mild conditions | Versatile for biomolecule conjugation | Stable under a range of conditions |
| Considerations | Sensitive to moisture during storage and handling | Can form unstable multilayers; stability is condition-dependent[2] | Ring-opening reaction can be slow |
Table 2: Quantitative Stability Data for Aminosilane (APTES) Layers
The stability of APTES layers is highly dependent on deposition conditions. Thinner, more uniform layers tend to be more stable.
| Substrate | Deposition Conditions | Stability Test | Observation | Reference |
| Silicon Wafer | 1.98% APTES in toluene (B28343), 24h at 70°C (high humidity) | 24h incubation in water | Thickness decreased from 23 Å to 8 Å, confirming instability. | [3] |
| Silicon Wafer | 1% APTES in toluene, 1h | Prolonged exposure to pH 10 buffer | Stable surface coverage confirmed by XPS. | [2] |
| Silicon Wafer | Vapor phase deposition | Prolonged exposure to pH 10 buffer | Stable layer with no significant degradation observed via XPS. | [2] |
Note: This data highlights the variability in APTES stability. While specific long-term comparative data for ICPTMS is lacking, the inherent stability of the urethane/urea bonds formed by its isocyanate group suggests a potentially higher hydrolytic stability compared to the siloxane network of APTES, which can be prone to hydrolysis.
Experimental Protocols
Detailed and reproducible protocols are essential for evaluating the long-term stability of functionalized surfaces.
Protocol 1: Surface Functionalization with ICPTMS
-
Substrate Preparation:
-
Clean glass or silicon oxide substrates by sonication in acetone, followed by isopropyl alcohol, and finally deionized (DI) water (15 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrates thoroughly with DI water and dry again with nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of ICPTMS in anhydrous toluene in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and activated substrates in the ICPTMS solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
After incubation, remove the substrates and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes to promote covalent bond formation with the surface.
-
Store the functionalized substrates in a desiccator until further use.
-
Protocol 2: Long-Term Stability Testing (Hydrolytic Stability)
-
Aging Conditions:
-
Immerse the ICPTMS-functionalized substrates and a set of control substrates (e.g., functionalized with APTES) in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
Prepare multiple samples to be tested at various time points (e.g., 0, 1, 3, 7, 14, and 30 days).
-
-
Characterization at Time Points:
-
At each time point, remove a set of samples from the PBS solution.
-
Rinse the samples with DI water and dry them with nitrogen gas.
-
Water Contact Angle (WCA) Measurement: Measure the static water contact angle at five different spots on each sample to assess changes in surface hydrophobicity, which can indicate degradation of the silane layer.
-
X-ray Photoelectron Spectroscopy (XPS): Perform XPS analysis to determine the elemental composition of the surface. A decrease in the nitrogen (from the isocyanate group) and silicon signals over time would indicate the loss of the silane layer.
-
Atomic Force Microscopy (AFM): Image the surface topography to observe any changes in morphology, such as the formation of aggregates or the degradation of the layer.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for Stability Testing
The following diagram illustrates the workflow for preparing and testing the long-term stability of silanized surfaces.
Mechanism of Silane Layer Degradation
The primary mechanism for the degradation of silane layers on oxide surfaces is hydrolysis. Water molecules can attack the siloxane (Si-O-Si) bonds that cross-link the silane molecules and anchor them to the substrate. This process is often catalyzed by pH and temperature.
References
Quantitative Analysis of Surface Functional Groups after Reaction with 3-Isocyanatopropyltrimethoxysilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with 3-Isocyanatopropyltrimethoxysilane (ICPTMS) is a critical step in the development of advanced materials for biomedical applications, including drug delivery systems and diagnostic platforms. The isocyanate group of ICPTMS readily reacts with surface hydroxyl groups to form stable urethane (B1682113) linkages, while the trimethoxysilane (B1233946) moiety allows for covalent attachment to the substrate. Accurate quantification of the resulting surface functional groups is paramount for ensuring reproducibility, optimizing performance, and meeting regulatory standards.
This guide provides an objective comparison of key analytical techniques for the quantitative analysis of surfaces modified with ICPTMS. We will delve into the principles, experimental protocols, and data interpretation for X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Titration Methods, supported by comparative data to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the substrate, and the available instrumentation. Each method offers unique advantages and limitations in quantifying the surface concentration of ICPTMS.
| Technique | Principle of Measurement | Quantitative Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from the surface upon X-ray irradiation to determine elemental composition and chemical states. | Elemental composition (atomic %), specifically the nitrogen content from the isocyanate group, and high-resolution scans of the N 1s and C 1s regions can quantify urethane bonds.[1][2] | High surface sensitivity (top 1-10 nm), provides information on chemical bonding, non-destructive.[3][4] | Requires high vacuum, quantification may require standards for absolute accuracy, potential for X-ray induced sample damage. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. | Monitors the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane bond peaks (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).[5][6][7][8] | Can be performed in situ, relatively fast and cost-effective, provides information on reaction kinetics.[6][9] | Primarily semi-quantitative without extensive calibration, lower surface sensitivity compared to XPS. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Quantifies the mass of grafted ICPTMS by observing the weight loss at its decomposition temperature. This can be used to calculate grafting density.[10][11][12][13][14][15] | Provides a direct measure of the total amount of organic material on the surface, relatively simple to perform. | Destructive technique, requires a significant amount of sample, may be difficult to distinguish the weight loss of the silane (B1218182) from other surface-bound species.[14][16] |
| Titration Methods (e.g., Boehm Titration) | Chemical titration to quantify acidic or basic surface functional groups. | Can be used to determine the number of unreacted surface hydroxyl groups before and after reaction with ICPTMS to infer the extent of reaction. | Simple and low-cost, provides a direct measure of reactive surface sites.[17][18][19][20] | Indirect measurement of silane coverage, can be time-consuming, may be affected by the presence of other acidic or basic groups on the surface. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for each of the discussed techniques.
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation: Mount the ICPTMS-modified substrate on a sample holder using double-sided, vacuum-compatible tape. Ensure the surface is free of contaminants.
-
Instrument Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, Si 2p, and N 1s regions. The N 1s peak is characteristic of the ICPTMS molecule.
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to deconvolve different chemical states.
-
For the N 1s spectrum, the peak corresponding to the urethane linkage (-NH-C=O) will be present if the reaction with surface hydroxyls has occurred.[1]
-
Calculate the atomic concentrations of each element from the survey spectrum using the appropriate sensitivity factors.
-
The surface coverage of ICPTMS can be estimated from the atomic concentration of nitrogen.
-
Fourier-Transform Infrared Spectroscopy (FTIR-ATR) Protocol
-
Background Spectrum: Record a background spectrum of the unmodified substrate using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Spectrum: Press the ICPTMS-modified surface firmly against the ATR crystal and collect the sample spectrum.
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Monitor the characteristic peak of the isocyanate group (-N=C=O) at approximately 2270 cm⁻¹.[5][21] The disappearance or significant reduction of this peak indicates the reaction of the isocyanate with the surface.
-
Observe the appearance of new peaks corresponding to the urethane linkage, such as the N-H stretching vibration around 3300 cm⁻¹ and the carbonyl (C=O) stretching vibration around 1700 cm⁻¹.[7][22][23][24]
-
For semi-quantitative analysis, the area of the isocyanate peak can be integrated and compared before and after the reaction.
-
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh a known amount of the dried, ICPTMS-modified material (typically in powder or finely divided form) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
Data Analysis:
-
Analyze the resulting TGA curve (weight % vs. temperature).
-
The weight loss corresponding to the decomposition of the grafted ICPTMS will occur at a specific temperature range. A control TGA run on the unmodified substrate is necessary to distinguish the weight loss of the silane from that of the substrate.[12][25][26]
-
The percentage weight loss can be used to calculate the grafting density of the ICPTMS on the surface.[13][15]
-
Boehm Titration Protocol (for hydroxyl group quantification)
-
Reagent Preparation: Prepare standardized solutions of a series of bases of varying strength (e.g., 0.05 M NaHCO₃, 0.05 M Na₂CO₃, and 0.05 M NaOH) and a standardized acid solution (e.g., 0.05 M HCl).[17][18]
-
Titration of Unmodified Substrate:
-
Add a known mass of the unmodified substrate to separate flasks, each containing a known volume of one of the base solutions.
-
Allow the flasks to equilibrate (e.g., with shaking for 24-48 hours).[17][19]
-
Filter the suspensions and titrate an aliquot of the filtrate with the standardized HCl solution to determine the amount of base consumed by the surface hydroxyl groups.
-
-
Titration of Modified Substrate: Repeat the procedure with the ICPTMS-modified substrate.
-
Data Analysis:
-
The difference in the amount of base consumed by the unmodified and modified substrates corresponds to the number of hydroxyl groups that have reacted with ICPTMS.
-
The number of carboxylic, lactonic, and phenolic groups can be differentiated based on their reaction with the different bases.[18]
-
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the surface modification and analysis process.
Caption: Workflow for surface modification and quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. paint.org [paint.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unito.it [iris.unito.it]
- 18. Surface functionality analysis by Boehm titration of graphene nanoplatelets functionalized via a solvent-free cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Experimental FTIR and simulation studies on H-bonds of model polyurethane in solutions. I: In dimethylformamide (DMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Isocyanatopropyltrimethoxysilane: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 3-Isocyanatopropyltrimethoxysilane.
For researchers, scientists, and drug development professionals, the safe management of chemical reagents is paramount. This compound, a reactive isocyanate compound, requires specific procedures for its disposal to ensure the safety of laboratory personnel and environmental compliance. This guide provides a comprehensive, step-by-step approach to its proper disposal.
Immediate Safety Considerations
This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory sensitization.[1][2] Inhalation may be fatal, and it is harmful if swallowed or in contact with skin.[1][2] Therefore, strict adherence to safety protocols is essential. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Spill & Waste Management at a Glance
In the event of a spill, evacuate the area and ventilate.[4] Absorb the spill with an inert material such as dry sand, sawdust, or vermiculite.[4] Do not use water to clean up a spill, as isocyanates react with water.[4]
All materials contaminated with this compound, including the unused product and spill cleanup materials, must be treated as hazardous waste.
Neutralization: The First Step in Disposal
Before final disposal, the isocyanate groups in this compound must be neutralized to form less reactive compounds. This is typically achieved by reacting the waste with a decontamination solution. The reaction with water or moisture can produce carbon dioxide, which can lead to a dangerous pressure buildup in a sealed container.[4] Therefore, waste containers must not be sealed tightly. [4]
Decontamination Solution Formulations
Several formulations can be used to neutralize isocyanate waste. The choice of solution may depend on the scale of the disposal and available laboratory reagents.
| Component | Formulation 1 | Formulation 2 | Formulation 3 |
| Sodium Carbonate | 5-10% | - | - |
| Concentrated Ammonia | - | 3-8% | - |
| Isopropyl Alcohol | - | - | 10% |
| Liquid Detergent | 0.2% | 0.2% | - |
| Water | 89.8-94.8% | 91.8-96.8% | 89% |
| Ammonia (aqueous) | - | - | 1% |
Data compiled from multiple sources.[4][5]
Experimental Protocol: Neutralization and Disposal of this compound Waste
This protocol outlines the step-by-step procedure for neutralizing small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Selected decontamination solution (see table above)
-
Large, open-top, chemically resistant container (e.g., a polyethylene (B3416737) pail)
-
Stirring rod or magnetic stirrer
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Fume hood
Procedure:
-
Preparation: In a designated fume hood, prepare the chosen decontamination solution in the open-top container. Ensure the container is large enough to hold both the waste and the neutralization solution with ample headspace.
-
Slow Addition: While gently stirring, slowly and carefully add the this compound waste to the decontamination solution. This reaction can be exothermic, so a slow addition rate is crucial to control the temperature.
-
Reaction and Ventilation: Continue to stir the mixture for a sufficient period to ensure complete neutralization. Leave the container open in the fume hood for at least 48 hours to allow for the complete evolution of carbon dioxide gas.[6]
-
Final Disposal: After the 48-hour ventilation period, the neutralized waste must be disposed of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and proper disposal.[4]
-
Decontamination of Empty Containers: Empty containers that previously held this compound must also be decontaminated. Triple rinse the empty container with one of the decontamination solutions. Allow the container to air dry in a well-ventilated area before disposing of it according to your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 3-Isocyanatopropyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Isocyanatopropyltrimethoxysilane (CAS No. 15396-00-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and can be fatal if inhaled.[1][2] It may also cause allergic skin reactions and respiratory sensitization.[1][2] This compound reacts with water and moisture in the air, which can lead to the liberation of methanol.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and a critical line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator. A full-face respirator is recommended, especially when handling liquid.[3][4] In some situations, a supplied-air respirator may be necessary to provide the highest level of protection.[5] | Protects against inhalation of harmful vapors, which can be fatal.[1][2] |
| Hand Protection | Neoprene, nitrile, or butyl rubber gloves.[3][4][6] Standard disposable gloves are not sufficient.[6] | Prevents skin contact, which can cause severe burns and allergic reactions.[1][3] |
| Eye Protection | Chemical goggles or a face shield.[3] Contact lenses should not be worn.[3] If a full-face respirator is not used, safety goggles or a face shield are essential.[6] | Protects eyes from splashes, which can cause serious eye damage.[3] |
| Skin and Body Protection | Wear suitable protective clothing, such as disposable suits or coveralls, to prevent skin contact.[3][4][6] Closed and properly fitted boots are also recommended.[7] | Minimizes the risk of skin exposure and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.[8]
-
Verify that an emergency eye wash station and safety shower are accessible in the immediate vicinity of the handling area.[3]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have absorbent, non-combustible material (e.g., sand, earth) ready for potential spills.
-
-
Handling :
-
Work exclusively within a well-ventilated area, preferably a chemical fume hood.[9][10]
-
Avoid all contact with skin and eyes, and do not breathe vapors or mists.[3]
-
When transferring the chemical, ground and bond containers to prevent static discharge.[10] Use spark-proof tools.[9][10]
-
Keep the container tightly closed when not in use to prevent reaction with moisture.[3][9]
-
-
Post-Handling :
Emergency Procedures
| Emergency Scenario | Immediate Action |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3] Seek immediate medical attention.[3][12] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3] Seek immediate medical advice.[3][12] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[3][9] Remove contact lenses if present and easy to do. Continue rinsing.[3][9] Get immediate medical attention.[3][12] |
| Ingestion | Rinse mouth.[1][9] Do NOT induce vomiting.[1][3] Seek immediate medical attention.[3] |
| Spill | Evacuate unnecessary personnel.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material.[8] Collect the material into a suitable, closed container for disposal.[9] Prevent the spill from entering sewers or public waters.[3] |
Disposal Plan
-
All waste materials, including contaminated absorbents and disposable PPE, must be disposed of as hazardous waste.
-
Dispose of the contents and container at a licensed waste disposal facility.[3]
-
Do not dispose of the chemical down the drain.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. gelest.com [gelest.com]
- 4. compositesone.com [compositesone.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. fishersci.com [fishersci.com]
- 9. cfmats.com [cfmats.com]
- 10. de.couplingagentsru.com [de.couplingagentsru.com]
- 11. lakeland.com [lakeland.com]
- 12. gelest.com [gelest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
